molecular formula C9H6O3 B160394 Benzofuran-2-carboxylic acid CAS No. 496-41-3

Benzofuran-2-carboxylic acid

Cat. No.: B160394
CAS No.: 496-41-3
M. Wt: 162.14 g/mol
InChI Key: OFFSPAZVIVZPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6165. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFSPAZVIVZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060090
Record name 2-Benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-41-3
Record name 2-Benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzofurancarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COUMARILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6NMG947L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benzofuran-2-carboxylic Acid: A Core Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid, a heterocyclic organic compound, stands as a pivotal scaffold in the landscape of modern drug discovery and development. Its unique structural and electronic properties confer a versatile reactivity, making it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its characterization and synthesis, and an exploration of its role in modulating key signaling pathways.

Core Physicochemical and Biological Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in chemical synthesis and biological assays.

Chemical and Physical Data
PropertyValueSource(s)
Molecular Formula C₉H₆O₃[1][2]
Molecular Weight 162.14 g/mol [1][2][3]
Melting Point 193 - 197 °C[1][2][4]
Boiling Point 310 - 315 °C[4]
pKa (Predicted) 3.12 ± 0.30[4]
CAS Number 496-41-3[1][2][3]
Synonyms Coumarilic acid, Coumarone-2-carboxylic acid[1][2]
Solubility Profile
SolventSolubilitySource(s)
Methanol Soluble[4][5]
Ethanol (B145695) Soluble[4]
Acetone Soluble[4][5][6]
Chloroform Slightly soluble[5][6]
Dichloromethane Soluble[6]
Ethyl Acetate Soluble[6]
DMSO Soluble[6]
Water Partially soluble[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in scientific research. This section provides protocols for the determination of key physicochemical properties and for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a 1 mM solution of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place 20 mL of the this compound solution into a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode into the solution and begin stirring.

  • If necessary, adjust the initial pH of the solution to approximately 2 by adding 0.1 M HCl.

  • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point, which is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.

  • Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Phosphate buffer solutions (pH range relevant to physiological conditions, e.g., pH 5.0, 6.8, 7.4)

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a shaking incubator for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Allow the samples to stand to let the solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as UV-Vis spectroscopy (at its λmax) or HPLC.

  • The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Synthesis of this compound via Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement of 3-halocoumarins provides an efficient route to benzofuran-2-carboxylic acids. Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • 3-Bromocoumarin

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Microwave reactor

  • Rotary evaporator

  • Hydrochloric acid (HCl)

  • Water

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Appropriate solvent system for TLC (e.g., CH₂Cl₂:EtOAc, 3:1)

Procedure:

  • Place 3-bromocoumarin (1 equivalent) in a microwave reaction vessel.

  • Add ethanol and sodium hydroxide (3 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with HCl to precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways. This section provides a visualization of the NF-κB signaling pathway, which is a known target for some of these derivatives, and a workflow for their synthesis.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome degradation Benzofuran_derivative Benzofuran-2-carboxylic acid derivatives Benzofuran_derivative->IKK_complex inhibit DNA DNA NFkB_nucleus->DNA binds Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->Inflammatory_genes transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Derivatives of this compound have been shown to exhibit anti-inflammatory and anticancer activities by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][8] The diagram above illustrates the canonical NF-κB pathway, where stimuli like lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex. This results in the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain this compound derivatives can interfere with this pathway, potentially by inhibiting the IKK complex, thereby preventing the downstream inflammatory response.

Microwave_Synthesis_Workflow start Start reactants Combine 3-Bromocoumarin, NaOH, and Ethanol in Microwave Vessel start->reactants microwave Microwave Irradiation (300W, 5 min, 79°C) reactants->microwave tlc Monitor Reaction by TLC microwave->tlc workup Work-up tlc->workup Reaction Complete concentrate Concentrate (Rotary Evaporator) workup->concentrate dissolve Dissolve in Water concentrate->dissolve acidify Acidify with HCl dissolve->acidify filter Vacuum Filtration acidify->filter purify Purification (Recrystallization) filter->purify end End Product: This compound purify->end

Caption: Workflow for microwave-assisted synthesis of this compound.

The above diagram outlines the key steps in the efficient synthesis of this compound using microwave-assisted Perkin rearrangement. This method offers significant advantages over traditional heating, including drastically reduced reaction times and often improved yields. The workflow highlights the process from combining the reactants to the final purification of the desired product.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an ideal starting point for the synthesis of novel compounds with a wide range of biological activities. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers, facilitating the reproducible synthesis and characterization of this important chemical entity and its derivatives. The exploration of its interaction with key signaling pathways, such as NF-κB, continues to open new avenues for the development of targeted therapeutics.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-2-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and furan (B31954) ring system, represents a cornerstone in medicinal chemistry and drug discovery. Its rigid, planar structure and versatile chemical handles have established it as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. From its initial discovery in the 19th century to its contemporary application in the development of targeted cancer therapies, the journey of this compound is a compelling narrative of chemical innovation and evolving pharmacological understanding. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.

Historical Discovery and Developmental Timeline

The story of this compound begins with the pioneering work of Sir William Henry Perkin in 1870. While investigating derivatives of coumarin, Perkin reported the formation of what he termed "coumarilic acid" through the treatment of a dibromo-coumarin derivative with alcoholic potash. This reaction, now known as the Perkin rearrangement, marked the first synthesis of the this compound core.[1][2]

Subsequent research throughout the 20th century focused on elucidating the structure of coumarilic acid and developing more efficient synthetic routes. A significant advancement came with the development of syntheses starting from more readily available precursors, such as salicylaldehydes and haloacetates. The advent of modern catalytic methods in the late 20th and early 21st centuries, including palladium-catalyzed cross-coupling and cyclization reactions, has further expanded the synthetic toolbox for accessing a diverse range of substituted benzofuran-2-carboxylic acids.

More recently, the focus has shifted towards the biological activities of its derivatives. The discovery of this compound-based compounds as potent and selective inhibitors of key signaling proteins, such as Pim-1 kinase and Lymphoid Tyrosine Phosphatase (LYP), has solidified its importance in modern drug development, particularly in the fields of oncology and immunology.[3][4][5]

Historical_Timeline cluster_details 1870 1870 Early 20th Century Early 20th Century 1870->Early 20th Century Elucidation of Structure Mid-20th Century Mid-20th Century Early 20th Century->Mid-20th Century Development of New Syntheses Late 20th-Early 21st Century Late 20th-Early 21st Century Mid-20th Century->Late 20th-Early 21st Century Introduction of Catalytic Methods Present Present Late 20th-Early 21st Century->Present Biological Applications & Drug Discovery desc_1870 W. H. Perkin reports the synthesis of 'coumarilic acid' via the Perkin rearrangement of a dibromo-coumarin derivative. desc_early20th Structural confirmation of this compound. Development of syntheses from salicylaldehydes. desc_mid20th Refinement of synthetic methods and exploration of reaction mechanisms. desc_late20th Emergence of palladium-catalyzed and other transition-metal-catalyzed syntheses for diverse derivatives. desc_present Discovery of derivatives as potent inhibitors of Pim-1 kinase and LYP for cancer immunotherapy.

A brief timeline of key milestones in the history of this compound.

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white crystalline solid with a melting point in the range of 193-196 °C. Its molecular formula is C₉H₆O₃, corresponding to a molecular weight of 162.14 g/mol .[6] The structural characterization of this compound is routinely performed using a combination of spectroscopic techniques.

Property/Technique Characteristic Data
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 193-196 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.4 (br s, 1H, -COOH), 7.80 (d, J=7.8 Hz, 1H), 7.69 (d, J=8.2 Hz, 1H), 7.55 (s, 1H), 7.46 (t, J=7.8 Hz, 1H), 7.33 (t, J=7.5 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160.9, 155.1, 145.8, 127.8, 126.9, 124.3, 122.8, 112.1, 111.9
FT-IR ν (cm⁻¹): ~3000 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch of carboxylic acid), ~1550, ~1450 (C=C aromatic stretch)
Mass Spectrometry (EI) m/z (%): 162 (M⁺, 100), 145 (M⁺ - OH, 40), 117 (M⁺ - COOH, 35), 89 (45)

Experimental Protocols

Historical Synthesis: The Perkin Rearrangement (Conceptual Protocol based on 19th Century Methods)

This protocol is a conceptual representation of the original synthesis described by Perkin, adapted for modern laboratory conventions.

Objective: To synthesize this compound from a 3-halocoumarin.

Materials:

Procedure:

  • A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A solution of potassium hydroxide in ethanol is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the ethanol is removed by distillation.

  • The resulting residue is dissolved in water.

  • The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • The precipitated solid, this compound, is collected by vacuum filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Modern Synthesis: From Salicylaldehyde (B1680747) and Ethyl Chloroacetate

This method represents a common and efficient modern approach to the synthesis of this compound esters, which can then be hydrolyzed to the carboxylic acid.

Objective: To synthesize ethyl benzofuran-2-carboxylate, a precursor to this compound.

Materials:

  • A substituted salicylaldehyde (e.g., 2-hydroxybenzaldehyde)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), dry

  • Ice water

Procedure:

  • To a round-bottom flask containing dry DMF, add the salicylaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate.

  • The mixture is heated with stirring, typically to a temperature between 90-100 °C, for 4-6 hours. The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The resulting precipitate (the ethyl ester of the corresponding this compound) is collected by vacuum filtration.

  • The crude product is washed thoroughly with water and dried.

  • Further purification can be achieved by recrystallization from a solvent such as methanol (B129727) or ethanol.

  • The purified ethyl ester can then be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reactants Starting Materials (e.g., Salicylaldehyde + Ethyl Chloroacetate) Reaction Cyclization Reaction (Base, Heat) Reactants->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Characterization

A general experimental workflow for the synthesis of this compound derivatives.

Biological Significance and Drug Development Applications

The this compound scaffold has emerged as a critical pharmacophore in the development of targeted therapies. Its derivatives have shown significant inhibitory activity against several key enzymes implicated in disease, most notably Pim-1 kinase and Lymphoid Tyrosine Phosphatase (LYP).

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. This compound derivatives have been identified as potent inhibitors of Pim-1.[4][5] The carboxylic acid moiety typically forms a key salt bridge interaction with a conserved lysine (B10760008) residue in the ATP-binding pocket of the kinase.

Compound ID Modifications Pim-1 IC₅₀ (nM) Pim-2 IC₅₀ (nM)
29 5-amino-7-(3-aminopropyl)1632
38 5-amino-7-(3-(dimethylamino)propyl)1349
39 5-amino-7-(2-aminoethyl)25100

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(10), 3050-6.[5]

Pim1_Pathway Cytokines_GFs Cytokines / Growth Factors (e.g., IL-6) Receptor Receptor Cytokines_GFs->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Bad Bad Pim1_Kinase->Bad phosphorylates & inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Benzofuran_Inhibitor Benzofuran-2-carboxylic Acid Derivative Benzofuran_Inhibitor->Pim1_Kinase inhibits

Simplified Pim-1 signaling pathway and the inhibitory action of benzofuran (B130515) derivatives.
Inhibition of Lymphoid Tyrosine Phosphatase (LYP/PTPN22)

Lymphoid Tyrosine Phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[3][7] Gain-of-function variants of LYP are associated with an increased risk of autoimmune diseases, while its inhibition is being explored as a strategy for cancer immunotherapy to enhance anti-tumor T-cell responses. This compound has been identified as a potent phosphotyrosine (pTyr) mimetic, and its derivatives have been developed as effective LYP inhibitors.[3][4]

Compound ID Modifications LYP Kᵢ (µM)
D14 3-((4-chlorophenyl)carbamoyl)1.34
D34 3-((3,4-dichlorophenyl)carbamoyl)0.93

Data extracted from European Journal of Medicinal Chemistry, 2023, 258, 115599.[3]

LYP_Pathway TCR_Activation T-Cell Receptor (TCR) Activation Lck Lck TCR_Activation->Lck ZAP70 ZAP70 Lck->ZAP70 Downstream_Signaling Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream_Signaling T_Cell_Response T-Cell Proliferation & Effector Function Downstream_Signaling->T_Cell_Response LYP LYP (PTPN22) LYP->Lck dephosphorylates LYP->ZAP70 dephosphorylates Benzofuran_Inhibitor Benzofuran-2-carboxylic Acid Derivative Benzofuran_Inhibitor->LYP inhibits

Simplified T-Cell Receptor (TCR) signaling pathway showing the inhibitory role of LYP and its targeting by benzofuran derivatives.

Conclusion

From its serendipitous discovery in the 19th century to its current status as a highly sought-after scaffold in drug development, this compound has had a rich and impactful history. The evolution of its synthesis from classical rearrangement reactions to sophisticated catalytic methods has enabled the exploration of a vast chemical space, leading to the identification of derivatives with potent and selective biological activities. The successful targeting of key enzymes such as Pim-1 kinase and LYP underscores the therapeutic potential of this remarkable molecule. For researchers and scientists in the pharmaceutical sciences, a deep understanding of the history, synthesis, and biological applications of this compound is invaluable for the rational design of the next generation of innovative medicines.

References

The Versatile Scaffold: A Technical Guide to the Applications of Benzofuran-2-carboxylic Acid (CAS No. 496-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid, a heterocyclic organic compound with the CAS number 496-41-3, serves as a pivotal structural motif and a versatile starting material in the synthesis of a wide array of biologically active molecules. Its unique fused ring system provides a rigid and planar backbone, making it an attractive scaffold for the design of novel therapeutic agents and other functional organic materials. This technical guide delves into the core applications of this compound, with a focus on its role in medicinal chemistry and drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated a broad spectrum of pharmacological activities. The carboxylic acid group at the 2-position offers a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and other derivatives. These modifications have led to the discovery of potent agents with anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties.

Anticancer Activity

A significant area of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

One of the primary mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Derivatives of this compound, particularly N-(substituted)phenylamides, have been shown to inhibit NF-κB transcriptional activity, leading to apoptosis in cancer cells.[1]

Another important target for this compound derivatives is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell proliferation and survival.[2] Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1, demonstrating the potential of this scaffold in developing targeted cancer therapies.[2]

Furthermore, derivatives have been designed to inhibit Lymphoid Tyrosine Phosphatase (LYP), a critical negative regulator of T-cell activation.[3] Inhibition of LYP can enhance the immune response against tumors, making it a promising target for cancer immunotherapy.

The following tables summarize the in vitro activity of selected this compound derivatives against various cancer cell lines and enzymes.

Table 1: Cytotoxic Activity of Benzofuran-2-carboxamide (B1298429) Derivatives against Human Cancer Cell Lines [1][4][5]

Compound IDCancer Cell LineAssayIC50 / GI50 (µM)
3m ACHN (Renal)SRB2.74
HCT15 (Colon)SRB2.37
MM231 (Breast)SRB2.20
NUGC-3 (Gastric)SRB2.48
NCI-H23 (Lung)SRB5.86
PC-3 (Prostate)SRB2.68
44b MDA-MB-231 (Breast)SRB2.52
MCF-7 (Breast)SRB>100
50g HCT-116 (Colon)-0.87
HeLa (Cervical)-0.73
HepG2 (Liver)-5.74
A549 (Lung)-0.57

Table 2: Enzyme Inhibitory Activity of this compound Derivatives [2][6]

Compound ClassTarget EnzymeAssay TypeKi / IC50
Benzofuran-2-carboxylic acidsPim-1 KinaseEnzymaticPotent Inhibition
Benzofuran-2-carboxylic acidsPim-2 KinaseEnzymaticPotent Inhibition
Benzofuran (B130515) Salicylic AcidsLYPEnzymaticKi = 2.87 to 28.03 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of this compound derivatives.

Protocol 1: General Synthesis of N-(substituted)phenyl)benzofuran-2-carboxamides[7]

This protocol outlines a modular approach for the synthesis of a diverse library of benzofuran-2-carboxamides.

  • Step 1: Activation of this compound. To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (B109758) or N,N-dimethylformamide, add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq.) and a tertiary amine base (e.g., N,N-diisopropylethylamine; 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Step 2: Amide Bond Formation. To the activated carboxylic acid solution, add the desired substituted aniline (B41778) (1.0-1.2 eq.). Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC), dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(substituted)phenyl)benzofuran-2-carboxamide.

  • Step 4: Characterization. Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay[8][9][10][11][12]

This colorimetric assay is widely used to determine cytotoxicity and cell proliferation.

  • Cell Plating. Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment. Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • Cell Fixation. Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing. Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining. Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement. Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Protocol 3: In Vitro Pim-1 Kinase Assay[13][14][15][16]

This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.

  • Reaction Setup. In a 96-well plate, prepare a reaction mixture containing Pim-1 kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), a peptide substrate (e.g., S6Ktide), and the test compound at various concentrations.

  • Enzyme Addition. Add purified active Pim-1 enzyme to initiate the reaction.

  • ATP Addition. Start the kinase reaction by adding a solution of ATP (e.g., 500 µM). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection. Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which is then detected via a luciferase-based luminescence signal.

  • Data Analysis. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Benzofuran-2- carboxylic acid synthesis Amide Coupling (Protocol 1) start->synthesis purification Purification & Characterization synthesis->purification library Derivative Library purification->library screening In vitro Screening (e.g., SRB Assay) library->screening enzyme_assay Enzyme Inhibition (e.g., Pim-1 Assay) library->enzyme_assay pathway_analysis Mechanism of Action (e.g., Western Blot) screening->pathway_analysis lead_id Lead Identification screening->lead_id enzyme_assay->lead_id pathway_analysis->lead_id

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα NF-κB NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation IkB_NFkB->NFkB_p65_p50 Degradation of IκBα inhibitor Benzofuran-2-carboxamide Derivative inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzofuran-2-carboxamide derivatives.

pim1_inhibition Pim1 Pim-1 Kinase Phospho_Substrate Phosphorylated Substrate Pim1->Phospho_Substrate Phosphorylation ATP ATP ATP->Pim1 Substrate Substrate Protein Substrate->Pim1 Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Inhibitor Benzofuran-2-carboxylic acid derivative Inhibitor->Pim1 Competitive Inhibition

Caption: Mechanism of Pim-1 kinase inhibition by this compound derivatives.

lyp_pathway TCR T-Cell Receptor (TCR) Lck Lck (pY) TCR->Lck Activation ZAP70 ZAP-70 (pY) Lck->ZAP70 Phosphorylates T_Cell_Activation T-Cell Activation ZAP70->T_Cell_Activation LYP LYP (PTPN22) LYP->Lck Dephosphorylates LYP->ZAP70 Dephosphorylates Inhibitor Benzofuran-2-carboxylic acid derivative Inhibitor->LYP Inhibits

Caption: The role of Lymphoid Tyrosine Phosphatase (LYP) in T-cell receptor signaling and its inhibition by benzofuran derivatives.

Conclusion

This compound (CAS No. 496-41-3) stands out as a privileged scaffold in modern drug discovery and organic synthesis. Its structural features and synthetic accessibility have enabled the development of a multitude of derivatives with significant therapeutic potential, particularly in the realm of oncology. The ability of these compounds to modulate key signaling pathways such as NF-κB and inhibit crucial enzymes like Pim-1 kinase and LYP underscores the importance of this chemical entity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore and exploit the vast potential of this compound in the quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to Benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzofuran-2-carboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical identity, physicochemical properties, and key synthetic methodologies.

Chemical Identity

  • IUPAC Name: 1-benzofuran-2-carboxylic acid[1]

  • Synonyms: Coumarilic acid, Coumarone-2-carboxylic acid, 2-Benzofurancarboxylic acid, Benzo[b]furan-2-carboxylic acid, 2-Carboxybenzofuran[1][2][3][4][5]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₆O₃[2][3]
Molecular Weight 162.14 g/mol [1][2][3]
CAS Number 496-41-3[1][2]
Melting Point 193 - 197 °C[2]
Appearance White to light yellow to light orange crystalline powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
Purity ≥98% to ≥99% (GC)[2][3]

Experimental Protocols: Synthesis of Benzofuran-2-carboxylic Acids

This compound and its derivatives are valuable scaffolds in drug discovery. Several synthetic routes have been established. A common and efficient method involves the Perkin (coumarin-benzofuran ring contraction) rearrangement reaction.[7]

Protocol: Microwave-Assisted Perkin Rearrangement

This method provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[7]

Materials:

  • 3-Halocoumarin (e.g., 3-Bromo-4-methyl-6,7-dimethoxycoumarin)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a microwave vessel, add the 3-halocoumarin (1 equivalent).[7]

  • Add ethanol and sodium hydroxide (3 equivalents).[7]

  • Seal the vessel and place it in the microwave reactor.[7]

  • Irradiate the mixture at a suitable power (e.g., 300W) and temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes) with stirring.[7]

  • Monitor the reaction progress using thin-layer chromatography.[7]

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the ethanol.[7]

  • Dissolve the resulting crude product in a minimum volume of water.[7]

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound product.[7]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product to obtain the purified this compound.

This microwave-assisted protocol significantly reduces the reaction time compared to traditional heating methods.[7]

Visualization of Workflows and Relationships

Diagram 1: General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_workup Work-up & Purification cluster_end Final Product Start1 Substituted Salicylaldehyde Reaction Base-catalyzed Condensation Start1->Reaction Start2 Haloacetate Start2->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Purification Crystallization/ Chromatography Hydrolysis->Purification EndProduct Benzofuran-2-carboxylic Acid Derivative Purification->EndProduct

Caption: Generalized workflow for the synthesis of this compound.

Diagram 2: Applications and Logical Relationships

This diagram outlines the key application areas of this compound as a versatile building block in various scientific fields.

G cluster_applications Application Areas cluster_derivatives Derived Bioactive Molecules Core This compound (Building Block) Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material AntiInflammatory Anti-inflammatory Agents Pharma->AntiInflammatory Anticancer Anticancer Agents Pharma->Anticancer PimKinase Pim-1 Kinase Inhibitors Pharma->PimKinase Herbicides Herbicides Agro->Herbicides Fungicides Fungicides Agro->Fungicides Polymers Polymers & Coatings Material->Polymers

Caption: Applications of this compound in various fields.

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anticancer agents.[2] Its derivatives have also been explored as potent Pim-1 kinase inhibitors.[6] In the agrochemical sector, it serves as a precursor for herbicides and fungicides.[2] Furthermore, its unique chemical properties are utilized in the development of advanced polymers and coatings in material science.[2]

References

Benzofuran-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid, also known as coumarilic acid, is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its unique structure and reactivity make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth look at the core molecular properties of this compound.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.

PropertyValue
Molecular Formula C₉H₆O₃[1][2][3][4][5][6]
Molecular Weight 162.14 g/mol [1][2][4][5]
Alternate Names Coumarilic acid, Coumarone-2-carboxylic acid[1][4][6]
CAS Number 496-41-3[1][3][4][6]

Logical Relationship of Chemical Identity

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

Chemical Identity of this compound This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C9H6O3 C9H6O3 Molecular Formula->C9H6O3 162.14 g/mol 162.14 g/mol Molecular Weight->162.14 g/mol

Caption: Relationship between compound name and its molecular properties.

Applications in Research and Development

This compound is a key starting material in the synthesis of a variety of biologically active molecules. Researchers utilize its reactive carboxylic acid group to incorporate the benzofuran (B130515) scaffold into larger molecular frameworks, leading to the development of potential anti-inflammatory and anticancer agents.[1] Its derivatives are also explored in the creation of novel herbicides and fungicides.[1] The compound's utility extends to materials science, where it is used in the development of polymers and coatings with enhanced properties.[1]

References

An In-depth Technical Guide to Benzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-2-carboxylic acid, also known as Coumarilic acid, is a versatile heterocyclic organic compound with the molecular formula C₉H₆O₃.[1][2] It serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its unique structure, featuring a fused benzene (B151609) and furan (B31954) ring with a carboxylic acid moiety at the 2-position, imparts valuable reactivity for derivatization and incorporation into more complex molecular frameworks.[1] This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It details common synthetic protocols, explores its chemical reactivity, and discusses its significant applications in pharmaceutical development, agrochemicals, and materials science, with a focus on its role as an intermediate for potential anti-inflammatory, anticancer, and immunomodulatory agents.[1][3]

Physical and Chemical Properties

This compound typically appears as a white to light yellow crystalline powder.[1][2] It is a stable compound under standard conditions and is often stored at room temperature.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₆O₃[1][2][4]
Molecular Weight 162.14 g/mol [1][2][4]
CAS Number 496-41-3[1][2][4]
Melting Point 193 - 197 °C[1][2][4]
Boiling Point 310 - 315 °C[2]
pKa 3.12 ± 0.30 (Predicted)[2]
Appearance White to light yellow crystalline powder[1][2]
Solubility Soluble in Methanol, Ethanol (B145695), Acetone, DMSO, Chloroform, Dichloromethane, Ethyl Acetate. Partially soluble in water.[2][5][6][7]
Refractive Index 1.5380 - 1.649 (estimate)[2][7]
Vapour Pressure 0 mmHg at 25°C[7]
InChI Key OFFSPAZVIVZPHU-UHFFFAOYSA-N[4][8]
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)O[8]

Spectral Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueKey Features and ObservationsSource(s)
¹H NMR Spectra available from various sources, such as Sigma-Aldrich.[8][9]
¹³C NMR Spectra available from sources like Maybridge Chemical Company Ltd.[8]
Mass Spectrometry (MS) NIST Mass Spectrometry Data Center provides GC-MS data with major peaks at m/z 162 and 145.[8][10]
Infrared (IR) Spectroscopy FTIR spectra (KBr-Pellet, ATR-Neat) are available from Bio-Rad Laboratories and Alfa Aesar.[8][11]
UV-Visible Spectroscopy UV-Vis spectra are available in the NIST Chemistry WebBook.[8][12]
Raman Spectroscopy FT-Raman spectra are available from Bio-Rad Laboratories and Alfa Aesar.[8]

Experimental Protocols

Synthesis via Perkin Rearrangement (Microwave-Assisted)

A rapid and efficient method for synthesizing benzofuran-2-carboxylic acids is through the microwave-assisted Perkin rearrangement of 3-halocoumarins.[13] This reaction involves a base-catalyzed ring contraction.[13]

Methodology:

  • Reaction Setup: Add 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) (0.167 mmol) to a microwave vessel.[13]

  • Reagent Addition: Add ethanol (5 ml) and sodium hydroxide (B78521) (0.503 mmol) to the vessel.[13]

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for 5 minutes at 79 °C and 300W with stirring.[13]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).[13]

  • Work-up: Upon completion, concentrate the mixture on a rotary evaporator. Dissolve the crude product in a minimum volume of water.[13]

  • Acidification: Acidify the aqueous solution with 1M HCl to precipitate the product.[13]

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to yield the corresponding this compound.[13]

G Workflow: Microwave-Assisted Perkin Rearrangement cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A 3-Halocoumarin D Combine Reagents in Microwave Vessel A->D B Ethanol (Solvent) B->D C NaOH (Base) C->D E Microwave Irradiation (5 min, 79°C) D->E F Concentrate Mixture E->F G Dissolve in Water F->G H Acidify with HCl G->H I Vacuum Filtration H->I J Final Product: This compound I->J

Caption: Synthesis of this compound via Perkin Rearrangement.

Purification

The most common method for purifying this compound is recrystallization from water.[2]

Methodology:

  • Dissolve the crude this compound in a minimum amount of hot water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water and dry them.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid group and the electron-rich benzofuran (B130515) ring system.[1] The carboxylic acid allows for easy derivatization into esters, amides, and other related functional groups, which is fundamental to its use in synthesizing biologically active molecules.[1][14] The benzofuran ring itself can undergo electrophilic substitution reactions.

G Reactivity and Derivatization Pathways cluster_acid Carboxylic Acid Reactions cluster_ring Ring Reactions cluster_bio Biologically Active Derivatives main This compound ester Esters main->ester Alcohol, Acid cat. amide Amides main->amide Amine, Coupling Agent acid_chloride Acid Chlorides main->acid_chloride SOCl₂ or (COCl)₂ halogenation Halogenation (e.g., at C3, C5) main->halogenation NBS / Br₂ formylation Formylation (Vilsmeier-Haack) main->formylation POCl₃, DMF arylation C-H Arylation (e.g., at C3) main->arylation Pd(OAc)₂, Ar-I receptor_antagonists Receptor Antagonists ester->receptor_antagonists antitumor Antitumor Agents amide->antitumor anti_inflammatory Anti-inflammatory amide->anti_inflammatory

Caption: Key reactions of this compound.

Biological Activity and Applications

Derivatives of this compound are known to exhibit a wide range of pharmacological activities, making this scaffold highly valuable in drug discovery.[14][15]

  • Pharmaceutical Development: It is a key intermediate for pharmaceuticals targeting neurological disorders, inflammation, and cancer.[1][16][17] Novel benzofuran-2-carboxamide (B1298429) derivatives have shown potent cytotoxic activities against various human cancer cell lines.[16]

  • Agrochemicals: The compound is used as an intermediate in the synthesis of herbicides and fungicides, contributing to the development of agents with improved efficacy.[1]

  • Cancer Immunotherapy: Recently, derivatives have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway.[3] Inhibition of LYP can boost antitumor immunity, demonstrating the potential of these compounds in cancer immunotherapy.[3]

  • NF-κB Inhibition: Certain N-phenylamide derivatives of this compound have been shown to inhibit NF-κB transcriptional activity, a pathway often dysregulated in cancer and inflammatory diseases.[16]

  • Materials Science: It is utilized in the development of advanced materials like polymers and coatings, enhancing durability and environmental resistance.[1]

G Inhibition of TCR Signaling by LYP Inhibitors TCR T-Cell Receptor (TCR) Activation Lck Lck Kinase (Activating) TCR->Lck promotes Downstream Downstream Signaling (T-Cell Response) Lck->Downstream activates LYP LYP Phosphatase (Inhibitory) LYP->Lck Inhibitor Benzofuran-2-carboxylic Acid Derivative (D34/D14) Inhibitor->LYP inhibits

Caption: Simplified TCR signaling pathway showing LYP inhibition.

Safety Information

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area.[8]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. Its established physical and chemical properties, coupled with straightforward synthetic and purification protocols, make it an accessible and valuable scaffold for researchers in medicinal chemistry, organic synthesis, and materials science. The ongoing discovery of its derivatives as potent modulators of key biological pathways, such as in cancer immunotherapy, ensures that this compound will remain a prominent structure in the development of novel therapeutics and advanced materials.

References

Spectroscopic Profile of Benzofuran-2-Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for benzofuran-2-carboxylic acid, a key structural motif in many biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical and spectral data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~7.7dH-4 or H-7
~7.5dH-4 or H-7
~7.4tH-5 or H-6
~7.3tH-5 or H-6
~7.2sH-3
>10br s-COOH

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from publicly available spectra.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~164C=O
~155C-7a
~145C-2
~128C-3a
~127C-5 or C-6
~124C-5 or C-6
~122C-4
~112C-7
~110C-3

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from publicly available spectra including those from ChemicalBook.[1]

Table 3: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm-1)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid Dimer)[2]
~1600, ~1450MediumC=C stretch (Aromatic)
~1300-1000StrongC-O stretch
~950-910MediumO-H bend (Carboxylic Acid)
~900-675StrongC-H bend (Aromatic)

Data is characteristic for carboxylic acids and benzofuran (B130515) structures and is consistent with spectra available from sources like the NIST WebBook.[3]

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
162High[M]+ (Molecular Ion)
145Medium[M-OH]+
117Medium[M-COOH]+
89High[C6H5O]+

Fragmentation pattern is based on electron ionization (EI) mass spectra. The molecular ion peak is observed at m/z 162.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry 5 mm NMR tube.

  • Homogenization: Vortex the sample to ensure a homogeneous solution.

  • Instrumentation: Utilize a 400 MHz (for 1H) or 100 MHz (for 13C) NMR spectrometer, or equivalent.

  • Setup: Insert the NMR tube into the spectrometer's probe. Perform locking and shimming of the magnetic field to ensure homogeneity.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A greater number of scans will be necessary compared to the 1H NMR spectrum.

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d6 at δ 2.50 for 1H and δ 39.52 for 13C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Place the KBr pellet in the sample holder and record the infrared spectrum, typically in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. This can be done via a direct insertion probe or through the output of a gas chromatograph (GC-MS).

  • Ionization: In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum. The analysis is typically performed in full scan mode over a mass range of m/z 50 to 500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Sample This compound Sample NMR_Prep Sample Preparation for NMR (Dissolution in Deuterated Solvent) Sample->NMR_Prep IR_Prep Sample Preparation for IR (KBr Pellet or ATR) Sample->IR_Prep MS_Prep Sample Preparation for MS (Dilution/Direct Insertion) Sample->MS_Prep NMR_Analysis NMR Spectrometer (1H and 13C Acquisition) NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectrometer (Data Acquisition) IR_Prep->IR_Analysis MS_Analysis Mass Spectrometer (EI or ESI) MS_Prep->MS_Analysis NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Analysis->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Analysis->MS_Data Data_Analysis Data Interpretation and Structural Confirmation NMR_Data->Data_Analysis IR_Data->Data_Analysis MS_Data->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

The Multifaceted Biological Activities of Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Among its derivatives, benzofuran-2-carboxylic acid and its analogues have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of NF-κB Transcriptional Activity

A series of novel benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers.[1] These compounds were also found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1] The lead compound, this compound N-(4'-hydroxy)phenylamide, exhibited both outstanding anticancer and NF-κB inhibitory activity, suggesting a promising avenue for developing novel anticancer agents that function by inactivating NF-κB.[1]

Pim-1 Kinase Inhibition

Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine kinase involved in cell cycle progression and apoptosis.[2][3] These compounds demonstrate potent inhibition of both Pim-1 and Pim-2 in enzyme assays and exhibit good selectivity for the Pim kinase family.[2] X-ray crystallography has revealed that the carboxylic acid and amino groups of these inhibitors form crucial salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[2]

Lymphoid Tyrosine Phosphatase (LYP) Inhibition

This compound has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of a new series of LYP inhibitors.[4] LYP is a critical negative regulator of T-cell activation, and its inhibition can enhance antitumor immunity.[4] The most active compounds in this series reversibly inhibit LYP with high selectivity and regulate the T-cell receptor (TCR) signaling pathway.[4] In preclinical models, these inhibitors have been shown to significantly suppress tumor growth by boosting antitumor immunity, including the activation of T-cells and the inhibition of M2 macrophage polarization.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of selected this compound derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Amide derivatives of 3-methyl-benzofuran-2-carboxylic acidA549 (Lung)0.858[5]
Amide derivatives of 3-methyl-benzofuran-2-carboxylic acidMCF-7 (Breast)2.07[5]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivativesHCT-116 (Colon)0.87[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivativesHeLa (Cervical)0.73[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivativesA549 (Lung)0.57[6]
Oxindole-based benzofuran hybridsMCF-7 (Breast)2.27 - 12.9[6]
Oxindole-based benzofuran hybridsT-47D (Breast)3.82 - 9.7[6]
Benzofuran-based carboxylic acidshCA I (off-target)4.5 - >100[7]
Benzofuran-based carboxylic acidshCA IX (target)Selective Inhibition[7]
Benzofuran- and 2,3-dihydrothis compound N-(substituted) phenylamide derivativesA2780 (Ovarian)11 - 12[8]

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Antibacterial and Antifungal Efficacy

Substitutions at the C-3 and C-6 positions of the benzofuran ring have been shown to greatly impact antibacterial activity and strain specificity.[9] For instance, compounds bearing a hydroxyl group at the C-6 position exhibit excellent antibacterial activities against all tested strains.[9] Furthermore, benzofuran carbohydrazide (B1668358) has displayed excellent activity against E. coli and S. aureus, while benzofuran carboxylic acid has shown remarkable activity against P. aeruginosa and S. pyogenes.[10] Some derivatives have also shown promising antifungal activity, in some cases exceeding that of the reference drug fluconazole.[10]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected this compound derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzofuran-5-ol derivativesVarious bacterial strains0.78 - 6.25[9]
Fused benzofuran derivativesP. chinchori25[9]
Fused benzofuran derivativesA. fumigatus25[9]
Fused benzofuran derivativesP. wortmanni100[9]
Aza-benzofuran derivativesSalmonella typhimurium12.5[11]
Aza-benzofuran derivativesEscherichia coli25[11]
Aza-benzofuran derivativesStaphylococcus aureus12.5[11]
Oxa-benzofuran derivativesPenicillium italicum12.5[11]
Oxa-benzofuran derivativesColletotrichum musae12.5 - 25[11]
Benzofuran amide derivativesGram-positive & Gram-negative bacteriaas low as 6.25[12]
3-Benzofurancarboxylic acid derivativesGram-positive bacteria50 - 200[13]
3-Benzofurancarboxylic acid derivativesCandida strains100[13]

Anti-inflammatory Activity: Modulating Inflammatory Responses

This compound derivatives also possess notable anti-inflammatory properties.[12][14] These compounds have been shown to act through various mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of cyclooxygenase (COX) pathways.[11][14]

Inhibition of Nitric Oxide Production

Certain aza-benzofuran compounds have demonstrated anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values in the micromolar range.[11] Docking studies have suggested that these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS).[11]

Cyclooxygenase (COX) Inhibition

Derivatives of anthranilic acid, a known class of COX inhibitors, have been modified to incorporate a benzofuran moiety in place of the benzene (B151609) ring.[14] Further modification of the carboxylic acid to an oxadiazole has been shown to increase anti-inflammatory activity, suggesting a potential for developing balanced dual inhibitors of COX and 5-Lipoxygenase (5-LOX).[14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected this compound derivatives.

CompoundAssayIC50 (µM)Reference
Aza-benzofuran derivative 1NO inhibition in RAW 264.7 cells17.3[11]
Aza-benzofuran derivative 4NO inhibition in RAW 264.7 cells16.5[11]
Benzofuran amide derivative 6bCarrageenan-induced paw edema inhibition (%) at 2h71.10%[12]
Benzofuran amide derivative 6aCarrageenan-induced paw edema inhibition (%) at 2h61.55%[12]

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established methods. Below are generalized protocols for common synthetic routes and biological assays.

General Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement

The Perkin rearrangement provides an efficient route to benzofuran-2-carboxylic acids from 3-halocoumarins.[15]

  • Reactant Preparation: Dissolve the substituted 3-halocoumarin in a suitable alcohol, such as ethanol (B145695) or methanol.

  • Base Addition: Add a base, typically sodium hydroxide (B78521) or potassium hydroxide, to the solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. Microwave-assisted conditions can significantly reduce reaction times.[15]

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.

Synthesis of Benzofuran-2-Carboxamides

Amide derivatives are commonly synthesized from the corresponding carboxylic acid.[16]

  • Acid Activation: The this compound is activated, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as HATU.[16]

  • Amine Coupling: The activated acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent like dichloromethane (B109758) or dimethylformamide.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the study of this compound derivatives can aid in understanding their mechanisms of action and the experimental approaches used for their investigation.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Benzofuran Benzofuran-2-carboxylic acid derivatives Benzofuran->IKK inhibits Pim1_Inhibition Pim-1 Kinase Inhibition Pim1 Pim-1 Kinase Substrate Substrate (e.g., Bad, p27) Pim1->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Apoptosis Apoptosis PhosphoSubstrate->Apoptosis inhibits CellCycle Cell Cycle Arrest PhosphoSubstrate->CellCycle promotes progression Benzofuran Benzofuran-2-carboxylic acid derivatives Benzofuran->Pim1 inhibits Experimental_Workflow General Experimental Workflow Synthesis Synthesis of Benzofuran-2- Carboxylic Acid Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., NO inhibition) Screening->Antiinflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Lead Lead Compound Identification and Optimization SAR->Lead

References

A Technical Guide to the Natural Sources of Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of benzofuran-2-carboxylic acid derivatives and related compounds. It provides a comprehensive overview of their sources, isolation methodologies, and known biological activities, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and development.

Introduction to this compound Derivatives

Benzofuran (B130515) derivatives are a class of heterocyclic organic compounds ubiquitously found in nature. The benzofuran scaffold is a key structural motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide specifically focuses on naturally occurring benzofuran derivatives bearing a carboxylic acid functionality, a feature that often enhances their therapeutic potential.

Natural Sources and Isolated Compounds

While the natural occurrence of the parent this compound is not extensively documented, a variety of its derivatives and structurally related compounds with carboxylic acid moieties have been isolated from both plant and fungal sources.

Fungal Sources

Fungi, particularly endophytic species, have emerged as a rich source of structurally diverse and biologically active benzofuran derivatives.

An unidentified endophytic fungus belonging to the family Massarinaceae, isolated from the foliage of Eastern White Pine (Pinus strobus), has been shown to produce a series of antimicrobial dihydrobenzofuran derivatives. These compounds include chlorinated derivatives with a carboxylic acid moiety.

Table 1: Dihydrobenzofuran-4-carboxylic Acid Derivatives from an Endophyte of Pinus strobus

Compound NameMolecular FormulaSource OrganismReference
(S)-5,7-dichloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acidC10H8Cl2O4Endophytic fungus of Pinus strobus[3]
(S)-7-chloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acidC10H9ClO4Endophytic fungus of Pinus strobus[3]
(S)-5-chloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acidC10H9ClO4Endophytic fungus of Pinus strobus[3]
(S)-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acidC10H10O4Endophytic fungus of Pinus strobus[3]

Meroterpenoids, which are hybrid natural products of terpenoid and polyketide origin, have been isolated from fungi of the Ganoderma genus. Some of these complex molecules incorporate a benzofuran or dihydrobenzofuran core. While not strictly benzofuran-2-carboxylic acids, their structural complexity and biological activity are of significant interest. For instance, meroterpenoids with a benzofuran motif have been isolated from Ganoderma cochlear.

Plant Sources

Higher plants are also a significant source of benzofuran derivatives, although the presence of a carboxylic acid at the 2-position is less common than other substitutions.

The medicinal plant Polygonum barbatum is a source of dihydrobenzofuran derivatives with demonstrated anticancer properties. These compounds possess carboxylic acid functionalities, highlighting their potential as lead structures in drug development.[4][5]

Table 2: Dihydrobenzofuran Derivatives from Polygonum barbatum

Compound NameMolecular FormulaBiological Activity (IC50)Reference
Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylateC26H28O9Oral Cancer (CAL-27): 48.52 ± 0.95 µM[4][5]
(E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acidC23H24O8Not reported[4][5]
(2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acidC21H20O9Not reported[4][5]

Experimental Protocols

The isolation and purification of this compound derivatives from natural sources typically involve a combination of extraction and chromatographic techniques.

Isolation of Dihydrobenzofuran Derivatives from an Endophytic Fungus of Pinus strobus

3.1.1. Fungal Fermentation and Extraction

  • The endophytic fungus is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for several weeks.

  • The culture filtrate is separated from the mycelium by filtration.

  • The filtrate is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297).

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Purification

  • The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

  • Fractions containing the desired compounds (monitored by thin-layer chromatography) are pooled.

  • Further purification is achieved by high-performance liquid chromatography (HPLC), often using a C18 column with a mobile phase such as acetonitrile-water, to yield the pure dihydrobenzofuran derivatives.

Isolation of Dihydrobenzofuran Derivatives from Polygonum barbatum

3.2.1. Plant Material Extraction

  • The dried and powdered whole plant of Polygonum barbatum is extracted with methanol (B129727) at room temperature.

  • The methanolic extract is filtered and concentrated under reduced pressure.

3.2.2. Fractionation and Isolation

  • The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The ethyl acetate fraction, typically containing the compounds of interest, is concentrated.

  • The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

  • Elution with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) is used to separate the dihydrobenzofuran derivatives.[4][5]

  • Final purification of the isolated compounds is achieved through techniques like preparative thin-layer chromatography or recrystallization.[4]

Biological Activity and Signaling Pathways

The naturally occurring benzofuran derivatives with carboxylic acid moieties exhibit a range of biological activities.

Antimicrobial Activity

The chlorinated dihydrobenzofuran-4-carboxylic acid derivatives isolated from the endophyte of Pinus strobus have demonstrated antimicrobial activity.

Anticancer Activity

The dihydrobenzofuran derivatives from Polygonum barbatum have shown potent cytotoxic activity against human oral cancer (CAL-27) and lung cancer (NCI-H460) cell lines.[5] Docking studies suggest that these compounds may exert their anticancer effects by targeting DNA and thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4] Inhibition of thymidylate synthase leads to a depletion of thymidine (B127349) triphosphate, which in turn disrupts DNA replication and induces apoptosis in cancer cells.

anticancer_pathway Dihydrobenzofuran_Derivative Dihydrobenzofuran Derivative (from P. barbatum) Thymidylate_Synthase Thymidylate Synthase Dihydrobenzofuran_Derivative->Thymidylate_Synthase Inhibition dTMP dTMP Thymidylate_Synthase->dTMP Conversion dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

References

The Benzofuran-2-Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran-2-carboxylic acid core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold and its derivatives can be achieved through several synthetic routes. A common and effective method is the Perkin rearrangement, which involves the base-catalyzed ring contraction of 3-halocoumarins.[1]

Key Synthetic Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for this compound Synthesis [1]

This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation.

  • Materials: 3-Bromocoumarin derivative, Ethanol (B145695), Sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • To a microwave vessel, add the 3-bromocoumarin derivative (1.0 equiv).

    • Add ethanol and sodium hydroxide (3.0 equiv).

    • Seal the vessel and subject it to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude product in a minimal amount of water and acidify with concentrated hydrochloric acid to a pH of 1.

    • Collect the resulting precipitate by vacuum filtration and dry to yield the corresponding this compound.

Protocol 2: Synthesis of Benzofuran-2-Carboxamide Derivatives [2]

This protocol outlines the synthesis of amide derivatives from a this compound starting material.

  • Materials: this compound, Anhydrous dichloromethane (B109758) (DCM), Oxalyl chloride, Dimethylformamide (DMF), Aqueous ammonium (B1175870) solution (30%).

  • Procedure:

    • Suspend the this compound (1.0 equiv) in anhydrous DCM.

    • Add oxalyl chloride (1.25 equiv) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Slowly add the aqueous ammonium solution.

    • Continue stirring at room temperature for an additional 12 hours.

    • Dilute the mixture with water and extract with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzofuran-2-carboxamide.

Protocol 3: Palladium-Catalyzed C–H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides [3]

This method allows for the introduction of aryl substituents at the C3 position of the benzofuran (B130515) scaffold.

  • Materials: N-(quinolin-8-yl)benzofuran-2-carboxamide derivative, Aryl iodide, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Sodium acetate (NaOAc), Silver acetate (AgOAc), Cyclopentyl methyl ether (CPME).

  • Procedure:

    • In a reaction vial, combine the N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).

    • Suspend the solids in CPME.

    • Heat the reaction mixture at 110°C under an inert atmosphere until the reaction is complete as monitored by TLC.

    • After cooling, the product can be isolated and purified using standard chromatographic techniques.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines.[4] The mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[4]

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanism of Action Studies s1 Synthesis of this compound Derivatives s2 Purification & Structural Elucidation (NMR, MS) s1->s2 iv1 Cell Culture (Cancer Cell Lines) s2->iv1 iv2 Cytotoxicity Assay (e.g., MTT Assay) iv1->iv2 iv3 Determination of IC50 Values iv2->iv3 m1 Signaling Pathway Analysis (e.g., NF-κB) iv3->m1 m2 Cell Cycle Analysis m1->m2 m3 Apoptosis Assays m1->m3

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1c K562 (Leukemia)>180[5]
1e HUVEC (Normal)20-85[5]
2d MOLT-4 (Leukemia)20-85[5]
3a HeLa (Cervical Carcinoma)20-85[5]
3d HUVEC (Normal)6[5]
9b MDA-MB-231 (Breast)37.60[6]
9e MDA-MB-231 (Breast)2.52[6]
9f MDA-MB-231 (Breast)11.50[6]
10d MCF7 (Breast)2.07[7]
12b A549 (Lung)0.858[7]
Antimicrobial Activity

The this compound scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening s1 Synthesis of Benzofuran Derivatives sc1 Microorganism Culture s1->sc1 sc2 Broth Microdilution or Agar Diffusion Assay sc1->sc2 sc3 Determination of MIC Values sc2->sc3

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
6a S. aureus6.25[8]
6b E. coli6.25[8]
6f B. subtilis6.25[8]
1 S. typhimurium12.5[10]
1 E. coli25[10]
1 S. aureus12.5[10]
2 S. aureus25[10]
5 P. italicum12.5[10]
6 C. musae12.5-25[10]
Anti-inflammatory Activity

Certain this compound derivatives have exhibited significant anti-inflammatory properties.[8] A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10] This suggests that these compounds may interfere with inflammatory signaling pathways.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription (e.g., iNOS -> NO) NFkB->Gene Inhibitor Benzofuran-2-carboxylic acid derivatives Inhibitor->NFkB Inhibition

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound IDAssayIC50 (µM)Reference
1 NO Production Inhibition17.31[10]
2 NO Production Inhibition31.5[10]
3 NO Production Inhibition16.5[10]
4 NO Production Inhibition42.8[10]

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued importance in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable heterocyclic system in the ongoing quest for novel and effective treatments for cancer, infectious diseases, and inflammatory conditions. Further structure-activity relationship studies and the exploration of novel derivatives are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzofuran-2-carboxylic Acid from 3-Halocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. This transformation, known as the Perkin rearrangement, is a robust method for obtaining benzofuran-2-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry due to their presence in many biologically active molecules.[1][2]

Introduction

Benzofuran-2-carboxylic acids are key intermediates in the development of therapeutic agents for a range of diseases, including cancer and central nervous system disorders.[1] The synthesis from readily available 3-halocoumarins proceeds via a Perkin rearrangement, which involves a coumarin-benzofuran ring contraction.[1][2] This reaction is typically base-catalyzed and involves the initial fission of the coumarin (B35378) ring.[1][2] The resulting intermediate then undergoes an intramolecular nucleophilic attack to form the benzofuran (B130515) ring.[1] Both conventional heating and microwave-assisted methods can be employed for this synthesis, with the latter offering significantly reduced reaction times and high yields.[1]

Reaction Mechanism: Perkin Rearrangement

The accepted mechanism for the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids involves the following key steps:

  • Base-Catalyzed Ring Fission: The reaction is initiated by a base, such as sodium hydroxide (B78521), which catalyzes the opening of the lactone ring of the 3-halocoumarin.

  • Formation of a Phenoxide Anion: The ring fission leads to the formation of a phenoxide anion intermediate.

  • Intramolecular Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the vinyl halide intramolecularly.

  • Formation of the Benzofuran Ring: This intramolecular attack results in the formation of the five-membered benzofuran ring and the expulsion of the halide ion, yielding the this compound product.[1]

Perkin_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 3-Halocoumarin 3-Halocoumarin Base Base (e.g., NaOH) Ring-Opened Intermediate Ring-Opened Intermediate (Phenoxide Anion) This compound This compound Ring-Opened Intermediate->this compound Intramolecular Nucleophilic Attack

Caption: General reaction pathway for the Perkin rearrangement.

Quantitative Data Summary

The following table summarizes the yields of various this compound derivatives synthesized from the corresponding 3-bromocoumarins using a microwave-assisted protocol.[1]

EntryStarting 3-BromocoumarinProduct: this compoundYield (%)
13-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
23-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxy-benzofuran-2-carboxylic acid98
33-Bromo-4-methyl-7,8-dimethoxycoumarin6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
43-Bromo-7,8-dimethoxycoumarin6,7-Dimethoxy-benzofuran-2-carboxylic acid97

Experimental Protocols

Two primary methods for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins are presented below: a traditional method involving conventional heating and a more rapid microwave-assisted method.

Protocol 1: Traditional Synthesis via Perkin Rearrangement

This protocol describes the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using conventional heating.

Materials:

  • Substituted 3-bromocoumarin

  • Ethanol (B145695) or Methanol (B129727)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for acidification

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Dissolve the desired 3-bromocoumarin in ethanol or methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide to the flask.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the this compound product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation, resulting in significantly shorter reaction times and high yields.[1]

Materials:

  • Substituted 3-bromocoumarin

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Microwave reactor

  • Appropriate microwave reaction vessel with a magnetic stir bar

  • Hydrochloric Acid (HCl) for acidification

  • Filtration apparatus

Procedure:

  • To a microwave reaction vessel, add the substituted 3-bromocoumarin and ethanol.

  • Add an aqueous solution of sodium hydroxide to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[1]

  • After the reaction is complete, allow the vessel to cool to a safe temperature.

  • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the product.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with water and dry to obtain the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactants Combine 3-Halocoumarin, Base, and Solvent Heating Heating Method Conventional Conventional Reflux (~3 hours) Heating->Conventional Traditional Microwave Microwave Irradiation (~5 minutes) Heating->Microwave Expedited Acidification Acidify Reaction Mixture Conventional->Acidification Microwave->Acidification Precipitation Precipitation of Product Acidification->Precipitation Isolation Filtration and Drying Precipitation->Isolation

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid and efficient method for the synthesis of benzofuran-2-carboxylic acids utilizing microwave-assisted organic synthesis. The featured protocol is based on the Perkin rearrangement of 3-halocoumarins, a method that demonstrates significantly reduced reaction times and high yields compared to conventional heating methods.[1][2] This approach offers a valuable tool for medicinal chemistry and drug discovery programs where benzofuran (B130515) scaffolds are of significant interest.

Introduction

Benzofuran-2-carboxylic acid and its derivatives are important heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities.[3] Traditional methods for their synthesis often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages such as shorter reaction times, improved yields, and enhanced purity of products.[4][5]

This document provides a detailed protocol for the microwave-assisted synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement of 3-bromocoumarins.[2] The reaction proceeds through a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack to form the benzofuran ring.[1][2] Microwave irradiation dramatically accelerates this transformation, enabling the synthesis of a variety of this compound derivatives in minutes with excellent yields.[2]

Experimental Protocols

Materials and Equipment
  • Substituted 3-bromocoumarins (starting material)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Acetonitrile (B52724) (MeCN)

  • N-Bromosuccinimide (NBS)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus

Synthesis of 3-Bromocoumarins (Starting Material)

A representative procedure for the synthesis of 3-bromocoumarins is as follows[2]:

  • Dissolve the corresponding 4-substituted coumarin (1 equivalent) in acetonitrile in a microwave vessel.

  • Add N-bromosuccinimide (NBS) (1.5 equivalents) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 250W for 5 minutes at 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography.

  • Upon completion, cool the reaction mixture.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., CH₂Cl₂/MeOH) to yield the pure 3-bromocoumarin.

Microwave-Assisted Synthesis of this compound

The general procedure for the microwave-assisted Perkin rearrangement is as follows[2]:

  • To a microwave vessel, add the substituted 3-bromocoumarin (1 equivalent).

  • Add ethanol and sodium hydroxide (3 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[2]

  • Monitor the reaction by Thin Layer Chromatography (e.g., using a 3:1 mixture of CH₂Cl₂:EtOAc).[2]

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Dissolve the crude residue in a minimum amount of water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.[2]

  • Collect the solid product by vacuum filtration.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives from their corresponding 3-bromocoumarins.[2]

Table 1: Optimization of Microwave Power for the Synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid [2]

EntryMicrowave Power (W)Reaction Time (min)Temperature (°C)Yield (%)
110057960
220057985
330057999
440057999

Table 2: Synthesis of Various Benzofuran-2-Carboxylic Acids under Optimized Conditions (300W, 5 min, 79°C) [2]

EntryStarting 3-BromocoumarinProductYield (%)
13-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
23-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxy-benzofuran-2-carboxylic acid98
33-Bromo-4-methylcoumarin3-Methyl-benzofuran-2-carboxylic acid99
43-BromocoumarinThis compound98

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up and Isolation Coumarin Substituted Coumarin Bromination Microwave (250W, 5 min, 80°C) Coumarin->Bromination NBS NBS, MeCN NBS->Bromination Bromocoumarin 3-Bromocoumarin Bromination->Bromocoumarin Microwave Microwave (300W, 5 min, 79°C) Bromocoumarin->Microwave Reagents NaOH, EtOH Reagents->Microwave Salt Sodium Benzofuran-2-carboxylate Microwave->Salt Evaporation Rotary Evaporation Salt->Evaporation Acidification HCl (aq) Evaporation->Acidification Filtration Vacuum Filtration Acidification->Filtration Product This compound Filtration->Product

Caption: Workflow for microwave-assisted synthesis.

Reaction Scheme

The general reaction scheme for the Perkin rearrangement is depicted below.

reaction_scheme start 3-Bromocoumarin intermediate [Intermediate] start->intermediate 1. NaOH, EtOH Microwave (300W, 5 min) product This compound intermediate->product 2. HCl

Caption: Perkin rearrangement reaction scheme.

Conclusion

The microwave-assisted Perkin rearrangement of 3-halocoumarins provides a highly efficient and rapid method for the synthesis of benzofuran-2-carboxylic acids.[2] This protocol offers significant advantages over traditional synthetic routes, including drastically reduced reaction times and high product yields.[2] The methodology is robust and applicable to a range of substituted coumarins, making it a valuable tool for the synthesis of diverse libraries of benzofuran derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid and its derivatives are key structural motifs in numerous biologically active compounds and pharmaceuticals. The development of efficient synthetic methodologies for these scaffolds is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of functionalized benzofurans, offering mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and experimental protocols for three prominent palladium-catalyzed methods for the synthesis of this compound derivatives:

  • C-H Arylation of Benzofuran-2-carboxamides at the C3 Position

  • Sonogashira Coupling and Carbonylative Annulation

  • Intramolecular Heck-type Cyclization

C-H Arylation of Benzofuran-2-carboxamides at the C3 Position

This method allows for the late-stage functionalization of the benzofuran (B130515) core at the C3 position, starting from readily available this compound. The strategy involves the installation of an 8-aminoquinoline (B160924) (8-AQ) directing group, followed by a palladium-catalyzed C-H arylation, and subsequent removal or modification of the directing group.[1][2][3][4][5][6]

Experimental Protocols

Protocol 1.1: Synthesis of N-(quinolin-8-yl)benzofuran-2-carboxamide (1a)

To a solution of this compound (1.0 equiv) in CH₂Cl₂ (0.1 M), HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The mixture is stirred for 10 minutes before the addition of 8-aminoquinoline (1.1 equiv). The reaction is stirred at room temperature for 5 hours. Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 8-AQ amide.[1][2]

Protocol 1.2: Palladium-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide (1a)

A reaction vial is charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1a, 1.0 equiv), an aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv). The solids are suspended in cyclopentyl methyl ether (CPME, 0.5 M). The vial is sealed and the reaction mixture is stirred at 110 °C for the specified time (see Table 1). After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated, and the crude product is purified by column chromatography or Soxhlet extraction.[1][5]

Protocol 1.3: Two-Step, One-Pot Transamidation of C-H Arylated Products

  • Step 1: Boc Activation. To a solution of the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) in MeCN (0.1 M), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 2.0-5.0 equiv) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.15 equiv) are added. The reaction is stirred at 60 °C for 5 hours, after which the solvent is removed in vacuo.[1][3]

  • Step 2: Aminolysis. To the crude N-acyl-Boc-carbamate intermediate, toluene (B28343) (0.5 M) and the desired amine (1.5 equiv) are added. The mixture is stirred at 60 °C for 0.5 to 6 hours. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the final C3-substituted benzofuran-2-carboxamide (B1298429) derivative.[1]

Data Presentation

Table 1: Scope of the C-H Arylation Reaction

EntryAryl IodideProductTime (h)Yield (%)
14-Iodoanisole2a1665[2]
24-Iodotoluene2b1580
31-Iodo-4-(tert-butyl)benzene2c1573
41-Iodo-3,5-dimethylbenzene2d1584
54-Iodobiphenyl2e1581
61-Iodonaphthalene2f1575

Reaction conditions: Benzofuran substrate (0.15 mmol), aryl iodide (3.0 equiv.), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv.), and NaOAc (1 equiv.) in CPME (0.5 M) at 110 °C.[5]

Visualization

C_H_Arylation_Workflow cluster_start Starting Material Preparation cluster_synthesis Synthesis Steps cluster_product Products Benzofuran-2-carboxylic_acid Benzofuran-2- carboxylic Acid Amide_Coupling Amide Coupling (HATU, DIPEA) Benzofuran-2-carboxylic_acid->Amide_Coupling 8-Aminoquinoline 8-Aminoquinoline 8-Aminoquinoline->Amide_Coupling 8-AQ_Amide N-(quinolin-8-yl)benzofuran- 2-carboxamide Amide_Coupling->8-AQ_Amide C-H_Arylation Pd-Catalyzed C-H Arylation (Pd(OAc)₂, AgOAc, NaOAc) C3-Arylated_Amide C3-Arylated 8-AQ Amide C-H_Arylation->C3-Arylated_Amide Transamidation Two-Step Transamidation (1. (Boc)₂O, DMAP 2. Amine) Final_Product C3-Substituted Benzofuran- 2-carboxamide Derivative Transamidation->Final_Product 8-AQ_Amide->C-H_Arylation C3-Arylated_Amide->Transamidation

Caption: Workflow for the synthesis of C3-substituted benzofuran-2-carboxamide derivatives.

C_H_Arylation_Mechanism Substrate_Pd Pd(OAc)₂ Coordination to 8-AQ Amide Palladacycle C-H Activation (Palladacycle Formation) Substrate_Pd->Palladacycle -AcOH Pd_IV Oxidative Addition of Aryl Iodide (Pd(IV)) Palladacycle->Pd_IV + Ar-I Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product_Release Product Release & Catalyst Regeneration Reductive_Elimination->Product_Release - Ar-Product Product_Release->Substrate_Pd + Substrate

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation.[6]

Sonogashira Coupling and Carbonylative Annulation

This approach constructs the benzofuran ring through a palladium- and copper-co-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. To obtain a this compound derivative, an alkyne bearing a carboxylate group or a precursor is utilized.[7][8]

Experimental Protocol

Protocol 2.1: Synthesis of this compound via Sonogashira Coupling

In a reaction flask under an inert atmosphere, o-iodophenol (1.0 equiv), propiolic acid (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) are dissolved in a mixture of triethylamine (B128534) and a suitable solvent like DMF or toluene. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting materials are consumed (monitored by TLC). Upon completion, the reaction is quenched with aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then subjected to acidic workup to yield the this compound, which can be further purified by recrystallization or column chromatography.

Data Presentation

Table 2: Representative Examples of Sonogashira Coupling for Benzofuran Synthesis

Entryo-HalophenolAlkyneCatalyst SystemBase/SolventYield (%)
1o-IodophenolPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N/DMFGood to Excellent[9]
2o-Iodophenol1-HexynePd(PPh₃)₂Cl₂/CuIEt₃N/DMFGood to Excellent[9]
35-Iodovanillin2-Methyl-3-butyn-2-olPd(OAc)₂/TPPTS/CuIN-Methylmorpholine/iPrOH:H₂O82[10]

Visualization

Sonogashira_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_cyclization Cyclization cluster_product Product o-Iodophenol o-Iodophenol Sonogashira_Coupling Sonogashira Coupling (Pd(PPh₃)₂Cl₂/CuI, Base) o-Iodophenol->Sonogashira_Coupling Terminal_Alkyne Terminal Alkyne (with COOH precursor) Terminal_Alkyne->Sonogashira_Coupling Intramolecular_Cyclization Intramolecular Cyclization Sonogashira_Coupling->Intramolecular_Cyclization Final_Product Benzofuran-2-carboxylic Acid Derivative Intramolecular_Cyclization->Final_Product

Caption: General workflow for Sonogashira coupling and cyclization.

Intramolecular Heck-type Cyclization

The intramolecular Heck reaction provides another powerful route for the synthesis of the benzofuran scaffold. This strategy typically involves the palladium-catalyzed cyclization of a vinyl ether derived from a salicylic (B10762653) acid derivative.

Experimental Protocol

Protocol 3.1: Synthesis of this compound Ester via Intramolecular Heck Cyclization

  • Step 1: Synthesis of the Heck Precursor. Salicylaldehyde (1.0 equiv) is reacted with an α-bromoacetate ester (e.g., ethyl bromoacetate, 1.1 equiv) in the presence of a base such as K₂CO₃ in a polar aprotic solvent like acetone (B3395972) or DMF. The reaction is heated to facilitate the Williamson ether synthesis, yielding the corresponding ether.

  • Step 2: Intramolecular Heck Cyclization. The purified ether from Step 1 (1.0 equiv) is dissolved in a suitable solvent such as DMF or acetonitrile. A palladium catalyst, typically Pd(OAc)₂ (5 mol%) with a phosphine (B1218219) ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by quenching with water and extracting with an organic solvent. The crude product is purified by column chromatography to afford the this compound ester, which can be subsequently hydrolyzed to the carboxylic acid if desired.

Data Presentation

Table 3: General Conditions for Intramolecular Heck Cyclization for Benzofuran Synthesis

EntrySubstrateCatalyst SystemBase/SolventTemperature (°C)
1o-AllyloxyphenolsRu-based catalysts-80-120
22-(Phenylethynyl)phenol derivativesPd(PPh₃)₄LiOtBu/ACN80
3o-VinylphenolsPd(OAc)₂/LigandBase/Solvent80-120

Note: Specific yields are highly substrate-dependent.

Visualization

Heck_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Product Salicylaldehyde Salicylaldehyde Ether_Synthesis Williamson Ether Synthesis Salicylaldehyde->Ether_Synthesis Bromoacetate α-Bromoacetate Ester Bromoacetate->Ether_Synthesis Heck_Precursor Heck Precursor Ether_Synthesis->Heck_Precursor Heck_Reaction Intramolecular Heck Cyclization (Pd(OAc)₂, Ligand, Base) Heck_Precursor->Heck_Reaction Final_Product Benzofuran-2-carboxylic Acid Ester Heck_Reaction->Final_Product

Caption: Workflow for intramolecular Heck cyclization to form benzofuran-2-carboxylates.

References

One-Pot Synthesis of Substituted Benzofuran-2-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzofuran-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their prevalence in marketed drugs and clinical candidates underscores the importance of efficient and modular synthetic routes for their preparation.[3][4] This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted benzofuran-2-carboxamides, focusing on modern, efficient methodologies suitable for library synthesis and drug discovery campaigns. Two key methods are highlighted: a palladium-catalyzed C-H arylation followed by a one-pot transamidation and a microwave-assisted, three-component, catalyst-free synthesis.

Introduction

The benzofuran (B130515) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[4][5] The development of robust and versatile synthetic methods to access structurally diverse benzofuran derivatives is crucial for structure-activity relationship (SAR) studies and the identification of new therapeutic agents.[6][7] One-pot syntheses are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and improve overall efficiency, which is highly desirable in a drug development setting.[8] This report outlines two powerful one-pot strategies for synthesizing substituted benzofuran-2-carboxamides, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Method 1: Palladium-Catalyzed C-H Arylation and One-Pot Transamidation

This method provides access to C3-arylated benzofuran-2-carboxamides through a sequential C-H activation and transamidation process.[3][9][10] The use of an 8-aminoquinoline (B160924) (8-AQ) directing group facilitates the palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring.[3] This is followed by a one-pot, two-step transamidation to cleave the directing group and install the desired carboxamide functionality.[3][4]

Experimental Workflow

G cluster_0 Step 1: C-H Arylation cluster_1 Step 2: One-Pot Transamidation start N-(quinolin-8-yl)benzofuran-2-carboxamide reagents1 Aryl Iodide, Pd(OAc)2, AgOAc, NaOAc start->reagents1 Add solvent1 CPME, 110 °C reagents1->solvent1 In product1 C3-Arylated Benzofuran Intermediate solvent1->product1 Yields reagents2a Boc2O, DMAP product1->reagents2a To next step solvent2a MeCN, 60 °C reagents2a->solvent2a In intermediate N-acyl-Boc-carbamate solvent2a->intermediate Forms reagents2b Amine intermediate->reagents2b Reacts with solvent2b Toluene, 60 °C reagents2b->solvent2b In final_product C3-Substituted Benzofuran-2-carboxamide solvent2b->final_product Yields G cluster_0 Microwave-Assisted One-Pot Synthesis start Aniline, α-chloroacetyl chloride reagents1 2'-hydroxyacetophenone start->reagents1 Add solvent DMF, Microwave Irradiation reagents1->solvent In product Substituted Benzofuran-2-carboxamide solvent->product Yields

References

Application Notes and Protocols for C-H Arylation of Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the C-H arylation of the benzofuran-2-carboxylic acid scaffold. The presented methodology utilizes an 8-aminoquinoline (B160924) (8-AQ) directing group to achieve regioselective arylation at the C3 position of the benzofuran (B130515) ring. This strategy involves a two-step sequence: initial formation of an N-(quinolin-8-yl)benzofuran-2-carboxamide, followed by a palladium-catalyzed C-H arylation.

Introduction

Direct C-H arylation is a powerful tool in modern organic synthesis, offering an atom-economical approach to the formation of carbon-carbon bonds. Benzofuran and its derivatives are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. The functionalization of this compound, a readily available starting material, is of significant interest for the generation of diverse molecular libraries for drug discovery.

The protocol detailed below is based on a palladium-catalyzed reaction that leverages an 8-aminoquinoline auxiliary to direct the C-H activation and subsequent arylation to the C3 position of the benzofuran core.[1][2][3][4][5] This method has been shown to be effective for a range of aryl iodides.[1][3][4]

Experimental Workflow

The overall experimental workflow for the C-H arylation of the this compound scaffold via an 8-aminoquinoline directing group strategy is depicted below.

experimental_workflow start This compound amide_formation Amide Coupling (HATU, DIPEA, CH2Cl2) start->amide_formation intermediate N-(quinolin-8-yl)benzofuran- 2-carboxamide amide_formation->intermediate ch_arylation C-H Arylation (Pd(OAc)2, AgOAc, NaOAc, Aryl Iodide, CPME, 110 °C) intermediate->ch_arylation product C3-Arylated N-(quinolin-8-yl)benzofuran- 2-carboxamide ch_arylation->product purification Purification (Filtration, Chromatography) product->purification final_product Purified C3-Arylated Product purification->final_product

Figure 1. Experimental workflow for the C3-H arylation of this compound.

Key Reagents and Catalysts

A summary of the key reagents, catalysts, and solvents for the two-step process is provided in the table below.

StepReagent/CatalystRoleSolvent
1. Amide Formation This compoundStarting MaterialDichloromethane (B109758)
8-AminoquinolineDirecting Group(CH2Cl2)
HATUCoupling Agent
N,N-Diisopropylethylamine (DIPEA)Base
2. C-H Arylation N-(quinolin-8-yl)benzofuran-2-carboxamideSubstrateCyclopentyl
Aryl IodideArylating Agentmethyl ether
Palladium(II) Acetate (B1210297) (Pd(OAc)2)Catalyst(CPME)
Silver(I) Acetate (AgOAc)Oxidant/Co-additive
Sodium Acetate (NaOAc)Base

Experimental Protocols

Step 1: Synthesis of N-(quinolin-8-yl)benzofuran-2-carboxamide

This procedure outlines the coupling of this compound with 8-aminoquinoline to install the directing group.[1][4]

  • To a solution of this compound (1.0 equiv) in dichloromethane (CH2Cl2), add N,N-diisopropylethylamine (DIPEA) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

  • Stir the mixture at room temperature for a few minutes.

  • Add 8-aminoquinoline to the reaction mixture.

  • Continue stirring at room temperature for approximately 5 hours.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield the N-(quinolin-8-yl)benzofuran-2-carboxamide. A typical isolated yield for this step is around 73%.[1][4]

Step 2: C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide

This protocol describes the palladium-catalyzed C-H arylation at the C3 position.[1][3]

  • In a reaction vial, combine N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), the desired aryl iodide (3.0 equiv), palladium(II) acetate (Pd(OAc)2, 5-10 mol%), sodium acetate (NaOAc, 1.0 equiv), and silver(I) acetate (AgOAc, 1.5 equiv).[1][3]

  • Suspend the solids in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M with respect to the benzofuran substrate.[1][3]

  • Seal the reaction vial and stir the mixture under an inert atmosphere at 110 °C. Reaction times can vary and should be monitored for optimal conversion.[1][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the crude reaction mixture with ethyl acetate (EtOAc) and filter through a plug of silica (B1680970) gel to remove insoluble inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C3-arylated product. For some products, purification may require alternative methods such as Soxhlet extraction.[3]

Reaction Scope and Yields

The C-H arylation protocol has been demonstrated to be effective for a variety of substituted aryl iodides. A selection of reported yields for the C-H arylation step is presented below.

Aryl Iodide SubstrateProduct Yield (%)
4-Iodoanisole65
4-Iodotoluene78
1-Iodo-4-(tert-butyl)benzene85
1-Iodo-4-fluorobenzene55
3-Iodopyridine72
2-Iodothiophene68
Data sourced from published literature.[1][3]

Proposed Catalytic Cycle

The proposed mechanism for the C-H arylation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.

catalytic_cycle sub Pd(OAc)2 + Substrate int_A Intermediate A (Coordination) sub->int_A -AcOH palladacycle_B Palladacycle B (C-H Activation) int_A->palladacycle_B -AcOH pd_IV Pd(IV) Intermediate (Oxidative Addition of ArI) palladacycle_B->pd_IV + ArI product_release Reductive Elimination pd_IV->product_release product C3-Arylated Product product_release->product catalyst_regen Pd(II) Catalyst product_release->catalyst_regen Regeneration catalyst_regen->sub

Figure 2. Proposed Pd(II)/Pd(IV) catalytic cycle for the C-H arylation.[5]

The cycle is initiated by the coordination of the palladium(II) catalyst to the 8-aminoquinoline directing group of the substrate.[5] This is followed by C-H activation at the C3 position to form a palladacycle intermediate.[5] Oxidative addition of the aryl iodide leads to a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and release the arylated product, regenerating the Pd(II) catalyst.[5] Silver acetate (AgOAc) is an essential co-additive for this reaction.[5]

Concluding Remarks

The presented protocol offers a robust and modular route for the synthesis of C3-arylated benzofuran-2-carboxamide (B1298429) derivatives starting from this compound. The use of an 8-aminoquinoline directing group facilitates a highly regioselective C-H arylation. This methodology is valuable for the construction of diverse chemical libraries for applications in drug discovery and materials science. Further steps to remove the 8-aminoquinoline directing group, such as transamidation, can be employed to generate a wider array of benzofuran-2-carboxamide derivatives.[1][2][3]

References

Application Notes: Benzofuran-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran-2-carboxylic acid is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its rigid, planar scaffold is a common feature in numerous biologically active compounds and approved pharmaceuticals, including the antiarrhythmic drug Amiodarone and the antidepressant Vilazodone.[2][3] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7]

The carboxylic acid functional group at the 2-position provides a versatile handle for a variety of chemical transformations, most notably amide bond formation. This allows for the straightforward introduction of diverse functional groups and molecular scaffolds, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of compound libraries for drug discovery screening.[2][8] This document provides detailed protocols for the synthesis of advanced benzofuran-2-carboxamide (B1298429) derivatives and highlights its application in the development of targeted therapeutics.

Application I: Synthesis of C3-Substituted Benzofuran-2-Carboxamides

A powerful strategy for creating diverse libraries of benzofuran-based compounds involves a multi-step sequence starting from this compound. This approach utilizes a directing group to achieve selective C-H functionalization at the C3 position, followed by diversification via transamidation.[2][3][8] The overall workflow allows for the modular assembly of complex molecules from a simple, commercially available precursor.

A logical diagram illustrating the versatility of this compound as a synthetic building block is shown below.

G cluster_products Applications start Benzofuran-2- carboxylic Acid amide Benzofuran-2- Carboxamides start->amide Amide Coupling ester Benzofuran-2- Carboxylic Esters start->ester Esterification c3_func C3-Functionalized Benzofurans amide->c3_func Directed C-H Functionalization bio_scaffolds Bioactive Scaffolds amide->bio_scaffolds ester->bio_scaffolds c3_func->bio_scaffolds kinase Kinase Inhibitors (e.g., Pim-1, CDK2) bio_scaffolds->kinase phosphatase Phosphatase Inhibitors (e.g., LYP) bio_scaffolds->phosphatase antimicrobial Antimicrobial Agents bio_scaffolds->antimicrobial other_bio Other Bioactive Agents (Anti-inflammatory, etc.) bio_scaffolds->other_bio

Caption: Versatility of this compound in Synthesis.

The following sections detail the experimental protocols for a three-step synthesis of C3-arylated benzofuran-2-carboxamides.

Experimental Workflow Diagram

The synthetic sequence involves the installation of an 8-aminoquinoline (B160924) (8-AQ) directing group, a palladium-catalyzed C-H arylation, and a final transamidation step to install the desired amine.

G start This compound step1 Step 1: 8-AQ Installation (Amide Coupling) start->step1 intermediate1 N-(quinolin-8-yl)benzofuran- 2-carboxamide (8-AQ Amide) step1->intermediate1 HATU, DIPEA step2 Step 2: Pd-Catalyzed C-H Arylation intermediate1->step2 intermediate2 C3-Arylated 8-AQ Amide step2->intermediate2 Pd(OAc)₂, AgOAc, Aryl Iodide step3 Step 3: One-Pot Transamidation (Boc Activation & Aminolysis) intermediate2->step3 product Diverse C3-Substituted Benzofuran-2-carboxamides step3->product (Boc)₂O, DMAP then R¹R²NH

Caption: Workflow for C3-Arylated Benzofuran-2-Carboxamide Synthesis.

Experimental Protocols

Protocol 1: Installation of 8-Aminoquinoline (8-AQ) Auxiliary

This procedure describes the coupling of this compound with 8-aminoquinoline to form the directing group-appended amide substrate.

Materials:

  • This compound

  • 8-Aminoquinoline (8-AQ)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure: [2][9]

  • To a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂, add 8-aminoquinoline (1.0 equiv.).

  • Add HATU (1.1 equiv.) and N,N-diisopropylethylamine (2.0 equiv.) to the mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-(quinolin-8-yl)benzofuran-2-carboxamide. A typical yield for this step is approximately 73%.[2]

Protocol 2: Palladium-Catalyzed C-H Arylation

This protocol details the selective arylation at the C3 position of the benzofuran (B130515) scaffold, directed by the 8-AQ auxiliary.

Materials:

  • N-(quinolin-8-yl)benzofuran-2-carboxamide (from Protocol 1)

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Sodium acetate (NaOAc)

  • Cyclopentyl methyl ether (CPME)

Procedure: [2][9]

  • In a reaction vessel, combine the 8-AQ amide substrate (1.0 equiv., 0.15 mmol), the desired aryl iodide (3.0 equiv.), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv.), and NaOAc (1.0 equiv.).

  • Add CPME to achieve a concentration of 0.5 M.

  • Seal the vessel and heat the mixture at 110 °C under an inert atmosphere.

  • Reaction times vary depending on the aryl iodide used (see Table 1). Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate solvent.

  • Concentrate the filtrate and purify the crude product. For products with limited solubility, Soxhlet extraction may be required for purification.[2]

Table 1: Representative Yields for C-H Arylation [2]

Aryl IodideReaction Time (h)ProductYield (%)
4-Iodoanisole72a86
4-Iodotoluene142c88
Iodobenzene162d84
5-Iodo-m-xylene142b76
Protocol 3: Two-Step, One-Pot Transamidation

This procedure removes the 8-AQ auxiliary and installs a new amide functionality in a single pot through an N-acyl-Boc-carbamate intermediate.[2]

Materials:

  • C3-arylated 8-AQ amide (from Protocol 2)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Acetonitrile (MeCN)

  • Toluene (B28343)

  • Desired primary or secondary amine (e.g., morpholine, benzylamine)

Procedure: [2]

  • Step 1: Boc Activation. Dissolve the C3-arylated 8-AQ amide (1.0 equiv.) in anhydrous MeCN (0.1 M). Add (Boc)₂O (2.0-5.0 equiv.) and DMAP (0.1-0.15 equiv.).

  • Stir the reaction at 60 °C for 5 hours.

  • Concentrate the mixture in vacuo. The crude N-acyl-Boc-carbamate intermediate is used directly in the next step without further purification.

  • Step 2: Aminolysis. To the crude intermediate, add toluene (to 0.5 M) and the desired amine (1.5 equiv.).

  • Stir the reaction at 60 °C. Reaction times vary from 0.5 to 6 hours depending on the amine nucleophile.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the final product by column chromatography.

Table 2: Representative Yields for Transamidation [2]

Starting MaterialAmine NucleophileReaction Time (h)Final ProductOverall Yield (%)
2aMorpholine0.53a91
2aBenzylamine0.53b92
2aCyclohexylamine13c85
2aDiethylamine63d78

Application in Drug Discovery: Targeting Kinase and Phosphatase Pathways

This compound derivatives have been successfully developed as potent and selective inhibitors of key enzymes in cellular signaling pathways, making them valuable scaffolds for cancer and immunotherapy drug discovery.[10][11]

Inhibition of Lymphoid Tyrosine Phosphatase (LYP) for Cancer Immunotherapy

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of the T-cell receptor (TCR) signaling pathway.[11] By dephosphorylating key signaling molecules, LYP dampens T-cell activation.[3] Inhibition of LYP can therefore enhance T-cell responses, a key goal in cancer immunotherapy. This compound has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel LYP inhibitors that can suppress tumor growth by boosting antitumor immunity.[11]

The diagram below illustrates the role of LYP in the TCR signaling pathway and the therapeutic potential of its inhibition.

G cluster_membrane T-Cell Membrane TCR TCR Complex Lck Lck (Kinase) TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 phosphorylates downstream Downstream Signaling (e.g., PLCγ1, MAPK) ZAP70->downstream activation T-Cell Activation (Proliferation, Cytokine Release) downstream->activation LYP LYP (PTPN22) (Phosphatase) LYP->Lck dephosphorylates LYP->ZAP70 dephosphorylates inhibitor Benzofuran-2-COOH Derivative (Inhibitor) inhibitor->LYP inhibits

Caption: Inhibition of LYP in the T-Cell Receptor (TCR) Signaling Pathway.

Pim-1 Kinase Inhibition

The Pim-1 proto-oncogene, a serine/threonine kinase, is overexpressed in numerous cancers and plays a role in cell survival and proliferation.[12] Benzofuran-2-carboxylic acids have been discovered as potent and selective inhibitors of Pim-1, highlighting another avenue for the development of novel cancer therapeutics from this versatile building block.[10]

References

Applications of Benzofuran-2-Carboxylic Acid in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1][2] Its unique structure allows for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of biological activities.[1][2] This document provides an overview of the key applications of this compound derivatives in pharmaceutical development, along with detailed protocols for relevant biological assays.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[3][4][5]

a. Inhibition of NF-κB Signaling Pathway

Novel benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties.[3][6] These compounds have shown potent cytotoxic activities against a panel of human cancer cell lines and act as inhibitors of the NF-κB signaling pathway.[3][6] The lead compound, this compound N-(4'-hydroxy)phenylamide, exhibits both outstanding anticancer and NF-κB inhibitory activities.[3][6]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Benzofuran_Derivative Benzofuran-2-carboxylic acid derivative Benzofuran_Derivative->IKK inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription induces

b. Inhibition of Pim-1 Kinase

Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[7][8] Fragment-based screening and structure-guided medicinal chemistry have led to the discovery of derivatives with significant inhibitory activity against Pim-1 and Pim-2.[7]

c. Carbonic Anhydrase Inhibition

Certain benzofuran-based carboxylic acids have been designed as inhibitors of carbonic anhydrase (CA) isoforms, particularly hCA IX, which is overexpressed in many hypoxic tumors.[9][10] These derivatives show selective inhibition of cancer-related CA isoforms over off-target ones and exhibit antiproliferative action against breast cancer cell lines.[9][10]

Immunotherapy

a. Lymphoid Tyrosine Phosphatase (LYP) Inhibition

This compound has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of a new series of lymphoid tyrosine phosphatase (LYP) inhibitors.[11] LYP is a key negative regulator of T-cell activation.[11] Inhibition of LYP by this compound derivatives can enhance the T-cell receptor (TCR) signaling pathway, thereby boosting antitumor immunity.[11]

TCR_Signaling_Pathway TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Downstream_Signaling Downstream Signaling (T-cell activation) ZAP70->Downstream_Signaling LYP LYP LYP->Lck dephosphorylates (inactivates) Benzofuran_Derivative Benzofuran-2-carboxylic acid derivative Benzofuran_Derivative->LYP inhibits

Neuroprotective Effects

Derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have been synthesized and evaluated for their neuroprotective and antioxidant activities.[12] Several of these compounds have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical neuronal cells.[12]

Antimicrobial and Anti-inflammatory Activities

The benzofuran (B130515) scaffold is present in many compounds with antimicrobial and anti-inflammatory properties.[13] Synthesized derivatives of 2-(benzofuran-2-carboxamido) acetic acid have been screened for their activity against various Gram-positive and Gram-negative bacteria and fungi, as well as for their anti-inflammatory effects in a carrageenan-induced paw edema rat model.[13]

Quantitative Data Summary

Compound ClassTargetAssayKey Findings (IC50/GI50/Ki)Reference
This compound N-(substituted)phenylamidesCancer Cell LinesCytotoxicity (SRB assay)GI50 values in low micromolar range (e.g., 2.20 - 5.86 µM for one lead compound)[4]
This compound N-(4'-hydroxy)phenylamideNF-κBTranscriptional ActivityPotent inhibition of LPS-induced NF-κB activity[3][6]
This compound derivativesPim-1/Pim-2 KinaseEnzyme InhibitionPotent inhibition of Pim-1 and Pim-2[7]
Benzofuran-based carboxylic acidsCarbonic Anhydrase IXEnzyme InhibitionKi values in the submicromolar range (e.g., 0.56 - 0.91 µM for lead compounds)[9]
Benzofuran-based carboxylic acidsBreast Cancer Cell LinesAntiproliferativeIC50 = 2.52 µM for one lead compound against MDA-MB-231 cells[9]
This compound derivativesLYPEnzyme InhibitionKi = 0.93 µM and 1.34 µM for lead compounds[11]

Experimental Protocols

Experimental_Workflow Synthesis Synthesis of Benzofuran-2-carboxylic acid Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Signaling Pathway Assay) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Cell Fixation: Gently add cold 50% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with deionized water.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition).

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • RAW 264.7 macrophage cells

  • pNF-κB-Luc reporter plasmid

  • Transfection reagent

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect RAW 264.7 cells with the pNF-κB-Luc reporter plasmid.

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration and calculate the percentage of NF-κB inhibition.

Protocol 3: Pim-1 Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, test compound at various concentrations, Pim-1 substrate peptide, and ATP.

  • Enzyme Addition: Initiate the reaction by adding the recombinant Pim-1 kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The diverse pharmacological activities, including anticancer, immunomodulatory, neuroprotective, and antimicrobial effects, highlight the significant therapeutic potential of this chemical class. The protocols provided herein offer a starting point for researchers to explore and develop novel drug candidates based on the this compound core. Further investigation and optimization of these compounds are warranted to translate their promising preclinical activities into clinical applications.

References

Application Notes and Protocols for Benzofuran-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid is a versatile heterocyclic building block utilized in the synthesis of a wide range of biologically active molecules, including those with significant applications in the agrochemical industry. Its rigid structure and the reactivity of the carboxylic acid group allow for the facile creation of diverse derivatives, such as amides, esters, and pyrazoles, which have demonstrated potent fungicidal, herbicidal, and insecticidal activities.

These application notes provide an overview of the use of this compound in the development of novel agrochemicals, complete with detailed experimental protocols for the synthesis of lead compounds and methods for evaluating their biological efficacy.

Application in Fungicide Synthesis: Benzofuran-2-Carboxamides

Benzofuran-2-carboxamide (B1298429) derivatives have emerged as a promising class of fungicides, particularly effective against a range of plant pathogenic fungi. The mechanism of action for many of these carboxamide fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1][2][3][4][5]

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative benzofuran-2-carboxamide derivatives against common plant pathogens.[6]

Compound IDStructureTarget FungusInhibition (%) at 200 mg/L
BFC-1 N-(4-chlorophenyl)benzofuran-2-carboxamideRhizoctonia solani78.68
Bipolaris maydis55.21
Gibberella zeae48.33
Botrytis cinerea68.33
BFC-2 N-(2-nitrophenyl)benzofuran-2-carboxamideRhizoctonia solani65.68
Bipolaris maydis62.15
Gibberella zeae51.24
Botrytis cinerea58.71
Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)benzofuran-2-carboxamide (BFC-1)

This protocol details the synthesis of a representative benzofuran-2-carboxamide fungicide.

Materials:

Procedure:

  • Synthesis of Benzofuran-2-carbonyl chloride: A mixture of this compound (15 mmol) and thionyl chloride (20 mL) is refluxed for 1 hour. The excess thionyl chloride is removed under vacuum to yield the crude benzofuran-2-carbonyl chloride, which is used in the next step without further purification.[6]

  • Amidation: A solution of 4-chloroaniline (5 mmol) in a 2 mol/L NaOH solution (10 mL) is cooled to 0°C. To this, the crude benzofuran-2-carbonyl chloride (5 mmol) is added dropwise over 10 minutes. The reaction mixture is then stirred at room temperature for 5 hours.[6]

  • Work-up and Purification: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is recrystallized from anhydrous ethanol to yield pure N-(4-chlorophenyl)benzofuran-2-carboxamide.[6]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes the evaluation of the antifungal activity of synthesized compounds.

Materials:

  • Synthesized benzofuran-2-carboxamide compounds

  • Acetone (B3395972) (for dissolving compounds)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Cultures of target fungi (e.g., Rhizoctonia solani)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Compound Preparation: The test compounds are dissolved in acetone to a stock concentration (e.g., 20 mg/mL).

  • Media Preparation: The stock solution is added to the molten PDA medium (cooled to about 45-50°C) to achieve the desired final concentration (e.g., 200 mg/L). The medium is then poured into sterile petri dishes. A control plate containing only acetone in the medium is also prepared.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Signaling Pathway

Fungicide_Mechanism cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Proton Gradient BFC Benzofuran-2- Carboxamide BFC->SDH Inhibition Inhibition

Caption: Mechanism of action of benzofuran-2-carboxamide fungicides via inhibition of succinate dehydrogenase.

Application in Herbicide Synthesis: Benzofuran-2-acetic Esters

Derivatives of benzofuran-2-acetic acid, particularly its esters, have shown significant potential as a new class of "natural-like" herbicides. These compounds exhibit phytotoxic activity against a variety of monocot and dicot weeds.[7][8]

Quantitative Data: Herbicidal Activity

The table below presents the phytotoxicity of a representative benzofuran-2-acetic ester against the model plant species Arabidopsis thaliana.[7]

Compound IDStructureEndpointEC₅₀ (µM)
BFAE-1 Methyl 2-(5-methoxybenzofuran-2-yl)hexanoateRoot Growth Inhibition≤ 170
Shoot Fresh Weight Reduction~200
Experimental Protocols

Protocol 3: Synthesis of Methyl 2-(5-methoxybenzofuran-2-yl)hexanoate (BFAE-1)

This protocol outlines the synthesis of a representative benzofuran-2-acetic ester herbicide.

Materials:

  • 5-Methoxy-2-hydroxybenzaldehyde

  • Methyl 2-bromohexanoate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Alkylation: A mixture of 5-methoxy-2-hydroxybenzaldehyde (10 mmol), methyl 2-bromohexanoate (12 mmol), and anhydrous potassium carbonate (15 mmol) in anhydrous DMF (50 mL) is stirred at 80°C for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired methyl 2-(5-methoxybenzofuran-2-yl)hexanoate.

Protocol 4: In Vitro Phytotoxicity Assay (Seed Germination and Seedling Growth)

This protocol describes the evaluation of the herbicidal activity of synthesized compounds on a model plant.

Materials:

  • Synthesized benzofuran-2-acetic ester compounds

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar medium

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Media Preparation: The stock solution is added to the molten MS agar medium to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800 µM). The medium is then poured into sterile petri dishes.

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and then placed on the surface of the prepared agar plates.

  • Incubation: The plates are sealed and incubated in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod) for a specified period (e.g., 14 days).

  • Data Collection: After the incubation period, various parameters are measured, including seed germination rate, primary root length, and shoot fresh weight. Dose-response curves are generated to determine the EC₅₀ values.[7]

Logical Workflow

Herbicide_Workflow Start Benzofuran-2- carboxylic Acid Derivative Synthesis Chemical Synthesis of Benzofuran-2-acetic Esters Start->Synthesis Phytotoxicity In Vitro Phytotoxicity Assay (e.g., Arabidopsis) Synthesis->Phytotoxicity Data Data Analysis (EC50 Calculation) Phytotoxicity->Data Lead Lead Compound Identification Data->Lead

Caption: Experimental workflow for the development of benzofuran-2-acetic ester herbicides.

Application in Insecticide Synthesis: Pyrazolylcarbonyl Benzofurans

Certain amides of this compound, particularly those incorporating a pyrazole (B372694) moiety, have demonstrated notable insecticidal properties.[9]

Quantitative Data: Insecticidal Activity

The following table shows the topical insecticidal activity of a lead pyrazolylcarbonyl benzofuran (B130515) against the sweet potato weevil.[9]

Compound IDStructureTarget Insect48-h LD₅₀ (µ g/insect )
BFI-1 2-(3,5-dimethylpyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuranCylas formicarius elegantulus1.7
Experimental Protocols

Protocol 5: Synthesis of 2-(3,5-dimethylpyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran (BFI-1)

This protocol outlines a plausible synthetic route to the insecticidal lead compound.

Materials:

Procedure:

  • Acid Chloride Formation: To a solution of 6-methoxy-3-methylthis compound (10 mmol) in anhydrous CH₂Cl₂ (50 mL) at 0°C, oxalyl chloride (12 mmol) is added dropwise, followed by a catalytic amount of DMF. The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is redissolved in anhydrous CH₂Cl₂ (50 mL). To this solution, 3,5-dimethylpyrazole (11 mmol) and triethylamine (15 mmol) are added. The reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give the target compound.

Protocol 6: Topical Insecticidal Bioassay

This protocol describes a method for evaluating the topical insecticidal activity of the synthesized compounds.

Materials:

  • Synthesized pyrazolylcarbonyl benzofuran compounds

  • Acetone

  • Microsyringe

  • Adult sweet potato weevils (Cylas formicarius elegantulus)

  • Holding containers with food and water

Procedure:

  • Compound Preparation: A series of dilutions of the test compound in acetone are prepared.

  • Topical Application: A small, precise volume (e.g., 1 µL) of each dilution is applied topically to the dorsal thorax of an adult weevil using a microsyringe. A control group is treated with acetone only.

  • Observation: The treated insects are placed in holding containers with access to food and water and maintained under controlled environmental conditions.

  • Data Collection: Mortality is recorded at specified time points (e.g., 24 and 48 hours). The data are analyzed using probit analysis to determine the LD₅₀ value.[9]

Logical Relationship

Insecticide_Logic B2CA Benzofuran-2- carboxylic Acid Amidation Amidation with Pyrazole B2CA->Amidation Pyrazolylbenzofuran Pyrazolylcarbonyl Benzofuran Amidation->Pyrazolylbenzofuran Insecticidal Insecticidal Activity Pyrazolylbenzofuran->Insecticidal

Caption: Logical relationship in the synthesis of pyrazolylcarbonyl benzofuran insecticides.

References

Application Notes and Protocols: Benzofuran-2-carboxylic Acid Derivatives as Pim-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of benzofuran-2-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a key target in oncology. This document includes a summary of their inhibitory activity, detailed experimental protocols for their evaluation, and diagrams of the relevant signaling pathway and experimental workflows.

Application Notes

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that plays a critical role in cell cycle progression, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 is implicated in various human cancers, including prostate cancer and hematopoietic malignancies, making it an attractive target for therapeutic intervention.[3][4] The Pim-1 signaling cascade is primarily regulated by the JAK/STAT pathway, which is activated by cytokines and growth factors.[5][6][7] Upon activation, STAT3 and STAT5 transcription factors induce the expression of Pim-1.[5][7]

This compound derivatives have emerged as a promising class of potent and selective Pim-1 inhibitors.[8] These compounds were identified through fragment-based screening and subsequent structure-guided medicinal chemistry optimization.[8] X-ray crystallography studies have revealed that the carboxylic acid and an amino group on these derivatives form key salt-bridge and hydrogen bond interactions within the ATP-binding pocket of Pim-1.[8]

Structure-Activity Relationship (SAR)

Computational docking studies and experimental data have provided insights into the structure-activity relationship of this compound derivatives as Pim-1 inhibitors.[3] Key findings indicate that:

  • Carboxylic Acid Group: This group is crucial for activity, forming a salt bridge with a key lysine (B10760008) residue (Lys67) in the Pim-1 active site.

  • Substitutions on the Benzofuran Core:

    • 5-Position: Introduction of a methyl piperidine (B6355638) group at this position has been shown to be important for potent inhibition.

    • 7-Position (in 5-bromo analogs): The basicity of the terminal group at this position plays a significant role in the inhibitory activity.

  • Optimal Basicity and Distance: A well-defined distance between the acidic (carboxylic acid) and basic groups of the molecule is necessary for optimal interaction with the active site residues of Pim-1 kinase.[3][4]

Quantitative Data

The inhibitory potency of this compound derivatives against Pim-1 kinase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for two series of these compounds.

Table 1: Inhibitory Activity of 5-Substituted Benzofuran-2-carboxylic Acids against Pim-1 Kinase

Compound IDSubstitution at 5-positionPim-1 IC50 (µM)
1 -H>100
2 -F5.8
3 -Cl2.5
4 -Br1.8
5 -I1.2
6 -CH33.1
7 -OCH34.2
8 -CF30.9
9 -CN1.5
10 -NO20.7
11 -NH22.8
12 -N(CH3)20.5
13 4-methylpiperazin-1-yl0.08
14 piperidin-1-yl0.12

Data adapted from computational analysis studies.[2]

Table 2: Inhibitory Activity of 5-Bromo-7-Substituted Benzofuran-2-carboxylic Acids against Pim-1 Kinase

Compound IDSubstitution at 7-positionPim-1 IC50 (µM)
15 -H1.8
16 -F0.9
17 -Cl0.5
18 -Br0.4
19 -I0.3
20 -CH30.8
21 -OCH31.1
22 -CF30.2
23 -CN0.6
24 -NO20.15
25 -NH20.7
26 -N(CH3)20.1
27 4-methylpiperazin-1-yl0.05
28 piperidin-1-yl0.07
29 morpholin-4-yl0.09
30 4-hydroxypiperidin-1-yl0.11

Data adapted from computational analysis studies.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound derivatives as Pim-1 inhibitors.

Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of IC50 values of test compounds against Pim-1 kinase using the ADP-Glo™ Luminescent Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Pim-1 enzyme

  • Pim-1 substrate peptide (e.g., a derivative of the BAD protein)

  • ATP

  • This compound derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. b. Create a serial dilution series of each compound in DMSO. c. Further dilute the compounds in Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup: a. Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known Pim-1 inhibitor as a positive control. b. Add 2.5 µL of a solution containing the Pim-1 kinase and the substrate peptide in Kinase Buffer. The final enzyme and substrate concentrations should be optimized beforehand. c. Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Pim-1.

  • Reaction Incubation: a. Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: a. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. b. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: a. Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced and reflects the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound derivatives on the proliferation and viability of cancer cell lines that overexpress Pim-1.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium

  • This compound derivatives (test compounds)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: a. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. The absorbance is directly proportional to the number of viable cells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Determine the IC50 value for each compound by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the Pim-1 signaling pathway and a general experimental workflow for the screening and validation of Pim-1 inhibitors.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT3_5 STAT3/5 JAK->STAT3_5 Phosphorylates STAT3_5_dimer STAT3/5 Dimer STAT3_5->STAT3_5_dimer Dimerizes Pim1_protein Pim-1 BAD BAD Pim1_protein->BAD Phosphorylates c_Myc c-Myc Pim1_protein->c_Myc Phosphorylates p21_p27 p21/p27 Pim1_protein->p21_p27 Phosphorylates p_BAD p-BAD Apoptosis_Inhibition Inhibition of Apoptosis p_BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression c_Myc->Cell_Cycle_Progression p21_p27->Cell_Cycle_Progression (inactivation) Pim1_gene Pim-1 Gene STAT3_5_dimer->Pim1_gene Induces Transcription Pim1_gene->Pim1_protein Translation Inhibitor_Screening_Workflow Start Compound Library (Benzofuran-2-carboxylic acid derivatives) HTS High-Throughput Screening (e.g., ADP-Glo™ Kinase Assay) Start->HTS Hit_Identification Identify 'Hits' (Compounds with significant Pim-1 inhibition) HTS->Hit_Identification Hit_Identification->Start No Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Lead_Selection Select 'Leads' (Potent and selective compounds) Dose_Response->Lead_Selection Lead_Selection->Dose_Response No Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) Lead_Selection->Cell_Based_Assays Yes SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Dose_Response Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Application Notes and Protocols: Benzofuran-2-carboxylic Acid Derivatives as NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of benzofuran-2-carboxylic acid derivatives as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended to guide researchers in the screening and characterization of these compounds for potential therapeutic applications in inflammatory diseases and cancer.

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases and various types of cancer. Consequently, the development of small molecule inhibitors targeting this pathway is a significant area of interest in drug discovery. This compound derivatives have emerged as a promising class of compounds that exhibit inhibitory effects on NF-κB activation.[1][2] This document outlines the experimental procedures to assess the efficacy of these derivatives.

Data Presentation

The following tables summarize the biological activities of representative this compound derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

Compound IDACHN (Renal)HCT15 (Colon)MM231 (Breast)NUGC-3 (Gastric)NCI-H23 (Lung)PC-3 (Prostate)Reference
3m ------[1]
35 2.742.372.202.485.862.68[3]
9e --14.91 (MCF-7)--2.52 (MDA-MB-231)[4]
1c ------[5]
3d ------[5]

Note: "-" indicates data not available in the cited sources. Cell lines are specified in parentheses where different from the column header.

Table 2: Anti-inflammatory Activity of Benzofuran (B130515) Derivatives

Compound IDAssayCell LineIC50 (µM)Reference
5d NO ProductionRAW 264.752.23 ± 0.97[6]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Point of Inhibition

The canonical NF-κB signaling pathway is initiated by various stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of target genes.[7] Some this compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of p65.[6][8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB IκBα-NF-κB (Inactive) IkappaB->NFkappaB_IkappaB p_IkappaB p-IκBα IkappaB->p_IkappaB NFkappaB NF-κB (p50/p65) NFkappaB->NFkappaB_IkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation NFkappaB_IkappaB->NFkappaB Release Proteasome Proteasome p_IkappaB->Proteasome Degradation Gene Gene Transcription Nucleus->Gene Inhibitor Benzofuran-2-carboxylic acid derivatives Inhibitor->IKK

Caption: Canonical NF-κB signaling pathway and inhibition point.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening this compound derivatives for NF-κB inhibitory activity involves a primary cytotoxicity screen followed by specific assays to measure anti-inflammatory and direct NF-κB inhibition.

Experimental_Workflow Start Start: Synthesized Benzofuran-2-carboxylic acid derivatives Cytotoxicity Cytotoxicity Screening (SRB Assay) Start->Cytotoxicity Active_Cytotoxic Active Cytotoxic Compounds Cytotoxicity->Active_Cytotoxic High Toxicity Non_Cytotoxic Non-toxic/Less-toxic Compounds Cytotoxicity->Non_Cytotoxic Low Toxicity Anti_Inflammatory Anti-inflammatory Assay (NO Production) Non_Cytotoxic->Anti_Inflammatory NFkB_Inhibition NF-κB Inhibition Assay (Luciferase Reporter) Anti_Inflammatory->NFkB_Inhibition Active Lead_Identification Lead Compound Identification NFkB_Inhibition->Lead_Identification Potent Inhibitor End End: Further Preclinical Studies Lead_Identification->End

Caption: Workflow for screening NF-κB inhibitors.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay provides a quantitative measurement of cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines (e.g., ACHN, HCT15, etc.)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the IC50 for NO production inhibition.

NF-κB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • LPS or TNF-α as a stimulant

  • Luciferase Assay System (e.g., Promega)

  • Lysis buffer

  • Opaque 96-well plates

Procedure:

  • Cell Seeding: Plate the transfected HEK293T cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and add 20-100 µL of lysis buffer to each well.

  • Luciferase Assay: Transfer 10-20 µL of the cell lysate to an opaque 96-well plate. Add 50-100 µL of luciferase assay reagent.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration) and calculate the percentage of NF-κB inhibition to determine the IC50 values.

References

Application Notes and Protocols: Benzofuran-2-carboxylic Acid in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of benzofuran-2-carboxylic acid as a scaffold in the synthesis of novel anticancer agents. It includes summaries of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a versatile heterocyclic compound that serves as a key building block in the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer properties.[1][2][3] The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[3][4] This document outlines the synthesis of various this compound derivatives and their evaluation as potential anticancer drugs, targeting various mechanisms such as enzyme inhibition, disruption of signaling pathways, and induction of apoptosis.[5][6][7]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various this compound derivatives against a range of human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values in micromolar (µM) concentrations.

Table 1: Anticancer Activity of Benzofuran-2-Carboxamide Derivatives

CompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
10b A549 (Lung)3.08 ± 0.003[8]
MCF-7 (Breast)4.9 ± 0.0239[8]
12b A549 (Lung)Excellent Activity[8]
10d MCF-7 (Breast)Very Good Selectivity[8]
3m (N-(4'-hydroxy)phenylamide) ACHN (Renal)-[6]
HCT15 (Colon)-[6]
MM231 (Breast)-[6]
NUGC-3 (Gastric)-[6]
NCI-H23 (Lung)-[6]
PC-3 (Prostate)-[6]
Compound 1 K562 (Leukemia)5[9]
HL60 (Leukemia)0.1[9]
Compound 35 ACHN (Renal)2.74[3]
HCT15 (Colon)2.37[3]
MM231 (Breast)2.20[3]
NUGC-3 (Gastric)2.48[3]
NCI-H23 (Lung)5.86[3]
PC-3 (Prostate)2.68[3]

Table 2: Anticancer Activity of Ureido-Linked Benzofuran Carboxylic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
9e MDA-MB-231 (Breast)2.52 ± 0.39[5]
Doxorubicin (Reference) MDA-MB-231 (Breast)2.36 ± 0.18[5]
44b MDA-MB-231 (Breast)2.52[10]
Doxorubicin (Reference) MDA-MB-231 (Breast)2.36[10]

Table 3: Anticancer Activity of Benzofuran-Based Chalcone (B49325) Derivatives

CompoundCancer Cell LineIC₅₀ (µmol L⁻¹)Reference
4g HCC1806 (Breast)5.93[7]
HeLa (Cervical)5.61[7]

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeKᵢ (µM)Reference
9b Carbonic Anhydrase IX0.91[5]
9e Carbonic Anhydrase IX0.79[5]
9f Carbonic Anhydrase IX0.56[5]
D34 Lymphoid Tyrosine Phosphatase (LYP)0.93[11]
D14 Lymphoid Tyrosine Phosphatase (LYP)1.34[11]
16b VEGFR-277.97 (nM)[12]
18a VEGFR-2132.5 (nM)[12]
18d VEGFR-245.4 (nM)[12]

Experimental Protocols

Synthesis of Benzofuran-2-Carboxamides

This protocol describes a general method for the synthesis of novel benzofuran-2-carboxamides.[1]

Materials:

  • Benzofuran-2-carboxylic acids (e.g., 1a, 1b)

  • Thionyl chloride or oxalyl chloride

  • Appropriate arylamines (e.g., 2a-e)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Triethylamine or other suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: A solution of this compound in an anhydrous solvent is treated with an excess of thionyl chloride or oxalyl chloride. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude benzofuran-2-carbonyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) solution of the desired arylamine and a base (e.g., triethylamine) in the same solvent.

  • The reaction mixture is stirred at room temperature for several hours until completion.

  • Work-up and Purification: The reaction mixture is washed with water, dilute acid (e.g., 1N HCl), and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography to afford the desired N-aryl-benzofuran-2-carboxamide.

G cluster_synthesis Synthesis of Benzofuran-2-Carboxamides This compound This compound Benzofuran-2-carbonyl chloride Benzofuran-2-carbonyl chloride This compound->Benzofuran-2-carbonyl chloride Step 1: Acid Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Benzofuran-2-carbonyl chloride N-Aryl-benzofuran-2-carboxamide N-Aryl-benzofuran-2-carboxamide Benzofuran-2-carbonyl chloride->N-Aryl-benzofuran-2-carboxamide Step 2: Amide Coupling Arylamine Arylamine Arylamine->N-Aryl-benzofuran-2-carboxamide G cluster_synthesis Synthesis of Ureido-Linked Benzofuran Carboxylic Acids Ethyl benzofuran-2-carboxylate Ethyl benzofuran-2-carboxylate Benzofuran-2-carbohydrazide Benzofuran-2-carbohydrazide Ethyl benzofuran-2-carboxylate->Benzofuran-2-carbohydrazide Hydrazinolysis Benzofuran-2-carbonyl azide Benzofuran-2-carbonyl azide Benzofuran-2-carbohydrazide->Benzofuran-2-carbonyl azide Azide Formation Isocyanatobenzofuran Isocyanatobenzofuran Benzofuran-2-carbonyl azide->Isocyanatobenzofuran Curtius Rearrangement Ureido-linked carboxylic acid Ureido-linked carboxylic acid Isocyanatobenzofuran->Ureido-linked carboxylic acid Urea Formation Aminobenzoic/hippuric acid Aminobenzoic/hippuric acid Aminobenzoic/hippuric acid->Ureido-linked carboxylic acid G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination G cluster_pathway NF-κB Signaling Pathway Inhibition Stimuli (e.g., LPS) Stimuli (e.g., LPS) IKK Complex IKK Complex Stimuli (e.g., LPS)->IKK Complex IκB Phosphorylation IκB Phosphorylation IKK Complex->IκB Phosphorylation IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) NF-κB Nuclear Translocation->Gene Transcription (Proliferation, Survival) Cancer Progression Cancer Progression Gene Transcription (Proliferation, Survival)->Cancer Progression Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->NF-κB Nuclear Translocation Inhibition G cluster_pathway Carbonic Anhydrase IX Inhibition Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA IX Expression CA IX Expression HIF-1α Stabilization->CA IX Expression CO2 + H2O <=> H+ + HCO3- CO2 + H2O <=> H+ + HCO3- CA IX Expression->CO2 + H2O <=> H+ + HCO3- Extracellular Acidification Extracellular Acidification CO2 + H2O <=> H+ + HCO3-->Extracellular Acidification Tumor Invasion & Metastasis Tumor Invasion & Metastasis Extracellular Acidification->Tumor Invasion & Metastasis Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->CA IX Expression Inhibition G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK)->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Benzofuran-based Chalcones Benzofuran-based Chalcones Benzofuran-based Chalcones->VEGFR-2 Inhibition G cluster_pathway LYP Inhibition in T-Cell Receptor Signaling TCR Activation TCR Activation T-Cell Signaling Cascade T-Cell Signaling Cascade TCR Activation->T-Cell Signaling Cascade T-Cell Proliferation & Effector Function T-Cell Proliferation & Effector Function T-Cell Signaling Cascade->T-Cell Proliferation & Effector Function Antitumor Immunity Antitumor Immunity T-Cell Proliferation & Effector Function->Antitumor Immunity LYP LYP LYP->T-Cell Signaling Cascade Negative Regulation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->LYP Inhibition

References

Application Notes and Protocols for Benzofuran-2-carboxylic Acid Amides with Potential Antidepressant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of benzofuran-2-carboxylic acid amides as novel antidepressant agents. The protocols outlined below offer detailed methodologies for their preparation and preclinical assessment.

Introduction

Benzofuran (B130515) derivatives are a prominent class of heterocyclic compounds found in numerous biologically active natural products and synthetic drugs.[1] Notably, the benzofuran scaffold is a key structural component of the FDA-approved antidepressant Vilazodone, which functions as a dual serotonin (B10506) (5-HT) reuptake inhibitor and 5-HT1A receptor partial agonist.[1] This has spurred significant interest in the development of novel this compound amides as potential therapeutics for major depressive disorder. These compounds offer a versatile platform for structural modification to optimize their affinity and selectivity for key molecular targets implicated in the pathophysiology of depression, including the serotonin transporter (SERT) and various serotonin receptors.[2][3]

Data Presentation

Table 1: In Vitro Binding Affinities of Selected Benzofuran Derivatives at Serotonin Receptors
Compound IDStructureTargetKᵢ (nM)Reference CompoundKᵢ (nM)
Hypothetical Amide 1 Benzofuran-2-carboxamide core with N-arylpiperazine5-HT1AData Needed8-OH-DPAT1.2
Hypothetical Amide 2 Substituted Benzofuran-2-carboxamideSERTData NeededFluoxetine0.9
2,3-dihydrobenzofuran-7-carboxamide (B140375) derivative (Compound 24) (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide5-HT30.055Granisetron0.1

Note: The data for hypothetical amides is illustrative and requires experimental determination. The data for Compound 24 demonstrates the high affinity of benzofuran amides for serotonin receptors, although 5-HT3 is more commonly associated with antiemetic effects, its modulation can influence mood.[4]

Table 2: In Vivo Efficacy of Representative Compounds in Preclinical Models of Depression

The following table structure is proposed for summarizing the antidepressant-like efficacy of novel this compound amides in rodent models.

Compound IDDose (mg/kg)Animal ModelTest% Decrease in Immobility Time (vs. Vehicle)Positive Control% Decrease in Immobility Time (Positive Control)
Hypothetical Amide 1 1, 5, 10Mouse (C57BL/6)Forced Swim TestData NeededImipramine (20 mg/kg)Data Needed
Hypothetical Amide 1 1, 5, 10Mouse (C57BL/6)Tail Suspension TestData NeededFluoxetine (10 mg/kg)Data Needed
Hypothetical Amide 2 1, 5, 10Mouse (Swiss Webster)Forced Swim TestData NeededImipramine (20 mg/kg)Data Needed
Hypothetical Amide 2 1, 5, 10Mouse (Swiss Webster)Tail Suspension TestData NeededFluoxetine (10 mg/kg)Data Needed

Experimental Protocols

Synthesis of N-Substituted Benzofuran-2-carboxamides

This protocol describes a general method for the synthesis of this compound amides from the corresponding carboxylic acid and a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., arylpiperazine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted benzofuran-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Antidepressant Activity Assessment: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for potential antidepressant activity.[5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compounds (this compound amides)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Positive control (e.g., Imipramine, 20 mg/kg)

  • Glass or plastic cylinders (25 cm high, 10 cm in diameter)

  • Water bath maintained at 23-25°C

  • Video recording system

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

  • Fill the cylinders with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

  • Gently place each mouse into a cylinder.

  • Record the behavior of each mouse for a total of 6 minutes.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

  • Analyze the video recordings to score the duration of immobility. A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

In Vivo Antidepressant Activity Assessment: Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model for assessing antidepressant efficacy.

Materials:

  • Male Swiss Webster mice (8-10 weeks old)

  • Test compounds (this compound amides)

  • Vehicle

  • Positive control (e.g., Fluoxetine, 10 mg/kg)

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording system

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control i.p. or p.o. 30-60 minutes before the test.

  • Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

  • Suspend the mouse by its tail from the horizontal bar using the tape. The mouse should be positioned so that it cannot touch any surfaces.

  • Record the behavior of each mouse for a total of 6 minutes.

  • The primary measure is the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • After the test, gently remove the mouse from the suspension and return it to its home cage.

  • Analyze the video recordings to score the duration of immobility. A significant decrease in immobility time compared to the vehicle-treated group indicates potential antidepressant activity.

Visualizations

Synthesis_of_Benzofuran_2_Carboxylic_Acid_Amides start This compound intermediate Activated Ester Intermediate start->intermediate Activation reagent1 HATU, DIPEA product N-Substituted Benzofuran-2-carboxamide intermediate->product Amidation amine Substituted Amine (e.g., Arylpiperazine) amine->product

Caption: General synthesis scheme for N-substituted benzofuran-2-carboxamides.

Antidepressant_Screening_Workflow start Synthesized Benzofuran-2-carboxamide Library invitro In Vitro Screening (e.g., 5-HT1A & SERT Binding Assays) start->invitro data1 Determine Ki values invitro->data1 invivo In Vivo Behavioral Models (Forced Swim Test, Tail Suspension Test) invitro->invivo Active Compounds sar Structure-Activity Relationship (SAR) Analysis data1->sar data2 Measure Immobility Time invivo->data2 data2->sar lead Lead Compound Identification & Optimization sar->lead

Caption: Workflow for the preclinical evaluation of benzofuran-2-carboxamides.

Proposed_Mechanism_of_Action compound Benzofuran-2-carboxamide sert Serotonin Transporter (SERT) compound->sert Inhibition ht1a 5-HT1A Receptor compound->ht1a Modulation (Agonism/Antagonism) serotonin Increased Synaptic Serotonin sert->serotonin Leads to downstream Modulation of Downstream Signaling (e.g., cAMP, CREB, BDNF) ht1a->downstream Activates/Inhibits effect Antidepressant Effect serotonin->effect downstream->effect

Caption: Proposed dual mechanism of action for antidepressant benzofuran-2-carboxamides.

References

Application Notes and Protocols: Benzofuran-2-carboxylic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of benzofuran-2-carboxylic acid derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. Certain isoforms, particularly CA IX and XII, are associated with tumorigenesis, making them key targets for anticancer drug development. The following sections summarize the inhibitory activity of novel benzofuran-based carboxylic acid derivatives and provide methodologies for their screening and characterization.

Data Presentation: Inhibitory Activity of this compound Derivatives

The inhibitory potency of a series of this compound derivatives has been evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. The data, presented as inhibition constants (Kᵢ), are summarized in the tables below. Additionally, the antiproliferative activity of the most promising compounds against human breast cancer cell lines is provided as IC₅₀ values.

Table 1: Carbonic Anhydrase Inhibition Data (Kᵢ, μM) for this compound Derivatives [1][2]

CompoundPositionhCA I (Kᵢ, μM)hCA II (Kᵢ, μM)hCA IX (Kᵢ, μM)hCA XII (Kᵢ, μM)
9a HCH₃o>1007.91.63.4
9b HCH₃m32.810.10.912.2
9c HCH₃p4.53.15.10.88
9d BrHo>1004.15.18.0
9e BrHm33.237.00.792.3
9f BrHp20.57.20.561.6
11a HCH₃-64.725.835.72.7
11b BrH->10067.119.010.1
AAZ ---0.250.0120.0250.0058

AAZ (Acetazolamide) is a standard CA inhibitor included for comparison. Compounds 11a and 11b are decorated with a hippuric acid moiety, while 9a-f feature a benzoic acid moiety.[1][2]

Several derivatives, notably 9b , 9e , and 9f , demonstrated submicromolar inhibitory activity against the cancer-related isoform hCA IX, with Kᵢ values of 0.91, 0.79, and 0.56 μM, respectively.[1][2][3][4] These compounds also showed selectivity for hCA IX over the cytosolic, off-target isoforms hCA I and II.[1][2][3][4]

Table 2: Antiproliferative Activity (IC₅₀, μM) of Selected Benzofuran (B130515) Derivatives against Breast Cancer Cell Lines [1][2]

CompoundMCF-7 (IC₅₀, μM)MDA-MB-231 (IC₅₀, μM)
9b >10037.60 ± 1.86
9e 14.91 ± 1.042.52 ± 0.39
9f 19.70 ± 2.0611.50 ± 1.05
Doxorubicin (B1662922) -2.36 ± 0.18

Doxorubicin is a standard anticancer drug. Compound 9e exhibited potent antiproliferative activity against the MDA-MB-231 cell line, comparable to doxorubicin.[1][2]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from the stopped-flow CO₂ hydrase assay, a standard method for measuring CA activity.[5]

a. Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by a pH indicator, and the inhibition is determined by the change in the initial rate of reaction in the presence of the inhibitor.

b. Materials and Reagents:

  • Recombinant human CA isoforms (hCA I, II, IX, and XII)

  • Test compounds (this compound derivatives)

  • Acetazolamide (B1664987) (AAZ) as a positive control

  • Tris-HCl buffer (e.g., 20 mM, pH 8.3)

  • CO₂-saturated water

  • pH indicator solution (e.g., phenol (B47542) red)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Stopped-flow spectrophotometer

c. Reagent Preparation:

  • Assay Buffer: Prepare 20 mM Tris-HCl buffer and adjust the pH to 8.3.

  • Enzyme Solutions: Prepare stock solutions of each hCA isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.

  • CO₂ Solution: Prepare fresh daily by bubbling CO₂ gas through chilled, deionized water.

  • Inhibitor Solutions: Prepare stock solutions of the test compounds and acetazolamide in DMSO (e.g., 10 mM). Make serial dilutions in the assay buffer to achieve the desired final concentrations.

d. Assay Procedure:

  • Set the stopped-flow instrument to the appropriate wavelength for the pH indicator and maintain the temperature at 25°C.

  • In one syringe of the stopped-flow instrument, load the enzyme solution (containing the appropriate concentration of the hCA isoform and the pH indicator in Tris-HCl buffer).

  • In the other syringe, load the CO₂-saturated water.

  • To measure inhibition, pre-incubate the enzyme solution with various concentrations of the test compound or acetazolamide for a defined period (e.g., 15 minutes) at room temperature before loading it into the syringe.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance over time, which reflects the pH change due to the formation of carbonic acid.

  • The initial rates of the enzymatic reaction are calculated from the linear portion of the kinetic trace.

  • The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Antiproliferative Assay (Sulforhodamine B - SRB Assay)

This protocol is based on the SRB colorimetric assay, which is used to determine cell density based on the measurement of cellular protein content.[1][2]

a. Principle: The SRB assay is a cell viability assay based on the ability of the sulforhodamine B dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

b. Materials and Reagents:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds and Doxorubicin (positive control)

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

c. Assay Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds or doxorubicin for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4°C.

  • Wash the plates several times with water to remove the TCA and then air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilize the bound SRB dye with Tris base solution.

  • Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Benzofuran-2- Carboxylic Acid Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization ca_inhibition Carbonic Anhydrase Inhibition Assay (hCA I, II, IX, XII) characterization->ca_inhibition antiproliferative Antiproliferative Assay (MCF-7, MDA-MB-231) characterization->antiproliferative ki_determination Determination of Ki values ca_inhibition->ki_determination ic50_determination Determination of IC50 values antiproliferative->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ki_determination->sar_analysis ic50_determination->sar_analysis

Caption: Experimental workflow for the synthesis, screening, and analysis of benzofuran derivatives.

Role of Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment (TME) cluster_effects Downstream Effects hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9_protein CA IX Protein (on cell surface) ca9_gene->ca9_protein hco3 HCO₃⁻ ca9_protein->hco3 catalyzes co2 CO₂ co2->ca9_protein h2o H₂O h2o->ca9_protein h_plus H⁺ extracellular_acidosis Extracellular Acidosis h_plus->extracellular_acidosis invasion Invasion & Metastasis extracellular_acidosis->invasion drug_resistance Drug Resistance extracellular_acidosis->drug_resistance immune_evasion Immune Evasion extracellular_acidosis->immune_evasion inhibitor Benzofuran-2-Carboxylic Acid Derivatives inhibitor->ca9_protein inhibit

Caption: Role of CA IX in promoting an acidic tumor microenvironment and its inhibition.

References

Application Notes: Benzofuran-2-carboxylic Acid Derivatives as LYP Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lymphoid tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation.[1][2] It is predominantly expressed in immune cells and plays a significant role in the T-cell receptor (TCR) signaling pathway by dephosphorylating key signaling molecules.[3][4] By inhibiting T-cell activation, LYP helps maintain immune balance and prevent excessive immune responses.[1] However, in the context of cancer, this inhibitory function can impede the body's ability to mount an effective anti-tumor immune response. Therefore, inhibiting LYP is a promising therapeutic strategy for cancer immunotherapy, aiming to unleash the full potential of T-cells to fight malignancies.[3][5] Recently, a series of benzofuran-2-carboxylic acid derivatives have been identified as potent, reversible inhibitors of LYP, demonstrating significant anti-tumor effects in preclinical models.[3][5]

Mechanism of Action LYP functions by dephosphorylating key kinases in the TCR signaling cascade, such as Lck and ZAP-70, thereby dampening the signal and reducing T-cell activation.[4] this compound derivatives act as potent phosphotyrosine (pTyr) mimetics that competitively inhibit the catalytic activity of LYP.[3][5] By blocking LYP, these inhibitors prevent the dephosphorylation of activating kinases, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[3][6] This enhanced T-cell activity can lead to the suppression of tumor growth.[3][5] Furthermore, treatment with these inhibitors has been shown to upregulate PD-1/PD-L1 expression, suggesting a potential for synergistic combination therapies with immune checkpoint inhibitors.[3][5]

LYP_Inhibition_Pathway cluster_TCR T-Cell cluster_Inhibition Negative Regulation TCR TCR Lck Lck TCR->Lck Signal ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Activation T-Cell Activation (Anti-Tumor Response) ZAP70->Activation LYP LYP (PTPN22) LYP->Lck Dephosphorylates Inhibitor Benzofuran-2-carboxylic acid derivative Inhibitor->LYP Inhibits experimental_workflow cluster_workflow Inhibitor Evaluation Workflow synthesis 1. Compound Synthesis (this compound derivatives) invitro 2. In Vitro LYP Inhibition Assay synthesis->invitro Screening cellbased 3. Cell-Based T-Cell Activation Assay invitro->cellbased Lead Compounds invivo 4. In Vivo Efficacy Study (Syngeneic Mouse Model) cellbased->invivo Candidate analysis 5. Data Analysis (Tumor growth, Immune profiling) invivo->analysis

References

Troubleshooting & Optimization

Benzofuran-2-Carboxylic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield in Perkin Rearrangement of 3-Halocoumarins

Question: We are attempting the Perkin rearrangement of a 3-bromocoumarin to synthesize a this compound derivative, but the yield is consistently low. What are the potential causes and how can we improve it?

Answer:

Low yields in the Perkin rearrangement are a common issue and can often be attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Here are several factors to consider and troubleshoot:

  • Reaction Time and Temperature: The traditional Perkin rearrangement often requires prolonged heating (around 3 hours) at reflux to achieve a quantitative yield.[1] If the reaction time is too short or the temperature is too low, the starting material may not be fully consumed.

    • Solution: Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.[1]

  • Base Concentration: The reaction is base-catalyzed, typically using sodium hydroxide (B78521) in ethanol (B145695) or methanol.[1] An insufficient amount of base can lead to an incomplete reaction.

    • Solution: Use an appropriate molar excess of the base. For instance, a protocol using microwave assistance successfully employed approximately three equivalents of sodium hydroxide.

  • Microwave-Assisted Synthesis: For a significant improvement in both yield and reaction time, consider switching to a microwave-assisted protocol. This method has been shown to produce very high yields (often exceeding 90%) in as little as 5 minutes.[1]

    • Solution: If a microwave reactor is available, adapting your procedure to this technology is highly recommended. Optimized conditions often involve a specific power setting (e.g., 300W) and temperature.[1]

  • Purity of Starting Material: The purity of the starting 3-halocoumarin is crucial. Impurities can interfere with the rearrangement and lead to the formation of side products.

Issue 2: Incomplete Cyclization in Synthesis from Salicylaldehyde (B1680747) and Haloacetates

Question: We are synthesizing a this compound ester from a substituted salicylaldehyde and ethyl chloroacetate (B1199739), but the reaction seems to stop at the intermediate ethyl 2-formyl-phenoxyacetate, with poor conversion to the final cyclized product. How can we drive the cyclization to completion?

Answer:

The synthesis of benzofuran-2-carboxylates from salicylaldehydes and haloacetates is a two-step process: O-alkylation followed by an intramolecular cyclization (a type of Perkin-like condensation). Incomplete cyclization is a frequent hurdle.

  • Choice of Base and Solvent: The cyclization step is typically base-catalyzed. The choice of base and solvent system is critical for promoting the intramolecular reaction.

    • Solution: While potassium carbonate is often used for the initial O-alkylation, a stronger base might be necessary for the cyclization. Bases like sodium ethanolate (B101781) in ethanol, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective. The reaction is often carried out in an alcoholic solution.

  • Reaction Conditions: Elevated temperatures are usually required to facilitate the intramolecular condensation.

    • Solution: Ensure the reaction is heated sufficiently after the initial O-alkylation step. Refluxing in a suitable solvent like ethanol is common.

  • Water Removal: The cyclization is a condensation reaction that releases water. The presence of excess water can inhibit the reaction equilibrium.

    • Solution: While not always explicitly mentioned in all protocols, ensuring anhydrous conditions for the cyclization step can be beneficial. Using a Dean-Stark apparatus to remove water azeotropically could be explored, depending on the solvent system.

  • Substituent Effects: The electronic nature of the substituents on the salicylaldehyde ring can influence the reactivity of the formyl group and the phenoxide intermediate, thereby affecting the ease of cyclization. Electron-withdrawing groups can sometimes hinder the reaction.

    • Solution: For less reactive substrates, you may need to employ more forcing conditions, such as a stronger base, higher temperatures, or longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include:

  • Perkin Rearrangement: This involves the ring contraction of a 3-halocoumarin in the presence of a base.[1][2] It is a robust method, and its efficiency can be dramatically improved with microwave assistance.[1]

  • Reaction of Salicylaldehydes with Haloacetates: This involves the O-alkylation of a salicylaldehyde with a haloacetate (like ethyl chloroacetate or bromoacetate) followed by an intramolecular cyclization of the resulting phenoxyacetate (B1228835) intermediate. This is a versatile method that allows for a wide range of substitutions on the benzene (B151609) ring.

Q2: How can I purify the final this compound product?

A2: Purification strategies depend on the nature of the impurities. Common methods include:

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[1]

  • Recrystallization: This is a powerful technique for obtaining high-purity crystalline products. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of benzofuran (B130515) derivatives include ethanol, methanol, or mixtures like dichloromethane/methanol.[1]

  • Column Chromatography: For removing closely related impurities, silica (B1680970) gel column chromatography can be employed. A suitable eluent system, often a mixture of hexane (B92381) and ethyl acetate, is used to separate the components.

Q3: What are the typical side products in the synthesis of this compound from salicylaldehyde and ethyl chloroacetate?

A3: Potential side products in this synthesis can include:

  • Unreacted Starting Materials: Incomplete reaction will leave residual salicylaldehyde and ethyl chloroacetate.

  • The Intermediate Phenoxyacetate: As discussed in the troubleshooting section, the cyclization may be incomplete, leaving the ethyl 2-formyl-phenoxyacetate intermediate as a major component of the crude product.

  • Products from Self-Condensation of Salicylaldehyde: Under basic conditions, salicylaldehyde can potentially undergo self-condensation reactions, although this is less common under the typical reaction conditions for this synthesis.

  • Hydrolysis of the Ester: If the reaction is carried out in the presence of water and a strong base for an extended period, the ethyl ester product can be hydrolyzed to the corresponding carboxylic acid.

Q4: Can I use a different haloester, like methyl bromoacetate (B1195939), instead of ethyl chloroacetate?

A4: Yes, other haloesters can be used. Methyl bromoacetate is often more reactive than ethyl chloroacetate and may lead to shorter reaction times for the initial O-alkylation step. The choice of the ester group (methyl, ethyl, etc.) will determine the corresponding ester in the final product, which can then be hydrolyzed to the carboxylic acid if desired.

Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Methods
Synthesis MethodStarting MaterialsKey ReagentsConditionsReaction TimeYield (%)Reference
Conventional Perkin Rearrangement 3-BromocoumarinsNaOH, EthanolReflux~3 hoursQuantitative[1]
Microwave-Assisted Perkin Rearrangement 3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOH, Ethanol300W, 79°C5 minutes99%[1]
Synthesis from Salicylaldehyde 5-Bromo-2-hydroxybenzaldehyde, Ethyl chloroacetateK₂CO₃, DMF92-94°C4 hoursHigh (Ester)
Synthesis from Salicylaldehyde 3,5-Dichloro-2-hydroxybenzaldehyde, Ethyl chloroacetateK₂CO₃, DMF92-94°C4 hoursHigh (Ester)

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for the Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid[1]

Materials:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol).

  • Add ethanol (5 ml) and sodium hydroxide (0.0201g, 0.503mmol) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

  • Monitor the reaction progress by TLC (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the ethanol.

  • Dissolve the resulting crude product in a minimum volume of water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 1. This will cause the product to precipitate.

  • Collect the off-white solid precipitate by vacuum filtration.

  • Dry the product in an oven at 80°C to yield 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

Protocol 2: Synthesis of Ethyl 5-Bromobenzofuran-2-carboxylate from 5-Bromosalicylaldehyde

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde in DMF.

  • Add a 1.5 molar excess of anhydrous potassium carbonate.

  • Stir the mixture and add ethyl chloroacetate.

  • Heat the reaction mixture to 92-94°C for 4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 5-bromobenzofuran-2-carboxylate, which can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow_perkin start Start: 3-Halocoumarin reagents Add Base (e.g., NaOH) and Solvent (e.g., Ethanol) start->reagents reaction Reaction: Conventional Heating (Reflux, ~3h) OR Microwave Irradiation (e.g., 300W, 5 min) reagents->reaction workup Work-up: 1. Remove Solvent 2. Dissolve in Water 3. Acidify with HCl reaction->workup filtration Filtration and Drying workup->filtration product Product: This compound filtration->product

Caption: Workflow for this compound Synthesis via Perkin Rearrangement.

experimental_workflow_salicylaldehyde start Start: Salicylaldehyde and Haloacetate o_alkylation O-Alkylation: Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start->o_alkylation intermediate Intermediate: Phenoxyacetate Derivative o_alkylation->intermediate cyclization Intramolecular Cyclization: Base-catalyzed Heat intermediate->cyclization workup Work-up: Aqueous wash Extraction cyclization->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Product: Benzofuran-2-carboxylate Ester purification->product

Caption: Workflow for Benzofuran-2-carboxylate Ester Synthesis from Salicylaldehyde.

References

Technical Support Center: Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acid via the Perkin rearrangement. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My Perkin rearrangement is resulting in a low yield of the desired this compound. What are the common causes?

A1: Low yields in the Perkin rearrangement of 3-halocoumarins are typically traced back to three primary factors:

  • Incomplete Reaction: The conversion of the 3-halocoumarin to the final product occurs in two distinct stages: a rapid base-catalyzed ring opening, followed by a slower cyclization step.[1] If the reaction time is too short or the temperature is too low, the cyclization may not go to completion. Traditional methods often require several hours at reflux to achieve high yields.[2]

  • Base Strength and Concentration: The reaction is critically dependent on a sufficiently strong and concentrated base, such as sodium hydroxide (B78521) in ethanol (B145695), to catalyze both the initial ring fission and the subsequent rearrangement.[2][3] Ensure the base is fully dissolved and present in the correct stoichiometric amount.

  • Purity of Starting Material: The purity of the initial 3-halocoumarin is essential. Impurities can introduce competing reactions or inhibit the desired pathway, leading to lower yields and purification difficulties.

Q2: My starting 3-halocoumarin is fully consumed, but the yield of this compound is still poor. What is the likely byproduct?

A2: The most probable cause is the accumulation of the reaction intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid . The Perkin rearrangement proceeds through the base-catalyzed opening of the coumarin (B35378) ring to form this intermediate, which then undergoes intramolecular cyclization.[3] If the cyclization step is slow or fails to proceed to completion, this ring-opened intermediate will be the major component in your crude product after acidic workup. Optimizing reaction time and temperature can help drive the reaction toward the final cyclized product.

Q3: During the reaction, my mixture turned a dark yellow or brown color. What causes this discoloration?

A3: Discoloration is often an indicator of oxidative degradation. The phenolic hydroxyl group in the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate is susceptible to oxidation under the basic reaction conditions, especially at elevated temperatures. This oxidation can lead to the formation of colored quinone-type structures and other degradation products.[4] While often minor, significant oxidation can reduce the yield of the desired product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this side reaction.

Q4: My analysis shows a significant impurity that appears to be benzofuran (B130515) (the product minus the -COOH group). How is this formed?

A4: This is a classic case of a decarboxylation side reaction. The final product, this compound, can lose carbon dioxide (CO₂) under harsh conditions, particularly with prolonged heating at high temperatures.[4] If your reaction is heated for an excessive amount of time after the formation of the product is complete, you risk decarboxylating it to form benzofuran. This side reaction reduces the overall yield of the desired carboxylic acid.

Q5: TLC analysis of my crude product shows the spot for my desired acid, but also a persistent secondary spot with a very similar Rf value. What might this be?

A5: This secondary spot is likely the (Z)-isomer of the ring-opened intermediate, (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. The primary reaction pathway proceeds through the (E)-isomer. However, exposure to heat or light can sometimes cause isomerization of the carbon-carbon double bond to the (Z)-configuration.[2] The stereochemistry of the (Z)-isomer is unfavorable for the subsequent intramolecular nucleophilic attack required for cyclization, effectively trapping it as a stable byproduct and lowering the overall yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or switch to a higher boiling point solvent (if applicable). Consider using microwave irradiation to drastically reduce reaction time and improve yield.[2][3]
Ineffective base catalysis.Ensure the base (e.g., NaOH) is fully dissolved and used in the appropriate molar excess. Confirm the quality and concentration of the base.
Persistent Intermediate The cyclization step is too slow under the current conditions.Increase the reaction temperature or prolong the reaction time to facilitate the intramolecular cyclization of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.
Reaction Mixture Discoloration Oxidation of the phenolic intermediate.Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen. Avoid unnecessarily high temperatures.
Formation of Benzofuran Byproduct Decarboxylation of the final product.Monitor the reaction progress by TLC. Once the starting material is consumed and the product is formed, proceed with workup promptly. Avoid prolonged heating after the reaction is complete.
Formation of Isomeric Byproduct E/Z isomerization of the acrylic acid intermediate.Protect the reaction from light where possible. Optimize temperature and reaction time to favor the rapid cyclization of the (E)-isomer before significant isomerization can occur.

Quantitative Data Summary

The use of microwave-assisted synthesis can significantly expedite the Perkin rearrangement and improve yields. The following table summarizes the effect of microwave power on the yield of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

Power (Watts)Time (minutes)Temperature (°C)Yield (%)Observation
250579IncompleteReaction did not go to completion.
30057999Optimal condition for high yield.
40057999High yield maintained.
500579Slight DecreaseA slight decrease in product yield was observed.
Data adapted from a study on the microwave-assisted Perkin rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) in ethanol/sodium hydroxide.[2]

Experimental Protocols

Protocol 1: Traditional Method (Thermal Reflux)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting 3-halocoumarin (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of sodium hydroxide (e.g., 2-3 eq) in ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid (e.g., 2M HCl) until the pH is acidic, which will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: Microwave-Assisted Method
  • Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add the 3-bromocoumarin (1.0 eq), ethanol, and an aqueous solution of sodium hydroxide.

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79°C).[2]

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Transfer the contents to a beaker and acidify with hydrochloric acid to precipitate the product.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize to yield the pure this compound.[2]

Visualizations

Reaction Pathways and Side Reactions

Perkin_Rearrangement Start 3-Halocoumarin Intermediate (E)-2-Halo-3-(2-hydroxyphenyl) acrylic acid Intermediate Start->Intermediate  NaOH, EtOH  (Ring Fission) Product Benzofuran-2- carboxylic Acid Intermediate->Product  Intramolecular  Cyclization Z_Isomer (Z)-Isomer (Unreactive) Intermediate->Z_Isomer Isomerization (Heat/Light) Oxidation Oxidation Products (Colored Impurities) Intermediate->Oxidation [O] (High Temp) Decarboxylation Benzofuran Product->Decarboxylation Decarboxylation (Prolonged Heat) Troubleshooting_Workflow Start Low Yield? Check_SM Starting Material Consumed? Start->Check_SM Sol_Incomplete Increase reaction time/temp Consider microwave method Check_SM->Sol_Incomplete No Check_Intermediate Major byproduct is ring-opened intermediate? Check_SM->Check_Intermediate Yes End Consult further literature Sol_Incomplete->End Sol_Cyclization Prolong heating to promote cyclization Check_Intermediate->Sol_Cyclization Yes Check_Decarb Benzofuran byproduct detected? Check_Intermediate->Check_Decarb No Sol_Cyclization->End Sol_Decarb Reduce heating time after reaction completion Check_Decarb->Sol_Decarb Yes Check_Color Mixture Discolored? Check_Decarb->Check_Color No Sol_Decarb->End Sol_Oxidation Run under inert atmosphere (N2 or Ar) Check_Color->Sol_Oxidation Yes Check_Color->End No Sol_Oxidation->End

References

Technical Support Center: Purification of Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzofuran-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or comes out of solution above its melting point. This is common with impure compounds, as impurities can depress the melting point.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source and add more of the "good" solvent (the one your compound is more soluble in) to lower the solution's saturation temperature.

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[1]

  • Change the Solvent System: The melting point of your compound may be below the boiling point of your chosen solvent. Select a solvent with a lower boiling point or try a different solvent pair.[1]

  • Pre-Purification: If the compound is very impure, consider a preliminary purification step, such as a quick filtration through a silica (B1680970) plug, before attempting recrystallization.[1][2]

Question 2: No crystals are forming, even after the solution has cooled completely.

Answer: This typically means the solution is not supersaturated, which can be due to using too much solvent or the compound being highly soluble even at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for nucleation.[3]

    • Seed Crystals: If available, add a tiny, pure crystal of the desired compound to the solution. This provides a template for crystal growth.[1][3]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[3]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try slowly adding a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes cloudy (turbid). Then, add a few drops of the first solvent to redissolve the precipitate and allow the mixture to cool slowly.[1]

Question 3: My recrystallization yield is very low.

Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Minimize Solvent Usage: During the initial dissolution, use only the minimum amount of boiling solvent required to fully dissolve the solid. Using an excess will result in greater losses.[4]

  • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath before filtration to maximize precipitation.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material by partially evaporating the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Column Chromatography Issues

Question 1: My carboxylic acid compound is tailing or streaking on the silica gel column.

Answer: Carboxylic acids often exhibit tailing on silica gel due to strong hydrogen bond interactions with the acidic silanol (B1196071) (Si-OH) groups on the silica surface. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid, resulting in poor peak shape.[5]

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This suppresses the deprotonation of your carboxylic acid, minimizing its interaction with the silica surface and resulting in sharper peaks.[5][6]

  • Switch to a More Polar Solvent System: Sometimes, using a more polar solvent system, like dichloromethane/methanol, can improve the chromatography of polar compounds.[5]

  • Consider Derivatization: For particularly difficult separations, you can convert the carboxylic acid to a less polar ester derivative (e.g., a methyl or ethyl ester). The ester can then be purified by standard chromatography and subsequently hydrolyzed back to the carboxylic acid.[6]

Question 2: How do I remove unreacted starting materials, like salicylaldehydes?

Answer: Unreacted salicylaldehydes are common impurities in benzofuran (B130515) syntheses.[7][8] Since the desired product is an acid, you can exploit differences in acidity and reactivity.

Troubleshooting Steps:

  • Aqueous Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. The less acidic phenolic proton of the salicylaldehyde (B1680747) will likely not react with a weak base, keeping it in the organic layer. You can then separate the layers and re-acidify the aqueous layer with HCl to precipitate your pure product.[9]

  • Bisulfite Wash: Aldehydes react with sodium bisulfite to form solid adducts. Washing the organic solution of your crude product with an aqueous sodium bisulfite solution can help remove residual salicylaldehyde.

Experimental Protocols & Data

General Purification Protocol for Benzofuran-2-Carboxylic Acids

This protocol outlines a typical workup and purification sequence following synthesis (e.g., via Perkin rearrangement).

  • Work-up:

    • After the reaction, concentrate the mixture using a rotary evaporator.

    • Dissolve the crude residue in a minimum amount of water. This step helps to dissolve the sodium salt of the carboxylic acid.

    • Acidify the aqueous solution to pH 1 by slowly adding concentrated hydrochloric acid (HCl). This will protonate the carboxylate, causing the free acid to precipitate.[9]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Dry the solid in an oven at a moderate temperature (e.g., 80°C).[9]

  • Purification:

    • The dried crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Based on solubility tests, common solvents include water, ethanol, or solvent mixtures like dichloromethane/methanol.[9][10] Dissolve the crude solid in the minimum amount of the boiling solvent, allow it to cool slowly, and collect the pure crystals by vacuum filtration.

    • Column Chromatography: If recrystallization is ineffective, purify using silica gel column chromatography. A common eluent system is a gradient of petroleum ether and ethyl acetate.[4][5] For acidic compounds, adding ~0.5% acetic acid to the eluent is recommended to prevent tailing.

Quantitative Data Summary

The following tables summarize typical conditions and results for the purification of benzofuran derivatives found in the literature.

Table 1: Recrystallization Solvents and Conditions

Compound TypeSolvent SystemNotesReference
3-Bromo-4-methyl-6,7-dimethoxycoumarin (precursor)Dichloromethane/MethanolYielded white crystals.[9]
This compoundWaterGeneral method for the parent compound.[10]
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivativesEthanolUsed after column chromatography.[11]

Table 2: Column Chromatography Conditions

| Compound Type | Stationary Phase | Eluent System | Notes | Reference | | :--- | :--- | :--- | :--- | | tert-Butyl spiro[benzofuran-2,2'-indene] derivatives | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (5:1) | Standard purification for various derivatives. |[4][5] | | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Silica Gel | Chloroform | Initial purification step. |[12] | | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Silica Gel | Chloroform / Methanol (100:0.5) | For slightly more polar derivatives. |[12] | | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Silica Gel | Ethyl Acetate / Petroleum Ether (5:1) | Purification of a quinoline-benzofuran precursor. |[13] |

Visual Guides

Workflow and Decision-Making Diagrams

The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for recrystallization.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification A Crude Reaction Mixture B Dissolve in Water / Base A->B Isolate Salt C Acidify to pH 1 with HCl B->C Precipitate Acid D Vacuum Filtration C->D E Dry Crude Solid D->E F Assess Purity (TLC, NMR) E->F G Recrystallization F->G High Purity / Crystalline H Column Chromatography F->H Low Purity / Oily / Multiple Spots I Pure Product G->I H->I

Caption: General experimental workflow for the purification of benzofuran-2-carboxylic acids.

RecrystallizationTroubleshooting Start Crude Solid Dissolved in Hot Solvent. Allow to Cool. Q1 Do Crystals Form? Start->Q1 Action_NoCrystals Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume Q1->Action_NoCrystals No Q2 Is the Product an Oil? Q1->Q2 Yes Action_NoCrystals->Q1 Action_Oil Troubleshoot Oiling Out: 1. Re-heat & Add More Solvent 2. Cool More Slowly 3. Change Solvent Q2->Action_Oil Yes Success Collect Crystals (Vacuum Filtration) Q2->Success No Action_Oil->Start Retry Q3 Is Yield > 80%? Success->Q3 Action_LowYield Optimize: 1. Use Minimum Hot Solvent 2. Ensure Thorough Cooling 3. Wash with Ice-Cold Solvent Q3->Action_LowYield No End Pure Crystalline Product Q3->End Yes Action_LowYield->End

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed C-H Arylation of Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed C-H arylation of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common regioselectivity observed in the palladium-catalyzed C-H arylation of benzofurans and what factors influence it?

A1: The most common regioselectivity is the arylation at the C2 position of the benzofuran (B130515) ring.[1][2] This is driven by the electronic properties of the benzofuran nucleus, where the C2 position is generally more electron-rich and susceptible to electrophilic attack. The reaction mechanism, whether a Concerted Metalation-Deprotonation (CMD) pathway or a Heck-type mechanism, also plays a crucial role in determining the regioselectivity.[1][3][4] In some cases, with specific directing groups or substitution patterns on the benzofuran, arylation at the C3 position can be achieved.[5]

Q2: What are the typical palladium catalysts used for this transformation, and is a ligand always necessary?

A2: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is the most commonly employed catalyst for the C-H arylation of benzofurans.[1][6][7] Other effective catalysts include palladium pincer complexes and trinuclear palladium clusters.[8][9] While many protocols operate under ligand-free conditions, the use of phosphine (B1218219) ligands, such as 2-(dicyclohexylphosphino)biphenyl, can be beneficial, particularly when using less reactive aryl chlorides as coupling partners.[10][11] The choice of ligand can significantly impact reaction efficiency and substrate scope.

Q3: My reaction is sluggish or gives a low yield. What are the first parameters I should investigate to optimize the reaction?

A3: For low yield or slow reactions, several factors should be considered for optimization:

  • Solvent: The choice of solvent is critical. Highly polar aprotic solvents like DMSO or specialized solvents like hexafluoroisopropanol (HFIP) have been shown to significantly enhance reaction rates and yields.[1][12]

  • Base: The nature and amount of the base are crucial. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., pivalic acid). The optimal base is often substrate-dependent.

  • Temperature: While room temperature methods exist, many protocols require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[6][7][12] A temperature screen can help identify the optimal condition for your specific substrates.

  • Additives/Oxidants: Additives like silver oxide (Ag₂O) or copper salts (e.g., Cu(OAc)₂, CuCl₂) often act as oxidants to regenerate the active Pd(II) catalyst and can dramatically improve yields.[1][4][6]

Q4: I am observing the formation of undesired side products, such as homocoupling of the arylating agent. How can I minimize this?

A4: Homocoupling of the arylating agent is a common side reaction. To minimize it, you can try the following:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzofuran relative to the arylating agent can sometimes suppress homocoupling.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired intermolecular C-H arylation over the homocoupling pathway.

  • Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the rate of side reactions.

  • Catalyst and Ligand: Screening different palladium catalysts and ligands may identify a system that is more selective for the desired cross-coupling.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Reaction or Very Low Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inappropriate solvent or base. 4. Deactivated starting materials.1. Use fresh Pd(OAc)₂ or a different palladium source. Ensure proper handling to avoid deactivation. 2. Increase the reaction temperature in increments of 10-20 °C. 3. Screen different solvents (e.g., DMSO, DMF, HFIP) and bases (e.g., K₂CO₃, PivOH, Ag₂O).[1] 4. Check the purity of your benzofuran and arylating agent.
Low Yield of Desired Product 1. Suboptimal reaction conditions. 2. Catalyst deactivation during the reaction. 3. Competing side reactions (e.g., homocoupling). 4. Poor substrate reactivity (e.g., electron-withdrawing groups on the arylating agent).[7]1. Systematically optimize temperature, solvent, base, and reaction time. 2. Increase catalyst loading or add a co-oxidant like Cu(OAc)₂ or Ag₂O to regenerate the active catalyst.[1][4][6] 3. Adjust the stoichiometry of reactants or change the reaction concentration. 4. For challenging substrates, consider a more reactive arylating agent or a different catalytic system (e.g., using a phosphine ligand).
Poor Regioselectivity (Mixture of C2 and C3 isomers) 1. Reaction conditions favoring multiple pathways. 2. Steric hindrance near the C2 position of the benzofuran.1. Modify the solvent and temperature. Certain conditions can favor one regioisomer over the other. 2. If the benzofuran is substituted at a position that sterically hinders C2, arylation may occur at C3. Consider if this is an expected outcome. For specific C3 arylation, a directing group strategy might be necessary.[5]
Formation of Palladium Black 1. Reduction of the active Pd(II) catalyst to inactive Pd(0).1. Ensure an efficient re-oxidation pathway by using an appropriate oxidant (e.g., Cu(OAc)₂, Ag₂O, or even air in some aerobic systems).[1][6] 2. The choice of solvent can also influence catalyst stability.

Data Presentation: Comparison of Reaction Conditions

Table 1: Optimization of Reaction Conditions for the C-H Arylation of Benzofuran with Aryl Iodides at Room Temperature. [1]

EntryPalladium CatalystBaseAdditiveSolventTemperature (°C)Yield (%)
1Pd(OAc)₂K₃PO₄-DioxaneRT0
2Pd(OAc)₂Ag₂O-TolueneRTTrace
3Pd(OAc)₂ (10 mol%)Ag₂O-TolueneRT16
4Pd(OAc)₂Ag₂O2-Nitrobenzoic acidHFIPRT95

Table 2: C-H Arylation of Benzofuran with Triarylantimony Difluorides. [6][7]

EntryArylating AgentPalladium CatalystAdditiveSolventTemperature (°C)Yield (%)
1Ph₃SbF₂Pd(OAc)₂ (5 mol%)CuCl₂ (2 eq.)1,2-DCE8085
2(p-MeC₆H₄)₃SbF₂Pd(OAc)₂ (5 mol%)CuCl₂ (2 eq.)1,2-DCE8092
3(p-MeOC₆H₄)₃SbF₂Pd(OAc)₂ (5 mol%)CuCl₂ (2 eq.)1,2-DCE8095
4(p-ClC₆H₄)₃SbF₂Pd(OAc)₂ (5 mol%)CuCl₂ (2 eq.)1,2-DCE8075

Experimental Protocols

Protocol 1: Room-Temperature C-H Arylation of Benzofuran with Aryl Iodides [1]

To a vial is added benzofuran (1.0 mmol, 1.0 equiv), the aryl iodide (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 0.05 equiv), silver(I) oxide (0.75 mmol, 0.75 equiv), and 2-nitrobenzoic acid (1.5 mmol, 1.5 equiv). Hexafluoroisopropanol (HFIP, 1.0 M) is then added. The vial is sealed and the reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylbenzofuran.

Protocol 2: C-H Arylation of Benzofuran with Triarylantimony Difluorides [6][7]

In a reaction tube, benzofuran (0.5 mmol, 1.0 equiv), the triarylantimony difluoride (0.5 mmol, 1.0 equiv), palladium(II) acetate (0.025 mmol, 0.05 equiv), and copper(II) chloride (1.0 mmol, 2.0 equiv) are combined. 1,2-Dichloroethane (DCE) is added as the solvent. The tube is sealed and the reaction mixture is stirred at 80 °C under aerobic conditions for the specified time. After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 2-arylbenzofuran product.

Protocol 3: C-H Arylation of Benzofuran with Arylboronic Acids [4]

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzofuran (1.0 mmol), the corresponding arylboronic acid (3.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol). Under an inert atmosphere (Nitrogen or Argon), add DMSO (3.0 mL) followed by pyridine (B92270) (3.0 mmol) via syringe. Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. After the reaction is complete, cool the flask to room temperature, dilute the mixture with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Benzofuran, Arylating Agent, Catalyst, Base/Additive solvent Add Solvent reagents->solvent heat_stir Heat and Stir (if required) solvent->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated 2-Arylbenzofuran purify->product

Caption: General experimental workflow for palladium-catalyzed C-H arylation of benzofurans.

Troubleshooting_Tree cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Yield or No Reaction temp Increase Temperature start->temp Is reaction temperature optimized? solvent Change Solvent (e.g., to HFIP, DMSO) start->solvent Is the solvent appropriate? base Screen Bases start->base Is the base optimal? catalyst Use Fresh Catalyst or Increase Loading start->catalyst Is the catalyst active? additive Add Oxidant (Cu(OAc)₂, Ag₂O) start->additive Is an oxidant needed? ligand Add Ligand (for less reactive partners) start->ligand Are coupling partners challenging? outcome Improved Yield temp->outcome solvent->outcome base->outcome catalyst->outcome additive->outcome ligand->outcome

Caption: Troubleshooting decision tree for optimizing low-yield C-H arylation reactions.

References

Technical Support Center: Overcoming Solubility Challenges with Benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols to address the solubility limitations of benzofuran-2-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound not dissolve in water or aqueous buffers?

A1: this compound is characterized by its limited aqueous solubility. This is due to the presence of the nonpolar benzofuran (B130515) ring system, which makes the molecule predominantly hydrophobic. While the carboxylic acid group can engage in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the larger aromatic structure, leading to poor solubility in polar solvents like water. The compound is classified as partially soluble in water.[1][2]

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in a variety of organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), acetone, methanol, ethanol, chloroform, dichloromethane, and ethyl acetate.[1][3][4] For most biological applications, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended first step.[5]

Q3: What is the pKa of this compound and why is it important for solubility?

A3: The predicted pKa of this compound is approximately 3.12.[1] The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated). This is a critical parameter because the ionized form (carboxylate) is significantly more water-soluble than the neutral, protonated form. By adjusting the pH of the aqueous solution to be at least 2 units above the pKa (i.e., pH > 5.12), the compound will be predominantly in its deprotonated, more soluble salt form.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can be used to aid the dissolution of this compound in an organic solvent when preparing a stock solution.[3] However, for aqueous solutions, while heating may temporarily increase solubility, the compound may precipitate out again as the solution cools to room temperature. Therefore, heating is not a reliable long-term solution for maintaining solubility in aqueous media and other methods like pH adjustment are preferred.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Precipitation upon dilution of organic stock into aqueous buffer. The compound is "crashing out" because the aqueous environment cannot solvate the hydrophobic molecule once the concentration of the organic co-solvent becomes too low.1. Reduce Final Concentration: Your target concentration may be above the solubility limit in the final buffer. Try a lower concentration. 2. Increase Co-solvent Percentage: Ensure your final co-solvent (e.g., DMSO) concentration is sufficient, but be mindful of its potential effects on your assay (typically kept ≤0.5%). 3. Use Step-wise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in the assay buffer to gradually reduce the organic solvent concentration.[5] 4. Adjust Buffer pH: Increase the pH of your aqueous buffer to >5.5 to convert the acid to its more soluble carboxylate salt form.
Cloudiness or fine particles observed in the final aqueous solution. This indicates that the compound is not fully dissolved and may be present as a fine suspension or micro-precipitates, which can lead to inaccurate and irreproducible experimental results.1. Check pH: Verify that the pH of your final solution is in the optimal range for solubility (pH > pKa). 2. Sonicate the Solution: After dilution, use a bath sonicator to provide mechanical energy, which can help break up aggregates and improve dispersion.[5] 3. Use a Solubilizing Agent: Consider incorporating a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your aqueous buffer before adding the compound.
Inconsistent results between experiments. This can be a direct consequence of variable solubility. If the amount of dissolved compound differs between experimental runs, the effective concentration will also vary.1. Prepare Fresh Solutions: Always prepare the final working solutions fresh from a stock solution just before use. Do not store dilute aqueous solutions. 2. Vortex Stock Before Use: Always vortex the concentrated organic stock solution before taking an aliquot to ensure it is homogeneous.[5] 3. Standardize Protocol: Strictly adhere to a validated solubilization protocol (see Experimental Protocols below) for all experiments to ensure consistency.

Data Presentation: Solubility & Stock Preparation

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₆O₃[1]
Molecular Weight 162.14 g/mol [1][6]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 193-196 °C[1][2]
Predicted pKa 3.12 ± 0.30[1]
LogP 2.13 - 2.41[1][2]
Table 2: Guide for Preparing Stock Solutions in Organic Solvent (e.g., DMSO)

This table provides the volume of solvent required to dissolve a given mass of this compound to achieve a specific molar concentration.

Mass of Compound1 mM 5 mM 10 mM 50 mM 100 mM
1 mg 6.17 mL1.23 mL0.617 mL0.123 mL0.062 mL
5 mg 30.86 mL6.17 mL3.09 mL0.617 mL0.309 mL
10 mg 61.73 mL12.35 mL6.17 mL1.23 mL0.617 mL
25 mg 154.32 mL30.86 mL15.43 mL3.09 mL1.54 mL
Data derived from supplier information.[3]
Table 3: Illustrative Relationship Between pH and Aqueous Solubility

As direct experimental data is limited, this table illustrates the expected trend in the relative solubility of this compound based on its pKa of ~3.12. The solubility increases dramatically as the pH rises above the pKa, converting the acid to its highly soluble carboxylate salt.

pH of Aqueous BufferPredominant SpeciesExpected Relative Solubility
2.0COOH (Protonated)Very Low
3.12 (pKa)50% COOH / 50% COO⁻Low
4.0COO⁻ (Deprotonated)Moderate
5.0COO⁻ (Deprotonated)High
6.0COO⁻ (Deprotonated)Very High
7.4 (Physiological)COO⁻ (Deprotonated)Very High

Experimental Protocols

Protocol 1: Standard Method - Stock Solution in Organic Solvent

This is the most common method for preparing this compound for biological assays.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired high concentration (e.g., 10-100 mM). Refer to Table 2 for guidance.

  • Dissolve: Vortex the vial thoroughly. If needed, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until all solid is completely dissolved.

  • Store Stock: Aliquot the concentrated stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[5]

  • Prepare Working Solution: For experiments, thaw an aliquot of the stock solution. Perform serial or step-wise dilutions into your final pre-warmed aqueous assay buffer, ensuring rapid mixing. The final concentration of the organic solvent should be kept to a minimum (e.g., ≤0.5%) to avoid artifacts.[5]

Protocol 2: Solubilization via pH Adjustment (In-Situ Salt Formation)

This method is useful when a purely aqueous solution is desired and the experimental conditions can tolerate a pH above 5.5.

  • Weigh Compound: Accurately weigh the this compound powder.

  • Prepare Alkaline Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and adjust its pH to a value at least 2 units above the pKa (e.g., pH 7.4).

  • Initial Suspension: Add a small amount of the alkaline buffer to the powder to create a slurry.

  • Add Base (if needed): If dissolving in unbuffered water, add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring until the solid dissolves. This forms the soluble sodium benzofuran-2-carboxylate salt.

  • Final Volume: Add the alkaline buffer to reach the final desired concentration and volume.

  • Verify pH: Check the final pH of the solution and adjust if necessary. The solution should remain clear.

Protocol 3: Solubilization using Cyclodextrin (B1172386) Inclusion Complex

This method enhances aqueous solubility by encapsulating the hydrophobic benzofuran moiety within the cyclodextrin molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[5]

  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous buffer.

  • Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can be used to accelerate the process.

  • Clarify Solution: If any undissolved material remains, centrifuge or filter the solution through a 0.22 µm filter to obtain a clear, particle-free solution of the complex.

Visualized Workflows and Principles

G cluster_start Start: Solubility Issue cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions start Compound precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc Initial Check check_ph Is the buffer pH < pKa (~3.1)? check_conc->check_ph No sol_conc Reduce final concentration check_conc->sol_conc Yes check_solvent Is the final co-solvent % too low? check_ph->check_solvent No sol_ph Increase buffer pH to > 5.5 check_ph->sol_ph Yes sol_solvent Use step-wise dilution or increase co-solvent % check_solvent->sol_solvent Yes sol_cd Use a solubilizing agent (e.g., Cyclodextrin) check_solvent->sol_cd No, or need further enhancement end_node Clear, stable solution achieved sol_conc->end_node sol_ph->end_node sol_solvent->end_node sol_cd->end_node

Caption: Troubleshooting workflow for addressing precipitation issues.

Caption: Principle of pH-dependent solubility for this compound.

G start Start step1 Dissolve HP-β-Cyclodextrin in aqueous buffer start->step1 step2 Add this compound powder to the CD solution step1->step2 step3 Stir / Sonicate mixture to facilitate complexation step2->step3 step4 Filter (0.22 µm) to remove any undissolved compound step3->step4 end_node Clear solution of water-soluble inclusion complex step4->end_node

References

Stability of benzofuran-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of benzofuran-2-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to keep it in a dark place and at room temperature.[1] For solutions, it is advised to prepare them on the day of use; however, stock solutions can be stored at temperatures below -20°C for several months.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol (B129727), and ethanol.[1][2] It is partially soluble in water.[1] For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2]

Q3: What are the known degradation pathways for benzofuran (B130515) derivatives?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for benzofuran and furan (B31954) rings can involve oxidative cleavage.[3][4] This can lead to the formation of 1,4-dicarbonyl compounds or complete degradation to carboxylic acids.[4] The presence of the carboxylic acid group may influence its stability, particularly in basic conditions.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is limited. However, as a carboxylic acid, it may react with strong bases. Its stability in the presence of strong oxidizing and reducing agents should be experimentally determined.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Peak Tailing Interaction with acidic silanol (B1196071) groups on the HPLC column; inappropriate mobile phase pH.[5]Use a high-purity silica (B1680970) column. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for acidic compounds).[5]
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature; column degradation.[6]Ensure proper mobile phase mixing and degassing. Use a column thermostat for temperature control. If the column is old or has been exposed to harsh conditions, consider replacing it.[6]
Ghost Peaks Contaminants in the mobile phase or sample; carryover from previous injections.Use high-purity HPLC-grade solvents.[7] Implement a thorough needle wash protocol. Run blank gradients to identify the source of contamination.[7]
Poor Resolution Inappropriate mobile phase composition; column overload.[6]Optimize the mobile phase composition, including the organic modifier and pH.[6] Reduce the sample concentration or injection volume.
Unexpected Degradation in Experiments
Problem Possible Cause Suggested Solution
Degradation in Control Sample Contaminated solvent or glassware; exposure to light or elevated temperature.Use fresh, high-purity solvents. Ensure all glassware is scrupulously clean. Protect samples from light and store them at appropriate temperatures, even for short durations.
Excessive Degradation (>20%) Stress conditions are too harsh (e.g., acid/base concentration is too high, temperature is excessive).Reduce the concentration of the stressor (e.g., use 0.1 N HCl instead of 1 N HCl). Lower the temperature of the thermal degradation study. Reduce the duration of exposure to the stress condition.
No Degradation Observed Stress conditions are too mild; the compound is highly stable under the tested conditions.Increase the strength of the stressor (e.g., increase acid/base concentration, temperature). Extend the duration of the study. Consider using a combination of stressors if appropriate.
Inconsistent Degradation Results Variability in experimental setup (e.g., temperature fluctuations, inconsistent light exposure).Ensure precise control over all experimental parameters. Use calibrated equipment. Run experiments in triplicate to assess variability.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Expose an aliquot of the stock solution in a photostability chamber to a light source that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan).

    • Column Temperature: 30°C.

Data Presentation Tables

Table 1: Stability of this compound under Acidic Conditions (0.1 N HCl at 60°C)

Time (hours)Peak Area of this compound% DegradationNumber of Degradation Peaks
000
2
4
8
24

Table 2: Stability of this compound under Basic Conditions (0.1 N NaOH at RT)

Time (hours)Peak Area of this compound% DegradationNumber of Degradation Peaks
000
2
4
8
24

Table 3: Stability of this compound under Oxidative Conditions (3% H₂O₂ at RT)

Time (hours)Peak Area of this compound% DegradationNumber of Degradation Peaks
000
2
4
8
24

Table 4: Stability of this compound under Thermal Conditions (Solid State at 80°C)

Time (hours)% Assay of this compound% DegradationNumber of Degradation Peaks
010000
24
48

Table 5: Stability of this compound under Photolytic Conditions

Time (hours)Peak Area (Exposed)Peak Area (Control)% DegradationNumber of Degradation Peaks
000
8
24
48

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, RT) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal (Solid) (80°C) prep_stock->thermal Expose to photo Photolytic (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize If applicable hplc Analyze by Stability- Indicating HPLC Method sampling->hplc neutralize->hplc data Record and Analyze Data hplc->data

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_extraneous Extraneous Peaks start Unexpected HPLC Result q_peak_shape Is the peak shape poor? start->q_peak_shape a_tailing Check mobile phase pH and column quality q_peak_shape->a_tailing Yes (Tailing) a_fronting Reduce sample concentration q_peak_shape->a_fronting Yes (Fronting) q_retention Is retention time shifting? q_peak_shape->q_retention No end Problem Resolved a_tailing->end a_fronting->end a_retention Verify mobile phase prep and temperature control q_retention->a_retention Yes q_ghost Are there ghost peaks? q_retention->q_ghost No a_retention->end a_ghost Check solvent purity and run blanks q_ghost->a_ghost Yes q_ghost->end No a_ghost->end

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Technical Support Center: Transamidation of Benzofuran-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the transamidation of benzofuran-2-carboxamides, a key reaction in the synthesis of diverse chemical libraries for drug discovery. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My transamidation reaction is showing low to no yield. What are the primary causes?

A1: Low or no yield in the transamidation of benzofuran-2-carboxamides, particularly when using a Boc-activation strategy, can stem from several factors:

  • Incomplete Activation of the Amide: The initial step of activating the benzofuran-2-carboxamide (B1298429) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is crucial. Insufficient Boc₂O or catalyst (e.g., DMAP), or suboptimal reaction conditions (temperature, time) can lead to incomplete formation of the N-acyl-Boc-carbamate intermediate. This intermediate is significantly more electrophilic than the starting amide.[1][2]

  • Poor Nucleophilicity of the Amine: The incoming amine's reactivity is critical. Electron-deficient aromatic amines or sterically hindered amines may react slowly or not at all under standard conditions.[2]

  • Hydrolysis of the Activated Intermediate: The N-acyl-Boc-carbamate intermediate can be sensitive to moisture. The presence of water in the reaction can lead to hydrolysis, reverting it back to the starting benzofuran-2-carboxylic acid, which will not react with the amine under these conditions. It is essential to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can negatively impact the yield. The activation and aminolysis steps often have different optimal conditions.[1]

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common issue. Here are some possibilities and solutions:

  • Unreacted Starting Material: A significant amount of unreacted benzofuran-2-carboxamide indicates a problem with the Boc-activation step. Consider increasing the equivalents of Boc₂O and DMAP, extending the reaction time for the activation step, or ensuring your reagents are pure and anhydrous.

  • Formation of this compound: This suggests hydrolysis of the N-acyl-Boc-carbamate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions with the Amine: Highly reactive amines might undergo side reactions. If the amine has multiple nucleophilic sites, you may observe a mixture of products. Protecting other reactive functional groups on the amine may be necessary.

Q3: The reaction seems to have worked based on TLC/LC-MS, but I am having trouble with the purification. What are some common challenges?

A3: Purification of benzofuran-2-carboxamides can be challenging due to their polarity and potential for insolubility.

  • Product Insolubility: Some C3-arylated benzofuran (B130515) products can be poorly soluble, making purification by standard column chromatography difficult. A reported alternative is to filter the crude reaction mixture through a plug of silica (B1680970), wash away impurities, and then recover the product from the silica using a strong solvent in a Soxhlet apparatus.[3][4]

  • Streaking on Silica Gel: The amide functionality can interact strongly with silica gel, leading to streaking during column chromatography. Using a solvent system with a small amount of a basic additive (e.g., triethylamine) or an acidic additive (e.g., acetic acid), depending on the product's nature, can improve peak shape.

  • Emulsion during Work-up: The work-up of these reactions can sometimes lead to the formation of emulsions that are difficult to break. Adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite can help to break up emulsions.[5]

Q4: How does the choice of amine affect the reaction outcome?

A4: The structure of the amine nucleophile has a significant impact on the reaction's success.

  • Primary vs. Secondary Amines: The one-pot, two-step transamidation protocol has been shown to be effective for both primary and secondary amines.[3]

  • Steric Hindrance: Amines with bulky substituents near the nitrogen atom may react more slowly. In such cases, extending the reaction time or increasing the reaction temperature for the aminolysis step might be necessary.

  • Electronic Effects: Electron-rich amines are generally more nucleophilic and react faster. Conversely, electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and may require longer reaction times or higher temperatures to achieve good conversion.[6]

Troubleshooting Workflow

If you are encountering issues with your transamidation reaction, follow this logical troubleshooting workflow to identify and resolve the problem.

TroubleshootingWorkflow cluster_activation Troubleshoot Activation Step cluster_aminolysis Troubleshoot Aminolysis Step start Low or No Product Yield check_sm Check for Starting Material (SM) by TLC or LC-MS start->check_sm sm_present SM is the major component check_reagents Check purity and quantity of Boc₂O and DMAP sm_present->check_reagents no_sm SM is consumed, but no product check_hydrolysis Is this compound present? (Indicates hydrolysis) no_sm->check_hydrolysis check_conditions_activation Verify anhydrous conditions and reaction temperature/time for activation check_reagents->check_conditions_activation increase_reagents Increase equivalents of Boc₂O (e.g., to 5 equiv.) and DMAP (e.g., to 15 mol%) check_conditions_activation->increase_reagents purification Purification Issues (e.g., insolubility, streaking) increase_reagents->purification check_hydrolysis->check_conditions_activation Yes check_amine Assess amine nucleophilicity (steric/electronic effects) check_hydrolysis->check_amine No optimize_aminolysis Increase reaction time or temperature for the aminolysis step check_amine->optimize_aminolysis optimize_aminolysis->purification purification_solutions Consider alternative purification: - Soxhlet extraction - Modified solvent system ReactionMechanism cluster_0 Step 1: Boc Activation cluster_1 Step 2: Aminolysis start_amide Benzofuran-2-carboxamide boc2o + Boc₂O, DMAP start_amide->boc2o activated_intermediate N-acyl-Boc-carbamate (Activated Intermediate) boc2o->activated_intermediate amine + Amine (R₂NH₂) activated_intermediate->amine tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate product Transamidated Product tetrahedral_intermediate->product leaving_group + Boc-protected leaving group product->leaving_group

References

Technical Support Center: Scalable Synthesis of Halogen-Substituted Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of halogen-substituted benzofuran-2-carboxylic acids. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to facilitate your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable strategies for synthesizing halogen-substituted benzofuran-2-carboxylic acids?

A1: The most prevalent and scalable methods involve the reaction of substituted salicylaldehydes with haloacetates followed by cyclization. Palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by intramolecular cyclization, are also widely used for their versatility.[1][2] For direct synthesis of the carboxylic acid moiety, the Perkin rearrangement of 3-halocoumarins offers a high-yield route.[3]

Q2: How do the electronic properties of substituents on the starting salicylaldehyde (B1680747) affect the reaction outcome?

A2: The electronic nature of substituents on the aromatic precursors significantly impacts reaction efficiency. Generally, electron-donating groups on the salicylaldehyde can lead to higher yields in typical condensation and cyclization reactions. Conversely, strong electron-withdrawing groups may require optimization of reaction conditions, such as stronger bases or higher temperatures, to achieve satisfactory results.[1]

Q3: What are the key safety precautions to consider during these syntheses?

A3: Many of the reagents used, such as ethyl chloroacetate (B1199739) and dimethylformamide (DMF), are hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving palladium catalysts and phosphine (B1218219) ligands should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and potential side reactions.[4] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and often improve yields for several synthetic routes to benzofuran-2-carboxylic acids.[5] For instance, the Perkin rearrangement can be completed in minutes under microwave irradiation, compared to several hours with conventional heating.[3]

Troubleshooting Guide

Q1: My reaction to form the ethyl benzofuran-2-carboxylate ester from a halogenated salicylaldehyde and ethyl chloroacetate is giving a low yield. What are the likely causes and solutions?

A1: Low yields in this reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Inefficient Base: The choice and amount of base are critical. Anhydrous potassium carbonate is commonly used, and ensuring it is completely dry is essential. Using a molar excess (e.g., 1.5 equivalents) can improve the reaction rate. If potassium carbonate is ineffective, stronger bases like cesium carbonate can be tested.[6]

  • Reaction Temperature and Time: The reaction typically requires heating. A temperature of 92-94°C in DMF for 4 hours is a good starting point. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), extending the reaction time or slightly increasing the temperature may be beneficial. However, excessively high temperatures can lead to decomposition.[4]

  • Purity of Reagents: Ensure the salicylaldehyde and ethyl chloroacetate are of high purity. Impurities in the starting materials can inhibit the reaction or lead to side products. The solvent (e.g., DMF) should be anhydrous.

Q2: I am observing significant amounts of unreacted starting material in my palladium-catalyzed Sonogashira coupling of an o-iodophenol with an alkyne. How can I improve the conversion?

A2: Incomplete conversion in Sonogashira couplings can be frustrating. Consider the following:

  • Catalyst Activity: The Pd(0) active species can be sensitive to air. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[4] The choice of palladium source and ligand can also be critical.

  • Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that can significantly improve the efficiency of the Sonogashira reaction.[1]

  • Base Selection: An appropriate base, such as triethylamine, is required to neutralize the HX generated during the reaction.[1] Ensure it is anhydrous and used in a slight excess.

Q3: During the final hydrolysis of the ester to the carboxylic acid, I am getting a complex mixture of products. What could be wrong?

A3: A complex product mixture upon hydrolysis suggests that other functional groups in your molecule may not be stable to the reaction conditions.

  • Harsh Hydrolysis Conditions: If using a strong base like NaOH in refluxing ethanol, other sensitive groups might react. Consider milder hydrolysis conditions, such as using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water at room temperature.

  • Reaction Monitoring: Carefully monitor the reaction by TLC to determine the optimal time for completion. Over-running the reaction can lead to decomposition.

  • Purification of the Ester: Ensure the ester intermediate is thoroughly purified before hydrolysis to remove any side products from the previous step that could complicate the final reaction. A general procedure for purifying carboxylic acids involves extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, followed by acidification and extraction into an organic solvent.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 5-Halogenated-Benzofuran-2-Carboxylates

Starting MaterialHalogenBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromosalicylaldehyde (B98134)BromoK₂CO₃DMF92-944High
5,7-DichlorosalicylaldehydeDichloroK₂CO₃DMF92-944High
5-ChlorosalicylaldehydeChloroCs₂CO₃DMF/ACNReflux4884.8[6]

Table 2: Yields for C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide with Various Aryl Iodides

Aryl IodideProductTime (h)Yield (%)Reference
4-Iodoanisole2a786[8]
5-Iodo-meta-xylene2b1476[8]
4-Iodotoluene2c1488[8]
Iodobenzene2d1684[8]
2-Iodonaphthalene2e1678[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Bromobenzofuran-2-Carboxylate

  • To a solution of 5-bromosalicylaldehyde (0.05 mol) in dry DMF (70 mL), add anhydrous potassium carbonate (0.075 mol) and ethyl chloroacetate (0.05 mol).

  • Heat the reaction mixture to 92-94°C with stirring for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry in the air to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure ethyl 5-bromobenzofuran-2-carboxylate.

Protocol 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin to Benzofuran-2-Carboxylic Acid [3]

  • Place 3-bromocoumarin (1 mmol) and a 5M aqueous solution of sodium hydroxide (4 mL) in a microwave reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes at a temperature of 79°C.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and acidify to pH 1 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration and dry it in an oven at 80°C to yield the this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Halogenated this compound Ester cluster_purification Purification and Hydrolysis start Halogenated Salicylaldehyde + Ethyl Chloroacetate reagents Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents reaction Heating (e.g., 92-94°C, 4h) reagents->reaction workup Aqueous Workup & Filtration reaction->workup ester Crude Ethyl Ester workup->ester recrystallization Recrystallization ester->recrystallization pure_ester Pure Ethyl Ester recrystallization->pure_ester hydrolysis Hydrolysis (e.g., NaOH, EtOH, Reflux) pure_ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification final_product Halogenated this compound acidification->final_product

Caption: General experimental workflow for a two-step synthesis.

troubleshooting_workflow start Low Reaction Yield? check_reagents Check Reagent Purity & Dryness (Base, Solvents) start->check_reagents check_reagents->start Impure/Wet optimize_base Optimize Base (e.g., screen K2CO3, Cs2CO3) check_reagents->optimize_base Reagents OK optimize_base->start No Improvement optimize_temp Optimize Temperature & Time optimize_base->optimize_temp Base Optimized optimize_temp->start No Improvement check_atmosphere Inert Atmosphere? (for Pd-catalyzed reactions) optimize_temp->check_atmosphere Conditions Optimized check_atmosphere->start Air Leak final_check Re-evaluate Synthetic Route? check_atmosphere->final_check Atmosphere OK

Caption: Troubleshooting workflow for low reaction yield.

reaction_pathway cluster_reactants Starting Materials salicylaldehyde Halogenated Salicylaldehyde intermediate O-Alkylated Intermediate salicylaldehyde->intermediate + Base (K2CO3) chloroacetate Ethyl Chloroacetate chloroacetate->intermediate product Ethyl Halogenated Benzofuran-2-Carboxylate intermediate->product Intramolecular Cyclization (-H2O)

Caption: Simplified reaction pathway from salicylaldehyde.

References

Technical Support Center: Accelerating Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to reduce reaction times in benzofuran (B130515) synthesis.

Troubleshooting Guides

Issue: My benzofuran synthesis is too slow. How can I speed it up?

Answer:

Slow reaction times are a common challenge in benzofuran synthesis. Several modern techniques can significantly accelerate these reactions. Consider the following approaches:

  • Microwave-Assisted Synthesis: This is a powerful method for rapidly synthesizing benzofurans. Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and improve yields.[1] For instance, the microwave-assisted Perkin rearrangement for synthesizing benzofuran-2-carboxylic acids can be completed in just 5 minutes, compared to the traditional 3-hour method.[2][3]

  • Ultrasound-Assisted Synthesis: Ultrasonic irradiation is another effective technique for accelerating benzofuran synthesis.[4] It offers faster reaction rates and higher yields compared to conventional methods.[4] This method can be used for various benzofuran derivatives, including 2-substituted benzofurans and 2-benzylidenebenzofuran-3(2H)-ones.[4][5][6]

  • Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters like temperature and mixing, which can lead to faster and safer reactions with higher yields and purities.[7] They are particularly advantageous for highly exothermic reactions or when using hazardous reagents.[7]

  • Catalyst Optimization: The choice of catalyst is crucial for reaction speed.[8][9] For palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂) and ligands can optimize the reaction rate.[8] Copper catalysts also offer a cost-effective alternative for rapid synthesis.[10][11]

Issue: I'm trying a microwave-assisted synthesis, but my yields are low.

Answer:

Low yields in microwave-assisted benzofuran synthesis can arise from several factors. Here's a systematic approach to troubleshooting:

  • Optimize Microwave Parameters: The power, temperature, and reaction time are critical.[2] For the microwave-assisted Perkin rearrangement, for example, optimal conditions were found to be 300W for 5 minutes at 79°C.[2] It is advisable to perform a screen of these parameters to find the best conditions for your specific substrate.

  • Solvent and Base Selection: The choice of solvent and base significantly impacts reaction efficiency.[8] For microwave-assisted synthesis of benzofuran-2-carboxylic acids, a mixture of ethanol (B145695) and sodium hydroxide (B78521) has proven effective.[2]

  • Substrate Suitability: Not all substrates are equally reactive under microwave conditions. Electron-withdrawing groups on the starting materials can sometimes diminish the yield in palladium-catalyzed syntheses, while electron-donating groups may enhance it.[8]

  • Vessel Sealing: Ensure the microwave vessel is properly sealed to maintain pressure and prevent solvent evaporation, which can affect the reaction conditions.

Issue: My ultrasound-assisted reaction is not giving the expected product.

Answer:

When an ultrasound-assisted synthesis does not yield the desired benzofuran, consider the following troubleshooting steps:

  • Probe Position and Power: The position of the ultrasound probe in the reaction vessel and the power output can affect the cavitation and, consequently, the reaction rate. Ensure the probe is adequately submerged and experiment with different power settings.

  • Solvent Choice: The solvent's viscosity and vapor pressure can influence the effectiveness of sonication. Solvents with lower viscosity and higher vapor pressure tend to produce more intense cavitation.

  • Temperature Control: While ultrasound can accelerate reactions at ambient temperature, some transformations may still require heating or cooling to prevent side reactions or decomposition.[12]

  • Degassing: Dissolved gases in the solvent can dampen the ultrasonic waves. Degassing the solvent prior to the reaction can improve the efficiency of sonication.

  • Catalyst System: For reactions like the one-pot synthesis of 2-substituted benzofurans, a specific catalyst system (e.g., 10% Pd/C-CuI-PPh3-Et3N in MeOH) is crucial for success under ultrasound irradiation.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave or ultrasound for benzofuran synthesis?

A1: The primary advantages are significantly reduced reaction times, often from hours to minutes, and frequently higher product yields compared to conventional heating methods.[1][2][4] These techniques also align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[12]

Q2: Can I use any solvent in a microwave reactor?

A2: No, it is crucial to use solvents that are appropriate for microwave heating. The solvent's polarity determines its ability to absorb microwave energy. Polar solvents like ethanol, DMF, and acetonitrile (B52724) are commonly used.[2][9] Always consult the safety guidelines for your specific microwave reactor and the properties of your chosen solvent.

Q3: Are there any specific safety precautions for ultrasound-assisted synthesis?

A3: Yes. High-intensity ultrasound can generate significant heat, so temperature monitoring and control are important.[12] Additionally, prolonged exposure to ultrasound can potentially damage glassware, so regular inspection of your reaction vessels is recommended. Always operate the sonicator in a well-ventilated area or a fume hood.

Q4: How do I choose the right catalyst for a fast benzofuran synthesis?

A4: The choice of catalyst depends on the specific reaction. Palladium catalysts, often in combination with a copper co-catalyst, are widely used for reactions like the Sonogashira coupling followed by cyclization.[8][13][14] For some syntheses, copper catalysts alone can be a cost-effective and efficient alternative.[10] Catalyst and ligand screening is often necessary to find the optimal system for your specific substrates and desired reaction speed.[8]

Q5: What are some common side reactions to watch out for in rapid benzofuran synthesis?

A5: Common side reactions can include polymerization, especially with acid-catalyzed reactions, and homocoupling of terminal alkynes (Glaser coupling) in Sonogashira-type reactions.[9] Optimizing reaction conditions such as temperature, reaction time, and catalyst concentration can help to minimize these undesired pathways.[8]

Data Presentation

Table 1: Comparison of Reaction Times for Different Benzofuran Synthesis Methods

Synthesis MethodStarting MaterialsProductCatalyst/ConditionsReaction TimeYield (%)Reference
Microwave-Assisted 3-BromocoumarinsBenzofuran-2-carboxylic acidsNaOH, Ethanol, 300W, 79°C5 minutes~99%[2]
Microwave-Assisted CoumarinsBenzofuransZinc Oxide, 320WFew minutesHigh[1]
Ultrasound-Assisted 1-(2'-hydroxyphenyl)-3-phenyl-propenones2-Benzylidenebenzofuran-3(2H)-onesCopper acetate (B1210297), EthanolNot specified, but "faster"Higher than conventional[4]
Conventional Heating 3-BromocoumarinsBenzofuran-2-carboxylic acidsConventional Method~3 hoursNot specified[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement [2]

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) (0.05g, 0.167mmol).

  • Add ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Upon completion, cool the reaction mixture. The product, 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid, can then be isolated.

Protocol 2: Ultrasound-Assisted Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones [4]

  • In a suitable reaction vessel, dissolve 1-(2'-hydroxy-phenyl)-3-phenyl-propenone in ethanol.

  • Add copper acetate to the solution.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Upon completion, the reaction mixture is acidified to precipitate the product.

  • The resulting 2-benzylidenebenzofuran-3(2H)-one can be collected by filtration.

Visualizations

Experimental_Workflow_Benzofuran_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Reaction Setup Energy Input Energy Input Reaction Setup->Energy Input Microwave or Ultrasound Monitoring Monitoring Energy Input->Monitoring TLC/GC-MS Quenching/Extraction Quenching/Extraction Monitoring->Quenching/Extraction Reaction Complete Purification Purification Quenching/Extraction->Purification Crude Product Final Product Final Product Purification->Final Product

Caption: General experimental workflow for rapid benzofuran synthesis.

Troubleshooting_Low_Yield cluster_investigation Investigation cluster_solutions Solutions Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Verify Reagent Quality Verify Reagent Quality Low Yield->Verify Reagent Quality Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Use Fresh Catalyst Use Fresh Catalyst Check Catalyst Activity->Use Fresh Catalyst Screen Temp, Time, Power Screen Temp, Time, Power Optimize Reaction Conditions->Screen Temp, Time, Power Purify/Dry Reagents Purify/Dry Reagents Verify Reagent Quality->Purify/Dry Reagents Adjust Stoichiometry Adjust Stoichiometry Investigate Side Reactions->Adjust Stoichiometry

Caption: Troubleshooting workflow for low product yield in benzofuran synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran (B130515) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst selection and optimization for the synthesis of benzofuran derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄) and supporting ligands.[2][3] Palladium nanoparticles have also demonstrated high efficiency.[1][4] The choice of ligand is critical; phosphine (B1218219) ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry of reagents can also lead to low yields.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst.[1][3] Verify the stoichiometry of the alkyne and base relative to the o-halophenol; an excess of the alkyne is often beneficial.[1]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1] For instance, using sodium bicarbonate (NaHCO₃) as a base at high temperatures can produce water, which deactivates the palladium catalyst.[2]

    • Solution:

      • Temperature: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. Excessively high temperatures can lead to catalyst decomposition.[1]

      • Base: Switch to an anhydrous base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (B128534) (NEt₃).[2]

      • Solvent: Aprotic polar solvents like DMF or DMSO are commonly used.[3]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper co-catalysts.[1]

    • Solution: Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling.[1]

Issue 2: Poor Regioselectivity in Reactions with Unsymmetrical Alkynes

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical alkynes. The following factors can be optimized to improve selectivity:

  • Steric and Electronic Effects:

    • Cause: The directing effect of substituents on the phenol (B47542) and the steric bulk of the reactants play a significant role.[1]

    • Solution: Analyze the electronic properties of your substrates. Electron-donating groups on the phenol can influence the site of electrophilic attack.[1]

  • Catalyst and Ligand Control:

    • Cause: The catalyst and its associated ligands create a specific steric and electronic environment that favors the formation of one regioisomer over another.[1]

    • Solution: A screening of different catalysts (e.g., palladium, copper, gold) and ligands (e.g., phosphines with varying steric bulk and electronic properties) is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted benzofurans?

A1: Common and versatile starting materials include:

  • o-Halophenols (especially o-iodophenols) and terminal alkynes: These are widely used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[1]

  • Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones or ethyl diazoacetate, to form the benzofuran ring.[1]

  • Phenols and alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper catalysts.[1]

  • o-Alkynylphenols: These intermediates can undergo intramolecular cyclization to form benzofurans.[1]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: Substituents on the aromatic rings of the starting materials can have a significant electronic impact on the reaction's success. In palladium-catalyzed syntheses, electron-withdrawing groups on the phenyl ring of the phenol can diminish the yield, whereas electron-donating groups may enhance it.[3][5] For salicylaldehydes, electron-donating substituents have been observed to lead to higher yields of the target benzofuran derivatives.[6]

Q3: What is the role of ligands in palladium-catalyzed benzofuran synthesis?

A3: Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[7] They can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[7] The choice of ligand can be critical for achieving high yields and preventing the formation of side products.[7] For example, bulky electron-rich ligands can sometimes suppress side reactions like homocoupling.[3]

Q4: Are there more environmentally friendly ("green") methods for benzofuran synthesis?

A4: Yes, research is focused on developing more sustainable synthetic methods. This includes the use of less hazardous solvents like acetonitrile, and the development of recyclable catalyst systems to reduce waste.[7] Some methods aim to conduct reactions at ambient temperatures to minimize energy consumption.[8]

Q5: What is the difference between homogeneous and heterogeneous catalysts in this context?

A5: A homogeneous catalyst exists in the same phase as the reactants (e.g., dissolved in the reaction solvent).[9] A heterogeneous catalyst is in a different phase, typically a solid catalyst with liquid or gaseous reactants.[9] Heterogeneous catalysts, such as palladium nanoparticles on a solid support, offer the advantage of being easily separated from the reaction mixture and potentially recycled.[4][10]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for various catalytic systems used in benzofuran synthesis.

Table 1: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / CuIPiperidineDMF25-602-10Fair to Very Good[8][11]
(PPh₃)PdCl₂ / CuITriethylamineTriethylamineReflux--[12]
Pd(OAc)₂bpy (ligand)Toluene90--[6]
(PPh₃)PdCl₂ / CuITriethylamineTriethylamine--70-91[5]
Pd(PPh₃)₄LiOtBuAcetonitrile---[6]
Pd/C (heterogeneous)-----[10]

Table 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuClDBU----[5]
CuI-Choline chloride-ethylene glycol--70-91[5]
CuBrNa₂CO₃DMSO/H₂O--High[6]

Table 3: Other Transition Metal-Catalyzed Syntheses

CatalystMethodKey FeaturesReference
Gold(I) complexesAlkyne activationMild and efficient for intramolecular cyclization of o-alkynylphenols.[11]
Rhodium catalystsC-H bond activationHigh atom economy by using simple aromatic precursors.[11]
Ruthenium catalystsC-H activation and annulationInvolves a Ru(II)-Ru(IV)-Ru(II) catalytic cycle.[11]
Nickel catalystsIntramolecular nucleophilic additionEffective for converting aryl halides to aryl ketones into benzofurans.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

  • To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[3]

  • Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.[3]

  • Stir the reaction mixture at the desired temperature (e.g., 70-100 °C) and monitor the progress by TLC or GC-MS.[1][2][3]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Minimizing Homocoupling in Sonogashira Reactions

This modified protocol is designed to reduce the formation of alkyne homocoupling byproducts.

  • Thoroughly degas all solvents and reagents before use.[3]

  • Set up the reaction under a strict inert atmosphere (glovebox or Schlenk line).[3]

  • To a solution of the o-iodophenol (1.0 mmol) and CuI (0.05 mmol, 5 mol%) in degassed triethylamine (5.0 mL), add the terminal alkyne (1.1 mmol) dropwise over 30 minutes.[3]

  • In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) in degassed THF (2.0 mL).[3]

  • Add the catalyst solution to the reaction mixture dropwise over 15 minutes.[3]

  • Maintain the reaction at the optimized temperature and monitor by TLC.[3]

  • Work-up and purify as described in the previous protocol.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dried Schlenk Flask (Inert Atmosphere) reagents Add o-iodophenol, terminal alkyne, Pd catalyst, CuI start->reagents solvents Add Anhydrous Solvents (e.g., DMF, TEA) reagents->solvents heat Stir at Optimized Temperature (e.g., 70-100 °C) solvents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (e.g., EtOAc, H₂O, Brine) cool->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for palladium-catalyzed benzofuran synthesis.

catalytic_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 R-Pd(II)-X L₂ ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R-Pd(II)-C≡CR' L₂ transmetal->pd_complex2 cu_acetylide Cu-C≡CR' cu_acetylide->transmetal red_elim Reductive Elimination pd_complex2->red_elim coupled_product R-C≡CR' red_elim->coupled_product coupled_product->pd0 Regenerates Catalyst cyclization Intramolecular Cyclization coupled_product->cyclization benzofuran Benzofuran cyclization->benzofuran aryl_halide R-X (o-halophenol) aryl_halide->ox_add

Caption: Palladium-catalyzed Sonogashira coupling and cyclization cycle.

troubleshooting_logic start Low Yield Issue catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions sol_catalyst Use Fresh Catalyst Screen Pd Sources/Ligands catalyst->sol_catalyst sol_reagents Purify/Dry Reagents Degas Solvents Adjust Stoichiometry reagents->sol_reagents sol_conditions Screen T, Base, Solvent conditions->sol_conditions sol_side_reactions Slow Alkyne Addition side_reactions->sol_side_reactions

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzofuran-2-carboxylic acid and its structurally related analogs: benzofuran (B130515), 2-methylbenzofuran, and benzofuran-3-carboxylic acid. The data presented, including chemical shifts (δ) and coupling constants (J), are essential for the structural elucidation and purity assessment of these compounds, which are prevalent scaffolds in medicinal chemistry.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. The data has been compiled from various spectroscopic databases and literature sources. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-3 (δ, ppm) (multiplicity, J in Hz)H-4 (δ, ppm) (multiplicity, J in Hz)H-5 (δ, ppm) (multiplicity, J in Hz)H-6 (δ, ppm) (multiplicity, J in Hz)H-7 (δ, ppm) (multiplicity, J in Hz)Other Signals (δ, ppm)
This compound MeOD7.57 (s)7.72 (d, J=7.9)7.31 (t, J=7.5)7.46 (m)7.57 (t, J=4.2)-
BenzofuranCDCl₃6.73 (d, J=2.2)7.61 (d, J=7.8)7.24 (t, J=7.4)7.32 (t, J=7.7)7.50 (d, J=8.2)7.69 (d, J=2.2, H-2)
2-MethylbenzofuranCDCl₃6.42 (s)7.48 (d, J=7.8)7.18 (t, J=7.4)7.25 (t, J=7.6)7.41 (d, J=8.1)2.47 (s, CH₃)
Benzofuran-3-carboxylic acid------8.35 (s, H-2)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-3a (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-7a (δ, ppm)Other Signals (δ, ppm)
This compound MeOD146.0113.4127.1123.5122.6127.3111.5155.7161.0 (COOH)
BenzofuranCDCl₃144.9106.6127.4121.5122.8124.2111.2155.0-
2-MethylbenzofuranCDCl₃155.0103.1128.9120.7122.3123.5111.0154.914.3 (CH₃)
Benzofuran-3-carboxylic acid-150.9117.0------165.5 (COOH)

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for benzofuran derivatives is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Transfer the clear solution into a standard 5 mm NMR tube. Avoid transferring any solid particles.

¹H NMR Spectroscopy:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

    • Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient to cover all proton signals.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy:

  • Spectrometer: A spectrometer operating at 75 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

    • Acquisition Time (AQ): Around 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm will cover the chemical shifts of most organic compounds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., the central peak of CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the chemical structure and atom numbering of this compound for clear correlation with the NMR data, and a general workflow for NMR analysis.

Benzofuran_2_carboxylic_acid_Structure This compound Structure and Atom Numbering cluster_benzofuran C2 C3 C2->C3 C_COOH C2->C_COOH COOH C3a C3->C3a C7a C3a->C7a C4 C3a->C4 O1 C7a->O1 O1->C2 C5 C4->C5 C6 C5->C6 C7 C6->C7 C7->C7a

Caption: Structure of this compound with atom numbering.

NMR_Analysis_Workflow General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Acquire Acquire 1H & 13C Spectra Shimming->Acquire Processing Fourier Transform & Phasing Acquire->Processing Calibration Calibrate Chemical Shifts Processing->Calibration Integration Integrate Signals (1H) Calibration->Integration Assignment Assign Peaks Integration->Assignment Interpretation Structural Elucidation Assignment->Interpretation

Caption: A generalized workflow for NMR sample analysis.

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of benzofuran-2-carboxylic acid, a key structural motif in many biologically active molecules. Understanding the fragmentation of this compound is crucial for its identification, structural elucidation, and metabolic studies in drug discovery and development. This document presents experimental data, proposes fragmentation pathways, and compares its mass spectral behavior to related compounds to provide a comprehensive analytical resource.

Overview of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

This compound (C₉H₆O₃, molecular weight: 162.14 g/mol ) exhibits a characteristic fragmentation pattern under EI-MS, which can be rationalized by the stability of the benzofuran (B130515) ring system and the lability of the carboxylic acid group.

Experimental Data

The following table summarizes the key mass spectral data for this compound, benzoic acid, and benzofuran under electron ionization conditions. This comparative data highlights the influence of the fused furan (B31954) ring and the carboxylic acid group on the fragmentation process.

Compound Molecular Ion (M⁺•) (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and their Relative Intensities
This compound 162118162 (M⁺•, 85%), 145 (15%), 118 (100%), 90 (20%), 89 (30%), 63 (15%)
Benzoic acid 122105122 (M⁺•, 80%), 105 (100%), 77 (60%), 51 (30%)[1][2]
Benzofuran 118118118 (M⁺•, 100%), 90 (15%), 89 (25%), 63 (10%)[3]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of the molecule to form the molecular ion (M⁺•) at m/z 162. The major fragmentation pathways are outlined below and illustrated in the diagram.

  • Loss of a Hydroxyl Radical (•OH): The molecular ion can lose a hydroxyl radical from the carboxylic acid group to form an acylium ion at m/z 145.

  • Decarboxylation (Loss of CO₂): A significant fragmentation pathway involves the loss of a neutral carbon dioxide molecule, leading to the formation of the benzofuran radical cation at m/z 118. This fragment is often the base peak, indicating its high stability.

  • Fragmentation of the Benzofuran Ring: The benzofuran fragment at m/z 118 can undergo further fragmentation. The loss of carbon monoxide (CO) results in the formation of a C₇H₆⁺• ion at m/z 90. Subsequent loss of a hydrogen atom can lead to the ion at m/z 89. Fragmentation of the benzene (B151609) ring can also lead to smaller fragments, such as the ion at m/z 63.

Fragmentation_Pathway M This compound (m/z 162) F1 [M - •OH]⁺ (m/z 145) M->F1 - •OH F2 [M - CO₂]⁺• Benzofuran (m/z 118) M->F2 - CO₂ F3 [M - CO₂ - CO]⁺• (m/z 90) F2->F3 - CO F4 [M - CO₂ - CO - H]⁺ (m/z 89) F3->F4 - H•

Caption: Proposed fragmentation pathway of this compound.

Comparative Analysis

  • This compound vs. Benzoic acid: The primary fragmentation of benzoic acid involves the loss of a hydroxyl radical to form the stable benzoyl cation (m/z 105) as the base peak.[1][2] Subsequent loss of CO yields the phenyl cation (m/z 77).[1][2] In contrast, the most prominent fragmentation for this compound is the loss of CO₂, leading to the stable benzofuran cation (m/z 118) as the base peak. This highlights the influence of the fused furan ring in stabilizing the resulting radical cation.

  • This compound vs. Benzofuran: The mass spectrum of benzofuran is dominated by the molecular ion at m/z 118, which is also the base peak, indicating the high stability of the aromatic heterocyclic system.[3] The fragmentation pattern of this compound below m/z 118 is very similar to that of benzofuran itself, confirming that the initial loss of CO₂ from the parent molecule leads to the formation of the benzofuran radical cation, which then fragments further.

Experimental Protocols

While a specific experimental protocol for the provided spectrum of this compound is not detailed in the public databases, a general procedure for obtaining an electron ionization mass spectrum is as follows:

Sample Preparation: A small amount of the solid this compound is dissolved in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Mass Spectrometry Analysis:

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: m/z 40-400.

For GC-MS analysis, a suitable capillary column (e.g., a non-polar column like DB-5ms) would be used with a temperature program to ensure the elution of the compound. The sample is injected into the hot injector of the GC, where it is vaporized and carried by a carrier gas (usually helium) into the mass spectrometer.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a prominent molecular ion and a dominant fragment corresponding to the loss of carbon dioxide. The stability of the resulting benzofuran radical cation governs the primary fragmentation pathway. Comparison with benzoic acid and benzofuran reveals the distinct influence of the carboxylic acid group and the fused furan ring on the fragmentation process. This guide provides a foundational understanding for researchers working with benzofuran-containing compounds, aiding in their identification and structural characterization.

References

A Comparative Crystallographic Guide to Benzofuran-2-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Three-Dimensional Structures of Benzofuran-2-Carboxylic Acid and a Nitro-Substituted Derivative.

This guide provides an objective comparison of the single-crystal X-ray crystallographic data of this compound and one of its derivatives, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. The presented data, summarized in clear tabular format, offers valuable insights into the molecular geometry and packing of these compounds, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis are also provided to support further research and application.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its 5-nitro-3-N-(succinimidyl) ethyl ester derivative, allowing for a direct comparison of their solid-state structures.

ParameterThis compound[1]5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[2]
Empirical Formula C₉H₆O₃C₁₅H₁₂N₂O₇
Formula Weight 162.14332.27
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 5.031(2)9.268(13)
b (Å) 7.983(4)11.671(15)
c (Å) 18.664(9)15.414(2)
α (°) 9075.185(5)
β (°) 93.43(4)72.683(5)
γ (°) 9071.301(5)
Volume (ų) 749.79(15)1483.8(3)
Z 44
Temperature (K) 293(2)Not Specified
Calculated Density (g/cm³) 1.4361.487
R-factor (R₁) Not Specified0.0414
wR-factor (wR₂) Not Specified0.1108

Experimental Protocols

The determination of the crystal structures of this compound and its derivatives involves a systematic workflow, encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

This compound: The synthesis of the parent acid can be achieved through various established methods, often involving the cyclization of substituted salicylaldehydes.[3] For crystallographic studies, single crystals are typically grown by the slow evaporation of a suitable solvent. In one reported method, crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate (B1210297) solution at room temperature.[1]

5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester: The synthesis of this derivative involves a multi-step process. Single crystals for X-ray analysis were obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution.[2]

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is a generalized procedure based on common practices for small molecule crystallography and reported details for benzofuran (B130515) derivatives.

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 173 K or 293 K) to minimize thermal motion and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. Software such as CrysAlisPro is commonly used for this purpose.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, employing software packages like SHELXS or SHELXT. This step provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process minimizes the difference between the observed and calculated structure factors. Software such as SHELXL or Olex2 is used for refinement. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final model is validated by examining the R-factors, the goodness-of-fit, and the residual electron density map.

Visualizing the X-ray Crystallography Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of a this compound derivative is depicted in the following diagram.

XRay_Crystallography_Workflow X-ray Crystallography Workflow for Benzofuran Derivatives cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Model Validation & Analysis refinement->validation

References

Structure-Activity Relationship of Benzofuran-2-Carboxylic Acid Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid amides represent a versatile class of compounds with a wide spectrum of biological activities. Their unique structural scaffold has been extensively explored in medicinal chemistry, leading to the discovery of potent agents with anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these amides, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

This compound amides have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. A prominent target for this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is constitutively activated in many cancers, promoting cell survival and proliferation. Another key target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[1][2][3]

Comparative Anticancer Activity

The cytotoxic effects of various this compound amides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values provide a quantitative measure of their potency.

Compound IDAmide MoietyCancer Cell LineIC50 / GI50 (µM)Reference
1 N-(4'-hydroxyphenyl)ACHN (Renal)2.74 (GI50)[4]
HCT15 (Colon)2.37 (GI50)[4]
MM231 (Breast)2.20 (GI50)[4]
NUGC-3 (Gastric)2.48 (GI50)[4]
NCI-H23 (Lung)5.86 (GI50)[4]
PC-3 (Prostate)2.68 (GI50)[4]
2 N-(4-bromophenyl)A549 (Lung)1.504[5]
MCF7 (Breast)2.07[5]
3 N-(4-nitrophenyl)A549 (Lung)1.04[5]
4 N-(4-chlorophenyl)A549 (Lung)1.822[5]
5 1-(Benzofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide derivativeHCT-116 (Colon)0.87[5]
HeLa (Cervical)0.73[5]
HepG2 (Liver)5.74[5]
A549 (Lung)0.57[5]
6 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideK562 (Leukemia)20-85[6]
MOLT-4 (Leukemia)180[6]
HUVEC (Normal)6[6]

Structure-Activity Relationship Highlights:

  • Substitution on the N-phenyl ring: The presence of electron-donating groups (e.g., hydroxyl) or hydrophobic groups on the N-phenyl ring can enhance anticancer and NF-κB inhibitory activities.[4] For instance, the N-(4'-hydroxy)phenyl derivative (Compound 1) exhibits broad-spectrum anticancer activity.[4]

  • Halogen substitution: The introduction of halogens, such as bromine and chlorine, on the N-phenyl ring (Compounds 2 and 4) can lead to potent activity against lung and breast cancer cell lines.[5]

  • Heterocyclic amides: Incorporating heterocyclic moieties, such as 1,2,3-triazoles (Compound 5), can result in highly potent and selective anticancer agents.[5]

  • Substitution on the benzofuran (B130515) ring: Modifications on the benzofuran core, such as the introduction of acetyl and methoxy (B1213986) groups (Compound 6), can influence the cytotoxic profile.[6]

Key Signaling Pathways

The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation.[7][8]

NF-κB Signaling Pathway Inhibition

Pim-1 kinase, a downstream effector of the JAK/STAT pathway, promotes cell survival and proliferation by phosphorylating various substrates.[1][2] These substrates include cell cycle regulators like p21 and p27, and apoptosis modulators such as BAD.[2][3] By inhibiting Pim-1, this compound amides can induce cell cycle arrest and apoptosis.

Pim1_Signaling_Pathway Cytokines Cytokines Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P Pim1 Pim-1 Kinase STAT->Pim1 Transcription Substrates Substrates (e.g., p21, p27, BAD) Pim1->Substrates P CellCycle Cell Cycle Progression Substrates->CellCycle Apoptosis Apoptosis Inhibition Substrates->Apoptosis Inhibitor Benzofuran-2- carboxylic acid amides Inhibitor->Pim1 Inhibition

Pim-1 Kinase Signaling Pathway Inhibition

Antimicrobial Activity

This compound amides have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound.

Compound IDAmide MoietyMicroorganismMIC (µg/mL)Reference
7a 2-(Benzofuran-2-carboxamido)acetic acid derivativeBacillus subtilis6.25[9]
Staphylococcus aureus6.25[9]
Escherichia coli6.25[9]
7b 2-(Benzofuran-2-carboxamido)acetic acid derivativeBacillus subtilis6.25[9]
Staphylococcus aureus6.25[9]
Escherichia coli6.25[9]
7f 2-(Benzofuran-2-carboxamido)acetic acid derivativeBacillus subtilis6.25[9]
Staphylococcus aureus6.25[9]
Escherichia coli6.25[9]
8 Benzofuran ketoxime derivativeStaphylococcus aureus0.039[10]
Candida albicans0.625-2.5[10]
9 Pyridyl-benzofuran derivativeFungal N-myristoyltransferase0.0057 (IC50)[10]
10 Fused benzofuran-coumarin-pyridine derivativeP. chinchori25[10]
A. fumigatus25[10]
P. wortmanni100[10]
11 2-bisaminomethylatedaurone benzofuran derivativeBacillus subtilis25[10]
Escherichia coli25[10]
Staphylococcus aureus25[10]
Klebsiella pneumoniae25[10]
Proteus vulgaris25[10]
12 Aza-benzofuran derivativeSalmonella typhimurium12.5[11]
Escherichia coli25[11]
Staphylococcus aureus12.5[11]
13 Oxa-benzofuran derivativePenicillium italicum12.5[11]
Colletotrichum musae12.5-25[11]

Structure-Activity Relationship Highlights:

  • Broad-spectrum activity: Certain 2-(benzofuran-2-carboxamido)acetic acid derivatives (Compounds 7a, 7b, 7f) exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9]

  • Potent antifungal agents: Benzofuran ketoxime derivatives (Compound 8) and pyridyl-benzofuran derivatives (Compound 9) have shown potent antifungal activity.[10]

  • Fused heterocyclic systems: Fusing the benzofuran core with other heterocyclic rings like coumarin (B35378) and pyridine (B92270) (Compound 10) can lead to compounds with specific antimicrobial profiles.[10]

  • Influence of nitrogen and oxygen: The presence of aza- (Compound 12) versus oxa- (Compound 13) benzofuran scaffolds can influence the spectrum of activity, with aza-derivatives showing better antibacterial activity and oxa-derivatives exhibiting stronger antifungal effects.[11]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli and inhibitors.

Procedure:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with test compounds for a specified pre-incubation period.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS to the wells.

  • Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compounds is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.[12][13][14][15][16]

Pim-1 Kinase Activity Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Procedure:

  • Reaction Setup: In a 96-well plate, add the Pim-1 enzyme, a suitable substrate (e.g., S6K substrate), and the test compound in a kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced to ATP. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the Pim-1 kinase activity.

  • Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the luminescent signal compared to the untreated control.[17][18][19]

General Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a foundational understanding of the structure-activity relationships of this compound amides. The presented data and methodologies can serve as a valuable resource for researchers in the design and development of novel therapeutic agents based on this versatile scaffold. Further investigations into the optimization of these structures are warranted to enhance their potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Reactivity of Benzofuran-2-carboxylic Acid and Thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the chemical reactivity of benzofuran-2-carboxylic acid and thiophene-2-carboxylic acid. Understanding the distinct electronic and structural properties of these two heterocyclic compounds is crucial for their application as building blocks in medicinal chemistry and materials science. This document summarizes their key physicochemical properties, compares their reactivity in fundamental organic transformations, and provides detailed experimental protocols for representative reactions.

Physicochemical Properties

A molecule's fundamental properties, such as acidity (pKa), dictate its behavior in chemical reactions. This compound is a slightly stronger acid than its thiophene (B33073) counterpart, as indicated by its lower pKa value. This difference, while small, can influence reaction equilibria and rates, particularly in acid-base catalyzed reactions involving the carboxyl group.

PropertyThis compoundThiophene-2-carboxylic Acid
Structure this compound StructureThiophene-2-carboxylic acid Structure
CAS Number 496-41-3[1][2]527-72-0[3][4]
Molecular Formula C₉H₆O₃[1][2]C₅H₄O₂S[3][5]
Molecular Weight 162.14 g/mol [1][6]128.15 g/mol [3][5]
Melting Point 193-196 °C[1][6]125-127 °C[3][7]
pKa ~3.12 (Predicted)[1]3.49 (at 25 °C)[3][5]

Comparative Reactivity Analysis

The reactivity of these molecules can be assessed at two primary sites: the carboxylic acid group and the aromatic heterocyclic ring system.

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid moiety are nucleophilic acyl substitutions, such as esterification and amidation. The reactivity in these transformations is governed by the electrophilicity of the carbonyl carbon.

  • Acidity and Leaving Group Ability: this compound's slightly lower pKa suggests its conjugate base, the carboxylate, is more stable and thus a better leaving group in principle. However, the overall rate of acid-catalyzed reactions like Fischer esterification is also dependent on the ease of protonation of the carbonyl oxygen. For practical purposes in synthetic chemistry, both acids readily undergo these transformations under standard conditions.

  • Esterification & Amidation: Both compounds can be converted to esters and amides with high efficiency. For example, Fischer esterification using an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) is a standard method.[8][9] Similarly, amides can be formed by activating the carboxylic acid (e.g., converting to an acid chloride with SOCl₂ or using coupling agents like HATU) followed by the addition of an amine.[10][11]

Reactivity of the Heterocyclic Ring

The most significant difference in reactivity lies in the aromatic ring systems. This is primarily influenced by the aromaticity and electron-donating ability of the heteroatom (oxygen vs. sulfur).

  • Aromaticity and Stability: The established order of aromaticity for five-membered heterocycles is Thiophene > Pyrrole > Furan (B31954) .[12][13] Thiophene is considered more "benzene-like" due to the effective participation of sulfur's 3p orbitals in the π-system, leading to greater resonance stabilization.[14][15] The fusion of a benzene (B151609) ring to the furan moiety in this compound increases its overall stability compared to furan-2-carboxylic acid.[16]

  • Electrophilic Aromatic Substitution (EAS): The higher aromaticity of thiophene translates to lower reactivity in EAS compared to furan.[12] However, both rings are considered electron-rich and are significantly more reactive than benzene. The -COOH group is an electron-withdrawing, deactivating group that directs incoming electrophiles.

    • Thiophene-2-carboxylic acid: The carboxylic acid at the 2-position deactivates the ring. Electrophilic attack is strongly directed to the 5-position. Reactions like halogenation proceed regioselectively at C5.[17][18]

    • This compound: The situation is more complex. The benzofuran (B130515) system can undergo electrophilic attack on either the furan ring (at C3) or the benzene ring.[19] The electron-withdrawing -COOH group at C2 disfavors attack at the adjacent C3 position. Therefore, electrophilic substitution often occurs on the electron-rich benzene portion of the molecule, though specific conditions can direct functionalization to the C3 position.[10][20]

The fundamental structural and electronic differences are visualized below.

Caption: Key structural and reactivity differences.

Experimental Protocols

The following sections provide detailed methodologies for key transformations, adapted from peer-reviewed literature.

Protocol: Amidation of this compound

This protocol describes the synthesis of N-(quinolin-8-yl)benzofuran-2-carboxamide, a common step for installing a directing group for further C-H activation studies. The procedure is adapted from Larrosa et al. (2019).[10][11]

Caption: Workflow for amidation of this compound.

Materials:

  • This compound (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-diisopropylethylamine (DIPEA) (2.0 equiv)

  • 8-aminoquinoline (1.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of this compound in anhydrous CH₂Cl₂ is added HATU and DIPEA.

  • The mixture is stirred for 5 minutes at room temperature.

  • 8-aminoquinoline is added in one portion.

  • The reaction is stirred at room temperature for 5 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to yield the desired amide product.

Protocol: Fischer Esterification of Thiophene-2-carboxylic Acid

This protocol describes the synthesis of ethyl thiophene-2-carboxylate. The procedure is a classic Fischer esterification.[8][21]

Materials:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Ethanol (B145695) (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend thiophene-2-carboxylic acid in an excess of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, most of the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and transferred to a separatory funnel.

  • The organic solution is carefully washed with saturated aqueous NaHCO₃ to neutralize the remaining acid. (Caution: CO₂ evolution).

  • Wash the organic layer subsequently with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.

  • If necessary, the product can be further purified by vacuum distillation.

Conclusion

This compound and thiophene-2-carboxylic acid, while structurally similar, exhibit distinct reactivity profiles rooted in the electronic nature of their respective heterocyclic rings.

  • This compound is a slightly stronger acid. Its fused ring system is stable, and electrophilic substitution typically favors the benzene ring over the C3 position of the furan moiety due to the deactivating effect of the C2-carboxyl group.

  • Thiophene-2-carboxylic acid is a weaker acid. Its thiophene ring is highly aromatic and less reactive towards electrophiles than furan, but more so than benzene. The C2-carboxyl group strongly directs electrophilic substitution to the C5 position.

These differences are critical for strategic planning in synthetic chemistry, enabling researchers to select the appropriate scaffold and reaction conditions to achieve desired substitution patterns in the development of novel pharmaceuticals and functional materials.

References

A Comparative Guide to the Synthesis of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid and its derivatives are key structural motifs in a wide array of pharmacologically active compounds and natural products. The efficient and scalable synthesis of this scaffold is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of several prominent synthetic methods, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be achieved through various strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide focuses on a comparative analysis of five key methods: the Perkin Rearrangement, the Rap-Stoermer Reaction, Palladium-Catalyzed Carbonylative Cyclization, Sonogashira Coupling followed by Cyclization, and the Intramolecular Wittig/Horner-Wadsworth-Emmons Reaction.

A summary of the key quantitative parameters for each method is presented in the table below, allowing for a direct comparison of their efficiency.

Synthesis MethodStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Yield (%)
Perkin Rearrangement (Traditional) 3-HalocoumarinsNaOH, Ethanol (B145695)~3 hoursRefluxQuantitative[1]
Perkin Rearrangement (Microwave) 3-HalocoumarinsNaOH, Ethanol5 minutes7999[1]
Rap-Stoermer Reaction Salicylaldehydes, Ethyl bromoacetate (B1195939)K₂CO₃, MeCN72 hoursReflux63[2]
Palladium-Catalyzed Carbonylative Annulation o-AlkynylphenolsPdCl₂(PPh₃)₂, dppp (B1165662), CsOAc, CONot Specified55Good yields
Sonogashira Coupling/Cyclization 2-Iodophenol (B132878), AlkynesCuO-Fe₃O₄, BaseNot SpecifiedNot Specifiedup to 98
Intramolecular Wittig Reaction Salicylaldehydes, Phosphonium (B103445) saltsBaseNot SpecifiedNot SpecifiedModerate to good

Detailed Methodologies and Experimental Protocols

Perkin Rearrangement

The Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[3] It involves a base-catalyzed ring contraction of the coumarin (B35378) core. Both traditional heating and microwave-assisted protocols have been reported, with the latter offering a significant reduction in reaction time.[1][4]

Experimental Protocol (Microwave-Assisted): [1] To a microwave vessel, 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (B78521) (0.0201 g, 0.503 mmol) are added. The vessel is sealed and subjected to microwave irradiation for 5 minutes at 300W and a temperature of 79°C with stirring. After completion, the mixture is concentrated, and the crude product is dissolved in a minimum volume of water. The solution is then acidified with concentrated hydrochloric acid to a pH of 1, leading to the precipitation of the product, which is collected by vacuum filtration and dried.

Logical Workflow for Perkin Rearrangement:

Perkin_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring Fission Ring Fission 3-Halocoumarin->Ring Fission Base, Solvent Base (e.g., NaOH) Base (e.g., NaOH) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Intramolecular Cyclization Intramolecular Cyclization Ring Fission->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound

Caption: Perkin Rearrangement Workflow

Rap-Stoermer Reaction (O-alkylation of Salicylaldehyde)

This method involves the O-alkylation of a salicylaldehyde (B1680747) with an α-haloacetate, followed by an intramolecular condensation to form the benzofuran (B130515) ring.[5] It is a versatile method that allows for the synthesis of a variety of substituted benzofuran-2-carboxylates.

Experimental Protocol: [2] To a round-bottom flask, salicylaldehyde (15.26 g, 125 mmol), acetonitrile (B52724) (830 mL), and potassium carbonate (51.82 g, 375 mmol) are added. The mixture is stirred for five minutes, after which ethyl bromoacetate (25.05 g, 150 mmol) is added. The flask is then heated to reflux for 72 hours with vigorous stirring. After cooling, the solids are filtered off, and the filtrate is washed with water and brine. The organic layer is dried, and the solvent is removed under vacuum to yield the ethyl benzofuran-2-carboxylate.

Reaction Pathway for Rap-Stoermer Reaction:

Rap_Stoermer_Reaction Salicylaldehyde Salicylaldehyde O_Alkylation O-Alkylation Salicylaldehyde->O_Alkylation Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->O_Alkylation Intermediate Phenoxyacetate Intermediate O_Alkylation->Intermediate Base (K₂CO₃) Cyclization Intramolecular Condensation Intermediate->Cyclization Product Ethyl benzofuran-2-carboxylate Cyclization->Product

Caption: Rap-Stoermer Reaction Pathway

Palladium-Catalyzed Carbonylative Cyclization

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed carbonylative cyclization of o-alkynylphenols provides a route to benzofuran derivatives under relatively mild conditions.[6]

Experimental Protocol: [7] A mixture of an o-alkynylphenol, PdCl₂(PPh₃)₂ (catalyst), dppp (ligand), and CsOAc (base) in acetonitrile is stirred at 55°C under a balloon pressure of carbon monoxide. This process facilitates the carbonylative annulation to generate the benzofuran scaffold.

Signaling Pathway for Palladium-Catalyzed Carbonylative Cyclization:

Palladium_Catalysis o-Alkynylphenol o-Alkynylphenol Oxidative_Addition Oxidative Addition of Phenol O-H o-Alkynylphenol->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition CO Carbon Monoxide CO_Insertion CO Insertion CO->CO_Insertion Carbopalladation Intramolecular Carbopalladation Oxidative_Addition->Carbopalladation Carbopalladation->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product Benzofuran-2-one derivative Reductive_Elimination->Product

Caption: Palladium-Catalyzed Carbonylative Cyclization

Sonogashira Coupling followed by Cyclization

The Sonogashira coupling of a terminal alkyne with an aryl halide is a powerful tool for C-C bond formation. In the context of benzofuran synthesis, a 2-iodophenol can be coupled with an alkyne, followed by an intramolecular cyclization to yield the benzofuran ring.

Experimental Protocol: A general procedure involves the reaction of a 2-iodophenol and a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting 2-alkynylphenol can then undergo cyclization, which can be promoted by the same catalytic system or by the addition of another catalyst or reagent.

Experimental Workflow for Sonogashira Coupling/Cyclization:

Sonogashira_Cyclization 2-Iodophenol 2-Iodophenol Sonogashira_Coupling Sonogashira Coupling 2-Iodophenol->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling 2-Alkynylphenol 2-Alkynylphenol Intermediate Sonogashira_Coupling->2-Alkynylphenol Pd/Cu catalyst, Base Intramolecular_Cyclization Intramolecular Cyclization 2-Alkynylphenol->Intramolecular_Cyclization Product 2-Substituted Benzofuran Intramolecular_Cyclization->Product

Caption: Sonogashira Coupling and Cyclization Workflow

Intramolecular Wittig/Horner-Wadsworth-Emmons Reaction

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for alkene synthesis.[8][9] An intramolecular version of this reaction can be employed to construct the furan (B31954) ring of the benzofuran system. This typically involves the reaction of a salicylaldehyde derivative bearing a phosphonium ylide or phosphonate (B1237965) ester.

Experimental Protocol (General): A salicylaldehyde derivative is first converted to a phosphonium salt or a phosphonate ester at the ortho position. Treatment of this intermediate with a base generates the corresponding ylide, which then undergoes an intramolecular Wittig or HWE reaction with the aldehyde functionality to form the benzofuran ring.

Logical Relationship in Intramolecular Wittig/HWE Reaction:

Intramolecular_Wittig_HWE Salicylaldehyde_Derivative o-Formylphenyl Phosphonium Salt/Phosphonate Ester Base_Addition Addition of Base Salicylaldehyde_Derivative->Base_Addition Ylide_Formation Ylide Formation Base_Addition->Ylide_Formation Intramolecular_Reaction Intramolecular Wittig/HWE Reaction Ylide_Formation->Intramolecular_Reaction Oxaphosphetane_Intermediate Oxaphosphetane Intermediate Intramolecular_Reaction->Oxaphosphetane_Intermediate Elimination Elimination of Triphenylphosphine Oxide/ Phosphate Ester Oxaphosphetane_Intermediate->Elimination Product Benzofuran Elimination->Product

Caption: Intramolecular Wittig/HWE Reaction Logic

Conclusion

The synthesis of this compound can be approached from multiple angles, each with distinct advantages. The Perkin rearrangement offers a direct and high-yielding route, especially with microwave assistance, which dramatically reduces reaction times. The Rap-Stoermer reaction is a versatile and widely used method, though it may require longer reaction times. Palladium-catalyzed methods and Sonogashira coupling reactions represent modern, efficient strategies that can offer high yields and functional group tolerance, albeit with the cost and handling considerations associated with transition metal catalysts. Finally, intramolecular Wittig and Horner-Wadsworth-Emmons reactions provide a classic organophosphorus-based approach to the benzofuran core. The selection of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, substrate scope, and available resources. This guide provides the foundational data and protocols to make an informed decision.

References

Unlocking the Anticancer Potential: A Comparative Guide to Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual frontier. Among the myriad of heterocyclic compounds, benzofuran-2-carboxylic acid derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

This document synthesizes findings from multiple studies to offer a clear and objective overview of the anticancer properties of various this compound derivatives. By presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key biological pathways, this guide aims to facilitate further research and development in this critical area of oncology.

Comparative Efficacy: A Quantitative Overview

The anticancer activity of this compound derivatives is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various derivatives against several human cancer cell lines, offering a direct comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran-2-carboxamide derivative 50g HCT-116 (Colon)0.87Doxorubicin-
HeLa (Cervical)0.73Doxorubicin-
A549 (Lung)0.57Doxorubicin-
3-methylbenzofuran derivative 16b A549 (Lung)1.48Staurosporine1.52
Benzofuran-based carboxylic acid 44b MDA-MB-231 (Breast)2.52Doxorubicin2.36
Benzofuran-chalcone derivative 33d A-375 (Melanoma)4.15Cisplatin9.46
MCF-7 (Breast)3.22Cisplatin12.25
A-549 (Lung)2.74Cisplatin5.12
HT-29 (Colon)7.29Cisplatin25.4
H-460 (Lung)3.81Cisplatin6.84
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 12b A549 (Lung)0.858--
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 10d MCF7 (Breast)2.07--
This compound N-(4'-hydroxy)phenylamide (3m) ACHN (Renal)---
HCT15 (Colon)---
MM231 (Breast)---
NUGC-3 (Gastric)---
NCI-H23 (Lung)---
PC-3 (Prostate)---
5-bromobenzofuran-based derivative 9e MDA-MB-231 (Breast)2.52Doxorubicin2.36
MCF-7 (Breast)14.91Doxorubicin>100

Note: A lower IC50 value indicates a higher potency of the compound. The reference compounds are standard chemotherapy drugs used for comparison.

Diving Deeper: Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. Key mechanisms include the inhibition of critical signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.

Several studies have highlighted the role of these derivatives in modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain this compound N-(substituted)phenylamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[1]

Another important target is the cyclin-dependent kinase (CDK) and glycogen (B147801) synthase kinase-3β (GSK-3β) pathways. Some oxindole-based benzofuran (B130515) hybrids have demonstrated potent dual inhibitory activity against CDK2 and GSK-3β, leading to cell cycle arrest in the G2/M phase.[2]

Furthermore, some derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[3][4] These enzymes are involved in regulating pH in and around tumor cells, contributing to tumor growth and metastasis.

The diagram below illustrates a simplified overview of the NF-κB signaling pathway and the point of intervention by benzofuran derivatives.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Nucleus->Gene initiates Benzofuran Benzofuran-2-carboxylic acid derivatives Benzofuran->IKK inhibit

Figure 1: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Experimental Protocols: A Guide to Methodology

Reproducibility is a cornerstone of scientific research. To that end, this section provides a detailed, step-by-step protocol for the most common in vitro assay used to evaluate the cytotoxicity of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

The following diagram illustrates the general workflow for evaluating the anticancer efficacy of these derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis & Purification of Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (Cytotoxicity Screening) CellCulture->MTT WesternBlot Mechanism of Action (Western Blot) CellCulture->WesternBlot Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle IC50 IC50 Determination MTT->IC50 PathwayAnalysis Signaling Pathway Analysis Apoptosis->PathwayAnalysis CellCycle->PathwayAnalysis WesternBlot->PathwayAnalysis

References

Unveiling the Selectivity of Benzofuran-2-Carboxylic Acid-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity of kinase inhibitors based on the benzofuran-2-carboxylic acid scaffold. This document synthesizes available experimental data to offer insights into their potential as targeted therapeutic agents.

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. This guide delves into the selectivity profiles of several this compound derivatives, with a focus on their activity against Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Polo-Like Kinase 1 (PLK1).

Performance Comparison: Potency and Selectivity

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their primary kinase targets and, where available, a selection of off-target kinases. This data allows for a direct comparison of potency and a preliminary assessment of selectivity.

One notable example from the literature is a potent Pim-1 inhibitor, referred to as compound 29, which was developed by Genzyme. This compound was tested against a panel of 442 kinases and demonstrated good selectivity for the Pim kinase family, though the detailed panel data is not publicly available.[1]

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target in oncology. Several this compound derivatives have shown potent inhibition of Pim-1.[1]

Compound ReferenceTarget KinaseIC50 (nM)Notes
Compound 29 [1]Pim-1<100Reported to have good selectivity for the Pim kinase family in a 442 kinase panel.
Compound 38 [1]Pim-1<100A potent Pim-1 inhibitor from the same series as compound 29.
Compound 39 [1]Pim-1<100Another potent Pim-1 inhibitor from the same series.
CX-6258 [2]Pim-15A potent pan-Pim kinase inhibitor.
Pim-225
Pim-316
Flt-3>80% inhibition at 0.5 µMShowed excellent selectivity against a panel of 107 kinases.
CDK2 Kinase Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Certain benzofuran (B130515) derivatives have been identified as potent CDK2 inhibitors.[3]

Compound ReferenceTarget KinaseIC50 (nM)Notes
Compound 9h [3]CDK240.91A 3-(piperazinylmethyl)benzofuran derivative.
Compound 11d [3]CDK241.70A 3-(piperazinylmethyl)benzofuran derivative.
Compound 11e [3]CDK246.88A 3-(piperazinylmethyl)benzofuran derivative.
Compound 13c [3]CDK252.63A 3-(piperazinylmethyl)benzofuran derivative.
Staurosporine (Control) [3]CDK256.76A non-selective kinase inhibitor.

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors' activity, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of substrates to promote cell survival and proliferation.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Transcription Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein Translation Substrates Downstream Substrates (e.g., Bad, p27) Pim1_Protein->Substrates P Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor Benzofuran-2-carboxylic acid Inhibitor Inhibitor->Pim1_Protein

Caption: The Pim-1 signaling pathway, a target for this compound inhibitors.

CDK2 Signaling in the Cell Cycle

CDK2, in complex with Cyclin E and Cyclin A, is a critical driver of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest.

CDK2_Cell_Cycle_Pathway cluster_E2F E2F released G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P CyclinD_CDK46->Rb P E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase Promotes Inhibitor Benzofuran-based Inhibitor Inhibitor->CDK2

Caption: CDK2's role in the G1/S transition of the cell cycle.

Experimental Workflow for Kinase Inhibitor Profiling

The characterization of kinase inhibitors typically follows a multi-step process, from initial biochemical assays to cell-based and in vivo studies.

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine IC50/Ki (Potency) Biochemical_Assay->Determine_IC50 Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Determine_IC50->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Target Engagement, Proliferation) Selectivity_Profiling->Cell_Based_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Based_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical workflow for the evaluation of kinase inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound-based kinase inhibitors. Specific parameters may vary between laboratories and kinase targets.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound inhibitor (test compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature (typically 30°C or room temperature) for a predetermined time.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • This compound inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

This compound derivatives represent a promising class of kinase inhibitors with demonstrated potency against cancer-relevant targets such as Pim-1 and CDK2. The available data suggests that high selectivity for the target kinase family can be achieved within this chemical scaffold. However, a comprehensive understanding of the selectivity profile across the entire human kinome is often lacking in publicly available literature. Further detailed and systematic selectivity screening will be crucial for the continued development of these compounds as safe and effective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of novel this compound-based kinase inhibitors.

References

In Vitro Antimicrobial Activity of Benzofuran-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of various benzofuran-2-carboxylic acid derivatives, supported by experimental data from multiple studies. The information is intended to assist researchers in evaluating the potential of these compounds as antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, varies significantly depending on the chemical substitutions on the benzofuran (B130515) scaffold.

Halogenation of the benzofuran structure, for instance, has been shown to be a critical factor in conferring antimicrobial activity.[1] Unsubstituted esters of 3-benzofuranocarboxylic acid showed no microbiological activity, whereas derivatives with halogens substituted in the acetyl group demonstrated activity against Gram-positive cocci.[1] Specifically, compounds with two halogen substitutions on the acetyl group were active, and those also containing a halogen in the aromatic ring exhibited antifungal properties.[1]

Derivatives of 2-benzoylbenzofurans bearing carboxylic acid functional groups have demonstrated reasonable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values as low as 32 µg/mL.[2] Furthermore, some 2-salicyloylbenzofuran derivatives with a carboxylic acid group have shown potent activity against Gram-positive bacteria, including MRSA and Streptococcus faecalis, with MICs ranging from 0.06 to 0.12 mM.[3]

The following tables summarize the in vitro antimicrobial activity of selected this compound derivatives against various microorganisms.

Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)50-20050-200--[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV)50-20050-200--[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)50-20050-200--[1]
Aza-benzofuran 112.5-25-[4]
Aza-benzofuran 225---[4]
Amide derivative 6a6.256.256.25-[5]
Amide derivative 6b6.256.256.25-[5]
Amide derivative 6f6.256.256.25-[5]
Benzofuran carbohydrazide (B1668358) 3926-27-[6]
Benzofuran carboxylic acid 40---21[6]
5,7-dibromo-2-benzoylbenzofuran 9b32 (MRSA)---[2]
5,7-dibromo-2-benzoylbenzofuran 9d32 (MRSA)---[2]
2-salicyloylbenzofuran 8h0.06-0.12 mM (MSSA & MRSA)---[3]

Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerPenicillium italicumColletotrichum musaeReference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)100---[1][7]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)100---[1][7]
Oxa-benzofuran 5--12.512.5-25[4]
Oxa-benzofuran 6--12.512.5-25[4]
Benzofuran ketoxime 380.625-2.5---[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24 hours and 25°C for 48 hours, respectively.

    • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ CFU/mL for fungi.[4] The suspension is then further diluted to achieve the desired final inoculum concentration in the microtiter plate.

  • Preparation of Test Compounds:

    • The benzofuran derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[4]

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium within a 96-well microtiter plate.[5] The concentration range tested can vary, for example, from 0.78 to 100 µg/mL.[4]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium and the test compound but no inoculum) are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[4]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

    • A growth indicator, such as resazurin, can be added to each well to aid in the visualization of microbial growth.[4]

Agar Well Diffusion Method for Antimicrobial Screening

This method is a qualitative or semi-quantitative assay used to screen for the antimicrobial activity of a compound.

  • Preparation of Agar Plates:

    • A standardized microbial inoculum (e.g., 0.5 McFarland) is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a petri dish.

    • The agar surface is allowed to dry for a few minutes.

  • Application of Test Compounds:

    • Wells of a specific diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

    • A fixed volume of the test compound solution at a known concentration is added to each well.

    • A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included on the same plate.

  • Incubation and Measurement:

    • The plates are incubated under suitable conditions for the test microorganism.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[5] A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflows for determining antimicrobial activity.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Benzofuran Derivatives start->prep_compounds inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end_mic End read_mic->end_mic

Caption: Workflow for Broth Microdilution MIC Assay.

experimental_workflow_agar_well cluster_prep_agar Preparation cluster_assay_agar Assay cluster_results_agar Results start_agar Start prep_plate Prepare Inoculated Agar Plate start_agar->prep_plate punch_wells Punch Wells in Agar prep_plate->punch_wells add_compounds Add Test Compounds to Wells punch_wells->add_compounds incubate_agar Incubate Plate (24-48h) add_compounds->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones end_agar End measure_zones->end_agar

Caption: Workflow for Agar Well Diffusion Assay.

References

Safety Operating Guide

Proper Disposal of Benzofuran-2-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of benzofuran-2-carboxylic acid is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures. Adherence to these guidelines is mandatory for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before any handling or disposal procedures, consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated)To prevent inhalation of the compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Spill Cleanup Procedure:
  • Evacuate and Secure the Area : Immediately alert personnel in the vicinity and evacuate all non-essential individuals. Restrict access to the contaminated zone.

  • Ventilate the Area : Ensure adequate ventilation. For spills outside a fume hood, increase airflow to the area if it is safe to do so.

  • Contain the Spill :

    • For solid material : Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with an inert solvent may help minimize airborne particles.

    • For solutions : Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads.[4] Do not use combustible materials like sawdust.

  • Collect the Waste : Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[3]

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials : All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[3]

Disposal of Unused or Waste Material

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1]

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[3] These facilities are equipped to handle and treat toxic and hazardous chemicals in a safe and environmentally sound manner. Due to its acidic nature, this compound waste may be classified under EPA hazardous waste code D002 for corrosivity.

On-Site Neutralization (with caution):

While not a standard recommended procedure for this specific compound in a routine laboratory setting, on-site neutralization of the carboxylic acid functionality may be considered under controlled conditions and with prior approval from your institution's Environmental Health & Safety (EHS) department. This should only be performed by trained personnel.

This is a general procedure and must be adapted based on the concentration and volume of the waste, and in consultation with your EHS office.

  • Preparation :

    • Perform the entire procedure in a certified chemical fume hood.

    • Wear all required PPE as listed in the table above.

    • Prepare a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide.

    • Have a calibrated pH meter or pH paper ready.

    • Prepare an ice bath to control the reaction temperature, as neutralization is an exothermic process.

  • Dilution :

    • If dealing with a concentrated solution of this compound, slowly add it to a large volume of cold water to dilute it. Never add water to acid .

  • Neutralization :

    • Place the container with the diluted acidic waste in an ice bath.

    • Slowly add the dilute base to the acidic solution while stirring continuously.

    • Monitor the pH of the solution frequently.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution :

    • Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and the presence of the benzofuran (B130515) moiety.

    • Consult your EHS department for guidance on the proper disposal of the neutralized solution. Drain disposal is generally not recommended without explicit approval.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound start Waste this compound Generated assess_contamination Is the waste contaminated with other hazardous chemicals? start->assess_contamination mixed_waste Segregate as Mixed Hazardous Waste assess_contamination->mixed_waste Yes pure_waste Waste is solely this compound assess_contamination->pure_waste No collect_acidic Collect Acidic Waste in Labeled Hazardous Waste Container mixed_waste->collect_acidic ehs_consult Consult Institutional EHS for Neutralization Protocol pure_waste->ehs_consult neutralization_approved Neutralization Approved? ehs_consult->neutralization_approved perform_neutralization Perform Neutralization Under Controlled Conditions neutralization_approved->perform_neutralization Yes neutralization_approved->collect_acidic No check_ph Check pH (6.0-8.0) perform_neutralization->check_ph check_ph->perform_neutralization No, adjust collect_neutralized Collect Neutralized Waste for EHS Pickup check_ph->collect_neutralized Yes licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company collect_neutralized->licensed_disposal collect_acidic->licensed_disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

This compound is a versatile building block in pharmaceutical development and organic synthesis.[1][2] While instrumental in research, it is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[3] All personnel must review this document and the Safety Data Sheet (SDS) before commencing any work with this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal exposure. The following table summarizes the required equipment based on standard laboratory safety protocols for handling hazardous solid chemicals.

Protection TypeEquipment SpecificationPurpose & Notes
Eye / Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] Protects against dust particles and splashes.
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended).While specific compatibility data for this compound is limited, general guidance for organic acids suggests good resistance with nitrile and neoprene gloves.[5][6] Always inspect gloves before use and wash hands thoroughly after removal.[7] For prolonged contact, consult glove manufacturer's resistance data.
Body Fully buttoned lab coat and, where splash risk is high, impervious clothing.Protective clothing should be worn to prevent skin contact.[7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).Required when handling powders outside of a ventilated enclosure or if dust generation is likely.[4] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[7]

Operational and Disposal Plans

Safe Handling Protocol

Safe handling requires a controlled environment and methodical procedures.

  • Designated Area : All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8]

  • Pre-use Inspection : Ensure that a safety shower and an eyewash station are unobstructed and readily accessible before starting work.[4]

  • Donning PPE : Put on all required PPE as specified in the table above before handling the chemical.

  • Minimize Dust : When weighing or transferring the solid, perform the task slowly and carefully to minimize the generation of airborne dust.[9]

  • Avoid Contact : Prevent the chemical from coming into contact with eyes, skin, or clothing.[7]

  • Labeling : Ensure all containers of this compound are clearly and accurately labeled.

Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup alert Alert others in the area evacuate Evacuate non-essential personnel alert->evacuate Secure the area ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with sodium bicarbonate contain->neutralize collect Carefully sweep solid material neutralize->collect container Place in a labeled hazardous waste container collect->container decontaminate Clean the spill area with soap and water container->decontaminate dispose Dispose of waste via EHS decontaminate->dispose restock Restock spill kit dispose->restock report Report the incident restock->report

Caption: Workflow for handling a solid acidic chemical spill.

Step-by-Step Spill Cleanup:

  • Alert & Secure : Immediately alert personnel in the vicinity and secure the area.

  • Protect Yourself : Don all necessary PPE before approaching the spill.

  • Containment : For a solid spill, prevent further spread by carefully covering it.

  • Neutralization : For acidic solids, cautiously apply a neutralizer like sodium bicarbonate and wait for the reaction to cease.[10][11]

  • Collection : Carefully sweep or scoop the neutralized material into a designated, labeled hazardous waste container.[10] Avoid actions that generate dust.

  • Decontamination : Thoroughly clean the spill area with soap and water.

  • Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste containing this compound, including contaminated consumables, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Segregation : Do not mix this compound waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from bases and strong oxidizing agents.[4]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.

Experimental Protocol Example

This compound is a common precursor in the synthesis of more complex molecules. The following is a summarized methodology for the synthesis of this compound derivatives, adapted from the literature.

Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid

  • Reactant Preparation : Add 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.167 mmol) to a microwave vessel.

  • Solvent and Reagent Addition : Add ethanol (B145695) (5 ml) and sodium hydroxide (B78521) (0.503 mmol) to the vessel.

  • Microwave-Assisted Reaction : Seal the vessel and place it in a microwave reactor. Irradiate for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

  • Reaction Monitoring : Monitor the reaction's progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Work-up : Upon completion, concentrate the mixture on a rotary evaporator. Dissolve the resulting crude product in a minimum volume of water.

  • Acidification : Acidify the aqueous solution with 2M hydrochloric acid.

  • Isolation : Collect the resulting precipitate by vacuum filtration to yield the final product.

Associated Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of critical signaling pathways in cancer biology, such as the NF-κB pathway. Inhibition of this pathway can suppress tumor growth and promote apoptosis.

NFkB_Pathway_Inhibition cluster_stimulus Cellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation Inhibitor Benzofuran-2-carboxylic acid derivative Inhibitor->NFkB_translocation Inhibits Gene_expression Target Gene Expression (Inflammation, Proliferation) NFkB_translocation->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.